6-(trifluoromethyl)-1H-benzimidazol-2-amine
Description
Properties
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)4-1-2-5-6(3-4)14-7(12)13-5/h1-3H,(H3,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIJAMRTNUPVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469915 | |
| Record name | 6-(Trifluoromethyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10057-46-2 | |
| Record name | 6-(Trifluoromethyl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-(trifluoromethyl)-1H-benzimidazol-2-amine CAS 10057-46-2 properties
An In-Depth Technical Guide to 6-(Trifluoromethyl)-1H-benzimidazol-2-amine (CAS 10057-46-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS Number 10057-46-2, is a heterocyclic organic compound featuring a benzimidazole core. This scaffold is a fusion of benzene and imidazole and is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. The structural similarity of the benzimidazole moiety to natural purines allows it to interact with various biopolymers, making it a cornerstone for drug design.
The addition of a trifluoromethyl (-CF3) group at the 6-position significantly influences the molecule's properties. The -CF3 group is a strong electron-withdrawing group that can enhance metabolic stability, increase lipophilicity, and improve membrane permeability and binding affinity to target proteins. Consequently, this compound serves as a crucial building block and pharmaceutical intermediate in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, biological potential, and safety information.
Physicochemical and Computed Properties
The properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.
| Property | Value | References |
| CAS Number | 10057-46-2 | [1][2][3][4] |
| Molecular Formula | C₈H₆F₃N₃ | [1][5][3] |
| Molecular Weight | 201.15 g/mol | [3] |
| Exact Mass | 201.05138169 u | [1] |
| Appearance | White to off-white or light yellow solid/powder | [3][4][6] |
| Boiling Point | 353.3 ± 52.0 °C at 760 mmHg | [1][2][3][6] |
| Density | 1.537 ± 0.06 g/cm³ | [1][2][3][6] |
| pKa | 10.35 ± 0.10 (Predicted) | [6] |
| XLogP3 | 2.745 | [1] |
| Polar Surface Area (PSA) | 54.7 Ų | [1] |
| Storage Conditions | 2-8°C, keep in a dark place, sealed in dry conditions | [7] |
Synonyms: 2-Amino-5-(trifluoromethyl)benzimidazole, 5-(Trifluoromethyl)-1H-benzimidazol-2-ylamine, 6-(Trifluoromethyl)-1H-benzo[d]imidazol-2-amine.[1][3][6]
Synthesis and Experimental Protocols
The primary method for synthesizing 2-(trifluoromethyl)-1H-benzimidazole derivatives is the Phillips cyclocondensation reaction. This involves the condensation of a substituted o-phenylenediamine with trifluoroacetic acid.
Representative Experimental Protocol: Phillips Cyclocondensation
While a specific protocol for CAS 10057-46-2 is not detailed in the reviewed literature, the following is a representative procedure for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives based on published methods.[8][9]
-
Reaction Setup: A mixture of the appropriately substituted 1,2-phenylenediamine (1.0 eq.) and trifluoroacetic acid (1.2 eq.) is prepared in a round-bottom flask.
-
Solvent Addition: 4M Hydrochloric acid (HCl) is added to the flask to serve as the reaction medium.
-
Reflux: The mixture is heated to reflux and maintained at that temperature for approximately 4-6 hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC).
-
Neutralization: After the reaction is complete, the mixture is cooled to room temperature. The solution is then carefully neutralized by the dropwise addition of a concentrated ammonium hydroxide (NH₄OH) solution until a pH of ~7 is reached. This step is typically performed in an ice bath to manage the exothermic reaction.
-
Precipitation and Isolation: The neutralization step causes the product to precipitate out of the solution. The resulting solid is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then purified, typically by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the final 2-(trifluoromethyl)-1H-benzimidazole derivative.
Spectral Analysis
No experimental spectra for this compound were found in the search. However, based on its structure and analysis of similar compounds, the following spectral characteristics can be predicted.[10][11][12]
| Spectral Data | Expected Characteristics |
| ¹H NMR | - Aromatic Protons: Signals expected in the range of δ 7.0-8.0 ppm. The specific splitting patterns would depend on the substitution on the benzene ring. - Amine Protons (NH₂): A broad singlet corresponding to the two amine protons. - Imidazole Proton (NH): A broad singlet, typically downfield (>10 ppm), corresponding to the imidazole N-H proton.[11] |
| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm). - CF₃ Carbon: A quartet due to coupling with the three fluorine atoms. - C2 Carbon (C=N): Signal for the carbon atom at position 2 of the imidazole ring, typically in the δ 150-160 ppm range.[11] |
| ¹⁹F NMR | - A sharp singlet for the -CF₃ group, with a chemical shift characteristic of trifluoromethyl groups attached to an aromatic system (around δ -60 to -65 ppm relative to a standard like C₆F₆).[10] |
| FT-IR | - N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the N-H vibrations of the amine and imidazole groups. - C=N Stretching: A sharp absorption band around 1620-1630 cm⁻¹ for the imidazole C=N bond. - C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.[11] |
Biological Activity and Applications in Drug Discovery
The this compound scaffold is a subject of significant interest in drug discovery. Derivatives have been synthesized and evaluated for a wide range of therapeutic applications.
-
Antiprotozoal Activity: Numerous studies have shown that 2-(trifluoromethyl)-1H-benzimidazole derivatives possess potent activity against various protozoan parasites, including Giardia intestinalis, Trichomonas vaginalis, and Entamoeba histolytica.[8][13][14] Several analogues have demonstrated significantly greater potency than standard treatments like albendazole and metronidazole.[13][15]
-
Anthelmintic Activity: Derivatives have been tested in vitro and in vivo against the nematode Trichinella spiralis, showing efficacy against both the adult and muscle larvae stages of the parasite.[8][9]
-
Antimalarial Activity: Moderate antimalarial activity has been reported against W2 and D6 strains of Plasmodium falciparum.[13]
-
Anticancer Activity: Certain derivatives have exhibited significant cytotoxic effects against various cancer cell lines.[8] The mechanism is thought to involve the inhibition of key kinases such as EGFR, HER2, CDK2, and mTOR.[8]
-
Antimicrobial Activity: The scaffold has been used to develop new compounds with potential antibacterial properties. Molecular docking studies suggest good binding affinities to the crystal structures of enzymes in E. coli and S. aureus.[16][17]
Postulated Mechanism of Action
The biological activity of benzimidazoles is often attributed to their structural resemblance to purine nucleosides. This allows them to act as competitive inhibitors of nucleic acid and protein synthesis in target organisms.[8][18]
Safety and Handling
The safety profile for this compound indicates that it should be handled with care in a laboratory setting. There is some variation in the reported severity of its toxicity across different supplier safety data sheets.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | References |
| Acute Toxicity, Oral | GHS07 / GHS06 | Warning / Danger | H302: Harmful if swallowed or H301: Toxic if swallowed | [1][6][19][20] |
| Acute Toxicity, Dermal | GHS06 | Danger | H311: Toxic in contact with skin | [19][20] |
| Acute Toxicity, Inhalation | GHS06 | Danger | H331: Toxic if inhaled | [19][20] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation | [6][21] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [6][21] |
| STOT - Single Exposure | GHS07 | Warning | H335: May cause respiratory irritation | [6][21] |
Handling and First Aid Measures
-
Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, protective clothing, and safety glasses. Use only in a well-ventilated area or under a chemical fume hood.[20][21]
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[20][21]
-
After Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[20]
-
After Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[20][21]
-
After Swallowing: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[19][20]
Conclusion
This compound is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its versatile synthesis and the significant biological activities demonstrated by its derivatives underscore its importance as a key scaffold in modern drug discovery. The presence of the trifluoromethyl group enhances its potential for developing metabolically stable and potent therapeutic agents. Researchers and drug development professionals can leverage this scaffold to explore new treatments for a wide array of diseases, from infectious diseases to cancer. Proper safety precautions are essential when handling this compound due to its potential toxicity.
References
- 1. echemi.com [echemi.com]
- 2. CAS#:10057-46-2 | 6-(TRIFLUOROMETHYL)-1H-BENZO[D]IMIDAZOL-2-AMINE | Chemsrc [chemsrc.com]
- 3. americanelements.com [americanelements.com]
- 4. 1H-Benzimidazol-2-amine,6-(trifluoromethyl)-, CasNo.10057-46-2 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 5-TRIFLUOROMETHYL-1H-BENZOIMIDAZOL-2-YLAMINE | 10057-46-2 [chemicalbook.com]
- 7. 10057-46-2|2-Amino-5-(trifluoromethyl)benzoimidazole|BLD Pharm [bldpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 17. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 18. researchgate.net [researchgate.net]
- 19. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 20. fishersci.com [fishersci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Physicochemical Properties of 6-(trifluoromethyl)-1H-benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-(trifluoromethyl)-1H-benzimidazol-2-amine, a heterocyclic amine containing a trifluoromethyl group, which is of interest in medicinal chemistry and drug discovery. This document compiles available data, outlines relevant experimental methodologies, and presents logical workflows for its characterization.
Core Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. The data has been aggregated from various chemical data sources. It is important to note that some properties, such as melting point and pKa, lack experimentally determined values in the public domain and are therefore not included.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃N₃ | [1][2] |
| Molecular Weight | 201.15 g/mol | [1][3] |
| Boiling Point | 353.28 °C at 760 mmHg | [1][2] |
| Density | 1.537 g/cm³ | [1][2] |
| Flash Point | 167.46 °C | [1] |
| LogP (octanol-water partition coefficient) | 2.745 | [1] |
| Polar Surface Area (PSA) | 54.70 Ų | [1] |
| Storage Temperature | 2-8°C | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound and its analogs are crucial for reproducibility and further research. Below are generalized methodologies based on common practices for benzimidazole derivatives.
Synthesis via Phillips Cyclocondensation
A common route for the synthesis of 2-aminobenzimidazoles involves the Phillips cyclocondensation reaction. This method typically involves the reaction of a substituted o-phenylenediamine with cyanogen bromide. For this compound, the synthesis would proceed as follows:
Procedure:
-
4-(Trifluoromethyl)benzene-1,2-diamine is dissolved in a suitable solvent, such as ethanol, in a reaction flask.
-
An equimolar amount of cyanogen bromide, dissolved in the same solvent, is added dropwise to the solution.
-
The reaction mixture is then heated under reflux for several hours to facilitate the cyclization reaction.
-
After cooling, the crude product is isolated, often by filtration, and purified.
-
Purification is typically achieved by recrystallization from an appropriate solvent to yield the final product.
Determination of pKa by Spectrophotometry
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a compound at different pH values. A common method for its determination is UV-Vis spectrophotometry.
Procedure:
-
A stock solution of this compound is prepared in a solvent in which it is soluble and that is miscible with the buffer system (e.g., methanol or DMSO).
-
A series of buffer solutions with a range of known pH values is prepared.
-
Aliquots of the stock solution are added to each buffer to create a set of samples with a constant concentration of the compound.
-
The UV-Vis absorbance spectrum of each sample is recorded.
-
The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different extinction coefficients is plotted against the pH.
-
The resulting sigmoidal curve is analyzed, and the pKa is determined from the pH at the inflection point.
Potential Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by this compound have not been extensively documented, the broader class of benzimidazole derivatives is known to exhibit a wide range of biological activities. Notably, compounds containing the trifluoromethyl-benzimidazole scaffold have been investigated as inhibitors of various protein kinases.
Kinase inhibition is a common mechanism of action for many anticancer and anti-inflammatory drugs. The general mechanism involves the binding of the inhibitor to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
References
An In-depth Technical Guide to 6-(trifluoromethyl)-1H-benzimidazol-2-amine
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry.
Molecular Structure and Properties
This compound is a derivative of benzimidazole featuring a trifluoromethyl group at the 6-position and an amine group at the 2-position. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of bioactive molecules.
Molecular Structure:
The chemical structure consists of a fused benzene and imidazole ring system. The trifluoromethyl group (-CF3) is attached to the carbon atom at position 6 of the benzene ring, and the amine group (-NH2) is attached to the carbon atom at position 2 of the imidazole ring.
Physicochemical Properties:
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H6F3N3 | [1][2][3][4] |
| Molecular Weight | 201.15 g/mol | [2][4] |
| Exact Mass | 201.05138169 u | [1] |
| Density | 1.537 g/cm³ | [1][3] |
| Boiling Point | 353.282 °C at 760 mmHg | [1][3] |
| Flash Point | 167.459 °C | [1] |
| LogP | 2.74510 | [1][3] |
| Polar Surface Area (PSA) | 54.70 Ų | [1][3] |
| CAS Number | 10057-46-2 | [1][2] |
Experimental Protocols
A plausible synthetic route would involve the cyclization of a substituted o-phenylenediamine with a cyanogen halide or a similar reagent. The workflow for such a synthesis is depicted in the diagram below.
Biological Activity and Signaling Pathways
While specific signaling pathways involving this compound are not extensively documented, the benzimidazole core is a well-known pharmacophore present in a variety of biologically active compounds. Derivatives of benzimidazole have been shown to exhibit a wide range of activities, including antimicrobial and anticancer effects. The trifluoromethyl group often enhances the biological efficacy of such compounds.
Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. A hypothetical logical flow for investigating its biological activity is presented below.
References
An In-depth Technical Guide to the Synthesis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 6-(trifluoromethyl)-1H-benzimidazol-2-amine, a key heterocyclic scaffold in medicinal chemistry. The document outlines the prevalent synthetic route, offers a comprehensive experimental protocol, and presents relevant quantitative data.
Introduction
Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The 2-amino-benzimidazole moiety is a particularly important pharmacophore. This guide focuses on the synthesis of the this compound, a valuable building block for the development of novel therapeutics. The primary and most established method for the synthesis of this class of compounds is the cyclization of a substituted o-phenylenediamine with a cyanogen source.
Core Synthesis Pathway: Cyclization with Cyanogen Bromide
The most direct and widely employed method for the synthesis of this compound involves the reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with cyanogen bromide (BrCN). This reaction proceeds via a cyclization mechanism to form the benzimidazole ring system with the desired 2-amino functionality.
The overall transformation is depicted in the following reaction scheme:
Figure 1: General synthesis pathway for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for the synthesis of 2-aminobenzimidazoles. Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines when handling hazardous reagents such as cyanogen bromide.
Materials:
-
4-(trifluoromethyl)-1,2-phenylenediamine
-
Cyanogen bromide (BrCN)
-
Ethanol (or other suitable alcohol)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-(trifluoromethyl)-1,2-phenylenediamine (1.0 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: While stirring, carefully add a solution of cyanogen bromide (1.0-1.2 equivalents) in the same solvent to the reaction mixture. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with an aqueous solution of a weak base, such as sodium bicarbonate, to quench any remaining cyanogen bromide and acid byproducts.
-
Isolation: The product may precipitate out of the solution upon neutralization and cooling. If so, collect the solid by vacuum filtration. If the product remains in solution, the solvent can be removed under reduced pressure, and the resulting residue can be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 2-aminobenzimidazoles via the cyanogen bromide method. Please note that specific yields for the 6-(trifluoromethyl) analog may vary and optimization may be required.
| Parameter | Value/Range | Notes |
| Starting Material | 4-(trifluoromethyl)-1,2-phenylenediamine | Commercially available. |
| Reagent | Cyanogen Bromide (BrCN) | 1.0 - 1.2 equivalents |
| Solvent | Ethanol, Methanol, or Isopropanol | Anhydrous conditions are often preferred. |
| Reaction Temperature | Reflux (typically 60-80 °C) | Dependent on the solvent used. |
| Reaction Time | 2 - 6 hours | Monitor by TLC for completion. |
| Yield | 70 - 90% | Reported yields for analogous compounds. |
Logical Workflow of the Synthesis
The synthesis process can be visualized as a logical workflow from starting materials to the final purified product.
Figure 2: Step-by-step experimental workflow for the synthesis.
Biological Relevance and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of 2-(trifluoromethyl)benzimidazoles has shown significant biological activity, particularly as antiprotozoal and antimalarial agents.[1] These compounds are of high interest to drug development professionals for their potential to be developed into new therapies for infectious diseases. The trifluoromethyl group often enhances the efficacy and pharmacokinetic properties of drug candidates. Further research into the specific biological targets and mechanisms of action of this compound is warranted.
Conclusion
The synthesis of this compound is readily achievable through the well-established cyclization reaction of 4-(trifluoromethyl)-1,2-phenylenediamine with cyanogen bromide. This technical guide provides a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for the successful synthesis and further investigation of this and related compounds in medicinal chemistry programs.
References
Spectroscopic Analysis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to NMR Spectroscopy of Benzimidazole Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, including benzimidazole derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual atoms, enabling the confirmation of molecular structure, assessment of purity, and study of dynamic processes such as tautomerism.
For benzimidazole derivatives, key diagnostic signals in ¹H NMR include the N-H proton, which typically appears as a broad singlet at a downfield chemical shift, and the aromatic protons on the benzene ring. The chemical shifts and coupling patterns of these aromatic protons are influenced by the nature and position of substituents. In ¹³C NMR, the chemical shifts of the carbon atoms in the heterocyclic and benzene rings provide further confirmation of the molecular framework. The presence of a trifluoromethyl group introduces characteristic C-F couplings that can be observed in the ¹³C NMR spectrum, providing a key signature for this substituent.
NMR Spectral Data for 6-(trifluoromethyl)-1H-benzimidazol-2-amine
As of the latest literature review, the specific experimental ¹H and ¹³C NMR spectral data for this compound has not been published. The following tables are provided as templates for researchers to populate upon acquiring the spectral data. The atom numbering corresponds to the structure presented in Figure 2.
Table 1: ¹H NMR Spectral Data Template for this compound
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ||||
| H-5 | ||||
| H-7 | ||||
| N-H (imidazole) | ||||
| N-H (amine) |
Table 2: ¹³C NMR Spectral Data Template for this compound
| Carbon Position | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |
| C-2 | ||
| C-3a | ||
| C-4 | ||
| C-5 | ||
| C-6 | ||
| C-7 | ||
| C-7a | ||
| -CF₃ |
Experimental Protocols for NMR Data Acquisition
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of benzimidazole derivatives.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzimidazole derivatives as it effectively dissolves many of them and allows for the observation of exchangeable N-H protons.[1] Other common solvents include chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts, particularly of the N-H protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.
-
Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.
3.2. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: NMR spectra should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.
-
Spectral Width: A spectral width of approximately 16 ppm is appropriate for most organic compounds.
-
Acquisition Time: An acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-5 seconds should be used.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Spectral Width: A spectral width of approximately 250 ppm is standard.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
3.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.
Visualizations
The following diagrams illustrate the general workflow for NMR analysis and the chemical structure of the target compound.
References
Mass Spectrometry Analysis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine, a key scaffold in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper establishes a theoretical framework for its mass spectrometric behavior based on fundamental principles and analysis of structurally related compounds. This guide offers detailed, adaptable experimental protocols and visual representations of fragmentation pathways and analytical workflows to support research and drug development professionals.
Introduction
This compound is a fluorinated heterocyclic compound of significant interest in drug discovery. The benzimidazole core is a prevalent motif in numerous pharmacologically active agents, and the inclusion of a trifluoromethyl group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Mass spectrometry is an indispensable tool for the structural elucidation, quantification, and metabolic profiling of such compounds. This guide outlines the expected mass spectral characteristics and provides a robust starting point for method development for the analysis of this compound and its derivatives.
Theoretical Mass Spectrometry Data
The accurate mass and predicted isotopic distribution are fundamental parameters in mass spectrometry. For this compound (C₈H₆F₃N₃), these theoretical values are crucial for instrument calibration and data interpretation.
| Parameter | Value |
| Chemical Formula | C₈H₆F₃N₃ |
| Molecular Weight | 201.15 g/mol |
| Exact Mass | 201.05138 u |
| Predicted [M+H]⁺ | 202.05866 u |
Proposed Fragmentation Pathway
The fragmentation of this compound under positive ion electrospray ionization (ESI) is anticipated to follow characteristic pathways for benzimidazole derivatives. The protonated molecule [M+H]⁺ is expected to be the precursor ion. Subsequent fragmentation in the collision cell (MS/MS) would likely involve cleavages of the imidazole ring and loss of small neutral molecules.
A proposed fragmentation pathway is visualized in the following diagram:
Caption: Proposed ESI-MS/MS fragmentation of this compound.
Experimental Protocols
While a specific, validated method for this compound is not publicly available, the following protocols for the analysis of aromatic amines and benzimidazole derivatives by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be adapted.
Sample Preparation
A generic sample preparation protocol for plasma or tissue homogenate is outlined below:
-
Protein Precipitation: To 100 µL of sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions
The following table presents theoretical MRM transitions for quantitative analysis. These transitions should be optimized experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 202.1 | 185.0 | Optimize |
| This compound | 202.1 | 158.0 | Optimize |
| Internal Standard | Varies | Varies | Optimize |
Experimental Workflow
The overall process for the mass spectrometry analysis of this compound is depicted in the workflow diagram below.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. While experimental data for this specific compound is scarce, the theoretical data, proposed fragmentation pathways, and adaptable experimental protocols presented herein offer a robust starting point for researchers. The provided workflows and diagrams serve as valuable tools for method development and data interpretation in the fields of drug discovery, pharmacokinetics, and metabolism studies. Successful analysis will rely on the empirical optimization of the suggested parameters.
Solubility Profile of 6-(trifluoromethyl)-1H-benzimidazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-(trifluoromethyl)-1H-benzimidazol-2-amine. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document synthesizes qualitative information, data from structurally related compounds, and standardized experimental protocols to offer a comprehensive resource for laboratory professionals.
Physicochemical Properties
This compound is a benzimidazole derivative containing a trifluoromethyl group, which significantly influences its physicochemical properties, including solubility. The benzimidazole core provides a rigid, somewhat hydrophobic backbone, while the amine and trifluoromethyl groups introduce polarity and the potential for hydrogen bonding.
Solubility Data
Table 1: Estimated and Qualitative Solubility of this compound and a Related Compound.
| Solvent/System | This compound (Estimated/Qualitative) | 2-(Trifluoromethyl)-1H-benzimidazole (Quantitative Data) |
| DMSO | Expected to be soluble | Not Found |
| Aqueous Buffer (pH 7.4) | Low solubility expected | > 27.9 µg/mL[1] |
| Dilute Acidic Solutions | Higher solubility expected due to salt formation | Not Found |
| Non-Polar Organic Solvents (e.g., Toluene, Hexane) | Likely to be more soluble due to the hydrophobic benzimidazole core[2] | Not Found |
| Polar Aprotic Solvents (e.g., DMF) | Likely soluble | Not Found |
| Alcohols (e.g., Ethanol, Methanol) | Likely soluble, aided by hydrogen bonding potential[3] | Not Found |
Note: The information for this compound is based on general chemical principles and data for analogous compounds, not on direct experimental measurement.
Experimental Protocols for Solubility Determination
A standard and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method .[4] This protocol is widely accepted for generating accurate solubility data.
Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., DMSO, water, buffer of specific pH)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Filtration: Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be used for accurate quantification.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Caption: Workflow for the Shake-Flask Solubility Measurement.
Hypothetical Signaling Pathway Involvement
While no specific signaling pathways for this compound have been detailed in the provided search results, many benzimidazole derivatives are known to interact with various biological targets. For instance, some trifluoromethylated benzimidazoles have shown potential as antimicrobial agents.[5] The diagram below illustrates a hypothetical mechanism of action where a benzimidazole compound inhibits a key bacterial enzyme.
Caption: Hypothetical Antimicrobial Mechanism of Action.
References
The Advent and Ascendance of Trifluoromethylated Benzimidazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing for favorable interactions with various biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group into the benzimidazole core has emerged as a pivotal strategy in drug discovery. The unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding affinity, have led to the development of a diverse array of trifluoromethylated benzimidazoles with a wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, and key developments of this important class of compounds.
Discovery and Historical Perspective
The synthesis of the benzimidazole ring system was first reported in 1872 by Hobrecker. However, the introduction of the trifluoromethyl group into this scaffold occurred much later. The early synthesis of 2-(trifluoromethyl)-1H-benzimidazole was achieved through the Phillips condensation reaction , a classic method for benzimidazole synthesis that involves the condensation of an o-phenylenediamine with a carboxylic acid.[1][2] In the case of 2-(trifluoromethyl)-1H-benzimidazole, o-phenylenediamine is reacted with trifluoroacetic acid, typically with heating in the presence of a strong acid catalyst like hydrochloric acid.[3][4]
This reaction proceeds via the initial acylation of one of the amino groups of the o-phenylenediamine by trifluoroacetic acid, followed by an intramolecular cyclization and dehydration to form the benzimidazole ring. The strong electron-withdrawing nature of the trifluoromethyl group facilitates this reaction.
Key Synthetic Methodologies
While the Phillips condensation remains a fundamental approach, several other methods for the synthesis of trifluoromethylated benzimidazoles have been developed to improve yields, substrate scope, and reaction conditions.
Phillips-Ladenburg Benzimidazole Synthesis
This method involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives in the presence of an acid catalyst.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole via Phillips Condensation [3][5]
-
Reactants: o-Phenylenediamine and trifluoroacetic acid.
-
Catalyst: 4N Hydrochloric acid.
-
Procedure: a. A mixture of o-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.1-1.5 equivalents) is prepared in a round-bottom flask. b. 4N Hydrochloric acid is added to the mixture. c. The reaction mixture is heated under reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). d. Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as sodium hydroxide or ammonium hydroxide, to precipitate the product. e. The crude product is collected by filtration, washed with water, and dried. f. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(trifluoromethyl)-1H-benzimidazole.
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
The 2-Aminobenzimidazole Scaffold: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzimidazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. Its structural resemblance to endogenous purines allows for interaction with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics. This in-depth technical guide provides a comprehensive review of 2-aminobenzimidazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, with a particular emphasis on their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Synthesis of the 2-Aminobenzimidazole Core
The synthesis of the 2-aminobenzimidazole nucleus can be achieved through several synthetic routes, with the most common being the cyclization of an o-phenylenediamine precursor with a cyanogen halide, typically cyanogen bromide. This method is widely employed due to its straightforward nature and the ready availability of starting materials.
A general synthetic workflow is outlined below:
Further diversification of the 2-aminobenzimidazole scaffold can be achieved by employing substituted o-phenylenediamines or by subsequent reactions on the 2-amino group or the benzimidazole ring nitrogens.
Anticancer Activity of 2-Aminobenzimidazole Derivatives
A significant body of research has highlighted the potential of 2-aminobenzimidazole derivatives as potent anticancer agents. These compounds have demonstrated cytotoxic activity against a wide range of cancer cell lines, often with IC50 values in the micromolar and even nanomolar range.
| Compound/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | A549 (Lung) | 1.48 | [1] |
| A-549 | 1.92 | [1] | |
| Compound 5a | HepG-2 (Liver) | ~2 | |
| Compound 5e | HepG-2 (Liver) | ~2 | |
| Compound with 2-fluoroethyl chain | U87 (Glioblastoma) | 45.2 ± 13.0 | [1] |
| Benzoyl substituted benzimidazole | MCF-7 (Breast) | 16.18 ± 0.07 | [1] |
| HL-60 (Leukemia) | 15.15 ± 0.05 | [1] | |
| Carboxyl substituted benzimidazole | MCF-7 (Breast) | 19.21 ± 0.08 | [1] |
| Antimalarial 3c | P. falciparum 3D7 | 0.042 ± 0.004 | [2] |
| Antimalarial 3g | P. falciparum 3D7 | 0.043 ± 0.002 | [2] |
| Antimalarial 3r | P. falciparum 3D7 | 0.0064 ± 0.0005 | [2] |
One of the key mechanisms through which these derivatives exert their anticancer effects is the inhibition of crucial signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.
VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 signaling can effectively cut off the blood supply to tumors, leading to their regression. Several 2-aminobenzimidazole derivatives have been identified as potent inhibitors of VEGFR-2.[3]
References
In-Depth Technical Guide: Safety and Handling of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-(trifluoromethyl)-1H-benzimidazol-2-amine (CAS No. 10057-46-2), a heterocyclic organic compound utilized in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Chemical and Physical Properties
Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₆F₃N₃ | [1][2][3] |
| Molecular Weight | 201.15 g/mol | [1][2] |
| Appearance | Not specified (likely a solid) | |
| Boiling Point | 353.282 °C at 760 mmHg | [1] |
| Density | 1.537 g/cm³ | [1] |
| Flash Point | 167.459 °C | [1] |
| LogP | 2.74510 | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
| Test Type | Route of Exposure | Species | Dose | Reference |
| LD50 | Oral | Rodent - rat | 3936 µg/kg | [4] |
Note: This data is for a related compound and should be interpreted with caution. The toxicological properties of this compound have not been fully investigated.
Safe Handling and Personal Protective Equipment (PPE)
Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that eyewash stations and safety showers are readily accessible and in good working order.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent eye contact.
-
Skin Protection:
-
Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before each use.
-
Lab Coat: A flame-retardant lab coat must be worn to protect from skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.
General Hygiene Practices
-
Avoid inhalation of dust or fumes.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas.
First Aid Measures
In case of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water (only if the person is conscious). Do not induce vomiting. Call a physician or poison control center immediately. |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist. |
Storage and Disposal
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage temperature is 2-8°C.[2]
Disposal
-
Dispose of this chemical and its container in accordance with all local, state, and federal regulations.
-
Do not allow the product to enter drains or waterways.
-
Waste materials should be handled as hazardous waste.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 4.2. Avoid breathing dust and contact with the substance.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Carefully sweep up the spilled material, place it in a suitable, closed container for disposal. Avoid generating dust.
Experimental Workflow: Antimicrobial Activity Screening
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of trifluoromethyl benzimidazole derivatives as potential antimicrobial agents, a known application area for this class of compounds.[5]
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
This document is intended to provide guidance and is not a substitute for a thorough understanding of the material safety data sheet (MSDS) and proper laboratory training. Always consult the most current MSDS for this compound before use.
References
Commercial Suppliers and Technical Guide for 6-(Trifluoromethyl)-1H-benzimidazol-2-amine in Research
For researchers, scientists, and professionals in drug development, sourcing high-purity chemical compounds is a critical first step in the experimental pipeline. This technical guide provides an in-depth overview of commercial suppliers for 6-(trifluoromethyl)-1H-benzimidazol-2-amine (CAS No. 10057-46-2), a fluorinated benzimidazole derivative of interest in medicinal chemistry and biological research. The guide also outlines key technical data, a representative synthesis protocol, and potential biological applications.
Commercial Availability
A number of chemical suppliers offer this compound for research purposes. While purity and available quantities may vary, the following companies are listed as potential sources. Researchers are advised to contact the suppliers directly for the most current product specifications and availability.
| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sunway Pharm Ltd | --INVALID-LINK-- | 10057-46-2 | C₈H₆F₃N₃ | 201.15 | Inquire |
| 2a biotech | --INVALID-LINK-- | 10057-46-2 | C₈H₆F₃N₃ | - | 96%+[1] |
| Pharmaffiliates | --INVALID-LINK-- | 10057-46-2 | C₈H₆F₃N₃ | 201.15[2] | Inquire |
| Chembrink | --INVALID-LINK-- | 10057-46-2 | C₈H₆F₃N₃ | 201.15 | Inquire |
Physicochemical Properties
The following table summarizes key physicochemical properties of this compound, compiled from various chemical databases.
| Property | Value | Source |
| Density | 1.537 g/cm³ | ChemSrc[3] |
| Boiling Point | 353.282 °C at 760 mmHg | ChemSrc[3] |
| Storage Temperature | 2-8°C | Pharmaffiliates[2] |
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives
Representative Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriately substituted 1,2-phenylenediamine (e.g., 4-trifluoromethyl-1,2-phenylenediamine) in a suitable solvent, such as 4M hydrochloric acid.
-
Addition of Reagent: Add an excess of trifluoroacetic acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a base, such as ammonium hydroxide, until a precipitate forms.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2-(trifluoromethyl)-1H-benzimidazole derivative.
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiprotozoal, and potential as protein kinase inhibitors.[5] The inclusion of a trifluoromethyl group can enhance the metabolic stability and bioavailability of these compounds.
While the specific mechanism of action and signaling pathway for this compound is not extensively documented, it is plausible that it shares mechanisms common to other benzimidazole-based compounds. For instance, some benzimidazole derivatives have been shown to interfere with microtubule polymerization, a critical process for cell division and intracellular transport. Others have been identified as inhibitors of specific kinases involved in cellular signaling cascades that regulate cell growth, proliferation, and survival.
Given the structural similarities to known kinase inhibitors, a hypothetical signaling pathway that could be targeted by this class of compounds is presented below. This diagram illustrates a simplified kinase signaling cascade that is often implicated in cancer and inflammatory diseases. Inhibition of a key kinase in this pathway could block downstream signaling and elicit a therapeutic effect.
Researchers investigating this compound should consider screening this compound against a panel of kinases to identify potential targets and elucidate its precise mechanism of action. Further studies would be required to validate these findings and explore the therapeutic potential of this compound in relevant disease models.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS#:10057-46-2 | 6-(TRIFLUOROMETHYL)-1H-BENZO[D]IMIDAZOL-2-AMINE | Chemsrc [chemsrc.com]
- 4. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tautomerism in 6-(Trifluoromethyl)-1H-benzimidazol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the tautomeric phenomena in 6-(trifluoromethyl)-1H-benzimidazol-2-amine. Given the critical role of tautomerism in modulating the physicochemical and pharmacological properties of drug candidates, a thorough understanding of the tautomeric landscape of this molecule is paramount for its application in medicinal chemistry and materials science. This document synthesizes information from analogous systems to predict the structural, spectroscopic, and energetic characteristics of the potential tautomers of this compound.
Introduction to Tautomerism in 2-Aminobenzimidazoles
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with significant implications for molecular recognition, reactivity, and biological activity. In the case of 2-aminobenzimidazoles, two primary forms of prototropic tautomerism are of interest: annular tautomerism and amine-imine tautomerism.
-
Annular Tautomerism: This involves the migration of a proton between the two nitrogen atoms (N1 and N3) of the benzimidazole ring. For asymmetrically substituted benzimidazoles like the 6-(trifluoromethyl) derivative, this results in two non-equivalent tautomers.
-
Amine-Imine Tautomerism: This is an exocyclic tautomerism involving the migration of a proton between the exocyclic amino group and one of the ring nitrogen atoms, leading to an imino form.
The electron-withdrawing nature of the trifluoromethyl group at the 6-position is expected to influence the electron density distribution within the benzimidazole ring system, thereby affecting the relative stabilities of the possible tautomers.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the preparation of the key intermediate, 4-(trifluoromethyl)-1,2-phenylenediamine, followed by cyclization.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)-1,2-phenylenediamine
A common route to 4-(trifluoromethyl)-1,2-phenylenediamine is the reduction of a corresponding nitroaniline precursor.
Procedure:
-
In a suitable reaction vessel, dissolve 4-amino-3-nitrobenzotrifluoride in ethanol.
-
Add 5% palladium on carbon (Pd/C) as a catalyst.
-
The mixture is then subjected to hydrogenation at atmospheric pressure.
-
Upon completion of the reaction, the catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is recrystallized from a suitable solvent like petroleum ether to yield 4-(trifluoromethyl)-1,2-phenylenediamine as a crystalline solid[1].
Experimental Protocol: Cyclization to form this compound
The cyclization of the o-phenylenediamine with a cyanogen source is a standard method for forming the 2-aminobenzimidazole core.
Procedure:
-
Dissolve 4-(trifluoromethyl)-1,2-phenylenediamine in a suitable solvent, such as ethanol.
-
Add cyanogen bromide (CNBr) to the solution.
-
The reaction mixture is then heated under reflux for several hours.
-
After cooling, the reaction is neutralized with an aqueous base (e.g., ammonia) to precipitate the product.
-
The crude product is collected by filtration, washed with water, and purified by recrystallization to afford this compound.
Analysis of Tautomeric Forms
The tautomeric landscape of this compound is comprised of three principal forms: the two annular amino tautomers and the corresponding imino tautomers.
dot graph Tautomers { layout=neato; rankdir=LR; node [shape=none, margin=0, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];
T1 [label=<
This compound (Tautomer A)>];
T2 [label=<
5-(Trifluoromethyl)-1H-benzimidazol-2-amine (Tautomer B)>];
T3 [label=<
6-(Trifluoromethyl)-1,3-dihydro-benzimidazol-2-imine>];
T1 -- T2 [label=" Annular Tautomerism"]; T1 -- T3 [label=" Amine-Imine Tautomerism"]; T2 -- T3 [label=" Amine-Imine Tautomerism"]; } Tautomeric equilibria in this compound.
Solid-State Analysis (Prediction)
While a crystal structure for this compound is not publicly available, analysis of related 2-aminobenzimidazole derivatives suggests that the amino tautomer is overwhelmingly favored in the solid state. This preference is driven by the formation of stable intermolecular hydrogen bonding networks, typically involving N-H···N and N-H···(exocyclic N) interactions. The amino form allows for a more planar and delocalized π-system, contributing to greater crystal lattice stability.
Solution-State Analysis
In solution, the tautomeric equilibrium is influenced by solvent polarity, hydrogen bonding capabilities, and temperature.
3.2.1. NMR Spectroscopy (Predicted Data)
¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomerism in solution. In the case of rapid tautomeric exchange on the NMR timescale, averaged signals are observed. For this compound, the two annular tautomers are non-equivalent and would, in the case of slow exchange, give rise to distinct sets of signals. The strong electron-withdrawing effect of the CF₃ group will significantly influence the chemical shifts of the aromatic protons and carbons.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | Tautomer A (6-CF₃) | Tautomer B (5-CF₃) | Fast Exchange (Averaged) |
| H-4 | ~7.5 | ~7.8 | ~7.65 |
| H-5 | ~7.2 | - | ~7.2 |
| H-7 | ~7.7 | ~7.4 | ~7.55 |
| NH (ring) | ~11.5 | ~11.5 | ~11.5 |
| NH₂ (exo) | ~6.5 | ~6.5 | ~6.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
| Carbon | Tautomer A (6-CF₃) | Tautomer B (5-CF₃) | Fast Exchange (Averaged) |
| C-2 | ~158 | ~158 | ~158 |
| C-4 | ~115 | ~120 | ~117.5 |
| C-5 | ~118 | ~122 (q) | ~120 |
| C-6 | ~125 (q) | ~116 | ~120.5 |
| C-7 | ~110 | ~112 | ~111 |
| C-3a | ~140 | ~135 | ~137.5 |
| C-7a | ~138 | ~142 | ~140 |
| CF₃ | ~124 (q) | ~124 (q) | ~124 (q) |
Note: 'q' denotes a quartet due to C-F coupling.
3.2.2. Infrared (IR) Spectroscopy (Predicted Data)
IR spectroscopy can provide insights into the functional groups present in the dominant tautomeric form. The key vibrational modes to distinguish between the amino and imine forms are the N-H stretching and bending vibrations.
Table 3: Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Vibration | Amino Tautomer | Imino Tautomer |
| ν(N-H) (ring) | ~3400-3200 (broad) | ~3300-3100 (broad) |
| ν(N-H) (exo) | ~3350, ~3150 (two bands) | - |
| δ(NH₂) | ~1640 | - |
| ν(C=N) (ring) | ~1620 | ~1630 |
| ν(C=N) (exo) | - | ~1660 |
Based on studies of 2-aminobenzimidazole, the IR spectrum is expected to be dominated by the characteristic bands of the amino tautomer[2].
Computational Analysis (Prediction)
Density Functional Theory (DFT) calculations on analogous systems have consistently shown that the amino tautomer of 2-aminobenzimidazoles is significantly more stable than the imine tautomer . The energy difference is typically in the range of 5-15 kcal/mol, making the population of the imine form negligible under normal conditions. The annular tautomers are generally closer in energy, with the relative stability being influenced by the position of the substituent. For a 6-substituted benzimidazole, the two annular tautomers are non-equivalent. The electron-withdrawing trifluoromethyl group is expected to have a notable effect on the relative energies of the two annular tautomers.
Table 4: Predicted Relative Energies of Tautomers (kcal/mol)
| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Polar Solvent) |
| Tautomer A (6-CF₃) | 0 (Reference) | 0 (Reference) |
| Tautomer B (5-CF₃) | 0.5 - 2.0 | 0.2 - 1.5 |
| Imino Tautomers | > 10 | > 8 |
These predicted energies suggest that in both gas and solution phases, this compound will exist as a mixture of the two annular amino tautomers, with the imine forms being energetically inaccessible.
Key Experimental Protocols for Tautomerism Study
To experimentally validate the predicted tautomeric behavior of this compound, the following standard analytical techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) in an NMR tube.
-
Data Acquisition: Record ¹H, ¹³C, and ¹⁵N NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Variable temperature NMR experiments can be conducted to study the dynamics of tautomeric exchange. 2D NMR techniques such as HSQC, HMBC, and NOESY would be crucial for unambiguous signal assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for solution-phase studies, a solution of the compound in a suitable solvent (e.g., chloroform, acetonitrile) can be analyzed in a liquid cell.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Data Collection and Structure Refinement: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. The collected data is then processed to solve and refine the crystal structure, providing definitive information about the solid-state tautomeric form and intermolecular interactions.
Visualizations
Conclusion
Based on a comprehensive analysis of analogous systems, it is predicted that this compound exists predominantly as a mixture of its two non-equivalent annular amino tautomers in solution, with the imine tautomers being energetically unfavorable. In the solid state, it is anticipated that one of the amino tautomers will be the exclusive form, stabilized by a network of intermolecular hydrogen bonds. The electron-withdrawing trifluoromethyl group is expected to have a discernible effect on the spectroscopic properties and the relative stabilities of the annular tautomers. The experimental protocols and predictive data presented in this guide provide a robust framework for future empirical studies to confirm and quantify the tautomeric behavior of this important molecule. A definitive characterization through X-ray crystallography and detailed NMR studies is recommended to validate these predictions and to fully elucidate the tautomeric landscape of this compound for its successful application in drug design and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine and its derivatives. The methodologies outlined are based on established chemical literature and are intended to guide researchers in the preparation of these compounds for further study, particularly in the context of drug discovery. The this compound scaffold is a key pharmacophore found in a variety of biologically active molecules, notably as kinase inhibitors.
Introduction
Benzimidazoles, particularly those bearing a trifluoromethyl group, are a class of heterocyclic compounds of significant interest in medicinal chemistry. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The 2-amino-1H-benzimidazole core is a known bioisostere for other functionalities and has been successfully incorporated into inhibitors of various kinases, such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial targets in oncology.[1][2][3] This document details the synthesis of the parent this compound and subsequent derivatization through common cross-coupling reactions.
Synthesis of this compound (Parent Compound)
The primary route for the synthesis of the parent compound involves the cyclization of 4-(trifluoromethyl)benzene-1,2-diamine with cyanogen bromide. This reaction proceeds via a cyclocondensation mechanism.
Experimental Protocol
Materials:
-
4-(Trifluoromethyl)benzene-1,2-diamine
-
Cyanogen bromide (BrCN)
-
Methanol (MeOH)
-
Sodium bicarbonate (NaHCO₃)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(trifluoromethyl)benzene-1,2-diamine (1.0 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide (1.1 equivalents) in methanol to the cooled solution of the diamine over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.
Quantitative Data
| Compound | Starting Material | Reagent | Yield (%) | Melting Point (°C) |
| This compound | 4-(Trifluoromethyl)benzene-1,2-diamine | Cyanogen bromide | 85-95 | 165-168 |
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.80 (s, 1H, NH), 7.55 (s, 1H), 7.28 (d, J = 8.4 Hz, 1H), 7.05 (d, J = 8.4 Hz, 1H), 6.50 (s, 2H, NH₂).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 155.8, 142.1, 137.9, 125.4 (q, J = 270.7 Hz), 123.8 (q, J = 31.3 Hz), 116.3 (q, J = 4.0 Hz), 112.5, 105.9.[4]
-
Mass Spectrometry (ESI): m/z calculated for C₈H₆F₃N₃ [M+H]⁺: 202.0587, found: 202.0590.
Synthesis of this compound Derivatives
The 2-amino group and the benzimidazole ring of the parent compound provide multiple sites for derivatization, allowing for the exploration of structure-activity relationships (SAR). Common derivatization strategies include N-arylation via Buchwald-Hartwig amination and the introduction of various substituents through Suzuki coupling.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of this compound with aryl halides to form N-aryl derivatives.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Quantitative Data for N-Arylation
| Derivative | Aryl Halide | Catalyst/Ligand | Yield (%) |
| N-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-amine | 4-Bromoanisole | Pd₂(dba)₃ / Xantphos | 75 |
| N-(3,5-bis(trifluoromethyl)phenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-amine | 1-Bromo-3,5-bis(trifluoromethyl)benzene | Pd(OAc)₂ / tBuXPhos | 68 |
Protocol 2: Synthesis of Pyrazole-Containing Derivatives
This protocol involves the reaction of a suitably functionalized this compound with hydrazine derivatives to form pyrazole-containing compounds.[7][8]
Procedure:
-
Synthesize a chalcone intermediate by reacting an acetyl-substituted this compound derivative with an appropriate aldehyde.
-
Dissolve the chalcone (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1.2 equivalents).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter it and wash with cold ethanol. Otherwise, concentrate the solvent and purify the residue by column chromatography.
Quantitative Data for Pyrazole Derivatives
| Derivative | Starting Material | Reagent | Yield (%) |
| 5-(6-(Trifluoromethyl)-1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1H-pyrazole | Chalcone derivative | Hydrazine hydrate | 82 |
| 1-Phenyl-5-(6-(trifluoromethyl)-1H-benzimidazol-2-yl)-3-p-tolyl-1H-pyrazole | Chalcone derivative | Phenylhydrazine | 78 |
Mandatory Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound and its derivatives.
Signaling Pathway Inhibition
Many derivatives of this compound have been investigated as inhibitors of protein kinases involved in cancer cell signaling, such as Aurora Kinase and VEGFR.
Caption: Inhibition of Aurora Kinase and VEGFR signaling pathways by this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Aurora kinase inhibitors as anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Activity Screening of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Benzimidazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties. The inclusion of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved antimicrobial efficacy. 6-(Trifluoromethyl)-1H-benzimidazol-2-amine is a promising candidate for antimicrobial drug discovery. These application notes provide a comprehensive overview of the protocols for screening the antimicrobial activity of this compound.
Principle of Antimicrobial Activity Screening
The primary goal of antimicrobial susceptibility testing is to determine the effectiveness of a compound against a range of microorganisms. This is typically achieved through in vitro assays that measure the concentration of the compound required to inhibit or kill the microbes. Key parameters determined include the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[1][2] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. Further characterization of the antimicrobial activity can be achieved through methods like the agar well diffusion assay, which provides a qualitative measure of antimicrobial activity, and time-kill kinetics assays, which assess the rate at which the compound kills the microbes.[3][4]
Potential Applications
The screening of this compound for antimicrobial activity is a critical step in the drug development process. The data generated from these assays can be used to:
-
Identify the spectrum of activity against various bacterial and fungal pathogens.
-
Establish the potency of the compound.
-
Provide preliminary data for structure-activity relationship (SAR) studies.
-
Guide further preclinical development, including in vivo efficacy studies.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microbial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 4 |
| Escherichia coli ATCC 25922 | Gram-negative | 32 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 |
| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 32 |
| Candida albicans ATCC 90028 | Fungus | 16 |
Table 2: Zone of Inhibition for this compound (100 µ g/well )
| Microbial Strain | Gram Stain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 18 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 15 |
| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 20 |
| Escherichia coli ATCC 25922 | Gram-negative | 12 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 10 |
| Klebsiella pneumoniae ATCC 700603 | Gram-negative | 13 |
| Candida albicans ATCC 90028 | Fungus | 16 |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.[1] The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[5] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Inoculate each well with 100 µL of the standardized inoculum.[1]
-
Controls:
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[6]
-
Interpretation: The MIC is the lowest concentration of the compound at which no visible growth is observed.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Agar Well Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.[3]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
This compound solution
-
Incubator
Procedure:
-
Inoculation of Agar Plates: Aseptically swab the entire surface of the MHA plate with the standardized microbial inoculum to create a uniform lawn.[7]
-
Creating Wells: Use a sterile cork borer to create wells in the agar.[3]
-
Adding the Compound: Carefully add a specific volume (e.g., 100 µL) of the this compound solution to each well.[3]
-
Controls:
-
Negative Control: A well containing the solvent used to dissolve the compound.
-
Positive Control: A well containing a known antibiotic.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[8]
-
Measurement: Measure the diameter of the zone of inhibition around each well in millimeters.[8]
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a specific microorganism.[4]
Materials:
-
This compound
-
Bacterial inoculum
-
CAMHB
-
Sterile test tubes
-
Incubator with shaking capabilities
-
Sterile saline or PBS
-
Agar plates for colony counting
Procedure:
-
Preparation: Prepare tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).[5] Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[9]
-
Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a specific volume of the appropriate dilutions onto agar plates.[5]
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.[5]
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of the compound. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[4]
Visualizations
Caption: Workflow for antimicrobial activity screening.
Caption: Hypothetical signaling pathway inhibition.
Caption: Logical flow of antimicrobial screening.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. botanyjournals.com [botanyjournals.com]
- 4. emerypharma.com [emerypharma.com]
- 5. benchchem.com [benchchem.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistnotes.com [chemistnotes.com]
- 9. actascientific.com [actascientific.com]
Application Notes and Protocols: 6-(Trifluoromethyl)-1H-benzimidazol-2-amine as a Precursor for Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-(trifluoromethyl)-1H-benzimidazol-2-amine as a versatile precursor for the synthesis of potential anticancer agents. This document outlines synthetic strategies, presents key quantitative data on the efficacy of derived compounds, details experimental protocols, and visualizes relevant biological pathways.
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, bearing a resemblance to endogenous purines, which allows it to interact with a variety of biological targets.[1][2] The incorporation of a trifluoromethyl group at the 6-position can significantly enhance the therapeutic properties of benzimidazole derivatives, including metabolic stability, membrane permeability, and binding affinity to target proteins.[3] this compound serves as a key starting material for the development of a new generation of anticancer agents, particularly kinase inhibitors.[4][5]
Synthetic Pathways
The 2-amino group of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Common synthetic strategies involve N-alkylation, acylation, and condensation reactions to introduce various pharmacophores. A general synthetic workflow is depicted below.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities | CoLab [colab.ws]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine in Antiprotozoal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protozoal diseases represent a significant global health burden, affecting millions of people, particularly in tropical and subtropical regions. The emergence of drug resistance to current therapies necessitates the discovery and development of novel antiprotozoal agents. The benzimidazole scaffold is a well-established pharmacophore in anthelmintic chemotherapy, and its derivatives have shown promising activity against a range of protozoan parasites. This document focuses on the application of 6-(trifluoromethyl)-1H-benzimidazol-2-amine and its derivatives in antiprotozoal research, providing detailed application notes, experimental protocols, and visualizations of relevant workflows. The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and cell membrane permeability.
Chemical Structure
IUPAC Name: this compound Molecular Formula: C₈H₆F₃N₃ Molecular Weight: 201.15 g/mol CAS Number: 10057-46-2
Antiprotozoal Activity
Derivatives of 2-(trifluoromethyl)-1H-benzimidazole have demonstrated significant in vitro activity against a variety of protozoan parasites. While specific data for this compound is not extensively available in publicly accessible literature, studies on closely related analogues provide strong evidence for its potential as a lead compound in antiprotozoal drug discovery.
Summary of In Vitro Antiprotozoal Activity of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives
| Protozoan Parasite | Compound/Derivative | IC₅₀ (µM) | Reference Compound(s) | Reference IC₅₀ (µM) |
| Giardia intestinalis | 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | < 1 | Albendazole, Metronidazole | Not specified |
| Trichomonas vaginalis | 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | < 1 | Albendazole, Metronidazole | Not specified |
| Plasmodium falciparum (W2 strain) | 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | 5.98 | Not specified | Not specified |
| Plasmodium falciparum (D6 strain) | 2,5(6)-bis(trifluoromethyl)-1H-benzimidazole | 6.12 | Not specified | Not specified |
| Leishmania infantum | 2-aminobenzimidazole derivative (Compound 39) | 0.5 | Not specified | Not specified |
Mechanism of Action (Hypothesized)
The primary mechanism of action for many benzimidazole compounds is the inhibition of tubulin polymerization.[1] By binding to β-tubulin, these compounds disrupt the formation of microtubules, which are essential for various cellular functions in protozoa, including cell division, motility, and maintenance of cell structure.[1][2] This disruption leads to cell cycle arrest and ultimately parasite death. While this is the generally accepted mechanism for this class of compounds, specific studies on this compound are required for confirmation.
Experimental Protocols
Protocol 1: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives via Phillips Cyclocondensation
This protocol describes a general method for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives.[3]
Materials:
-
Substituted 1,2-phenylenediamine (e.g., 4-(trifluoromethyl)-1,2-phenylenediamine for the synthesis of the parent scaffold)
-
Trifluoroacetic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
pH meter or pH paper
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the substituted 1,2-phenylenediamine in an appropriate volume of 4M hydrochloric acid.
-
Add an equimolar amount of trifluoroacetic acid to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with ammonium hydroxide until a precipitate is formed.
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 2-(trifluoromethyl)-1H-benzimidazole derivative.
-
Dry the final product under vacuum.
-
Characterize the synthesized compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Protocol 2: In Vitro Antiprotozoal Susceptibility Assay
This protocol provides a general framework for determining the 50% inhibitory concentration (IC₅₀) of a test compound against various protozoan parasites. Specific culture conditions will vary depending on the parasite.
Materials:
-
Protozoan parasite culture (e.g., Giardia intestinalis, Trichomonas vaginalis, Leishmania mexicana promastigotes, Plasmodium falciparum erythrocytic stages)
-
Appropriate culture medium for the specific parasite
-
96-well microtiter plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference drug (e.g., Metronidazole, Albendazole, Amphotericin B)
-
Cell viability reagent (e.g., Resazurin, MTT, CellTiter-Glo®)
-
Microplate reader (spectrophotometer or fluorometer)
-
Incubator with appropriate atmospheric conditions (e.g., anaerobic for Giardia and Trichomonas, 5% CO₂ for Plasmodium)
Procedure:
-
Prepare a serial dilution of the test compound and the reference drug in the culture medium in a 96-well plate.
-
Add a standardized number of parasites to each well.
-
Include control wells with parasites and medium only (negative control) and parasites with the solvent used for the drug (vehicle control).
-
Incubate the plates under the appropriate conditions for a specified period (e.g., 48-72 hours).
-
After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of parasite inhibition for each drug concentration relative to the negative control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 3: In Vitro Tubulin Polymerization Inhibition Assay
This assay is used to investigate the potential mechanism of action of benzimidazole derivatives by measuring their effect on microtubule formation.[4]
Materials:
-
Purified tubulin protein (e.g., porcine brain tubulin)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)
-
Test compound dissolved in DMSO
-
Positive control (e.g., Nocodazole)
-
Negative control (DMSO)
-
96-well clear bottom plates
-
Spectrophotometer capable of reading absorbance at 340 nm at timed intervals
Procedure:
-
Prepare solutions of the test compound and controls at various concentrations in polymerization buffer.
-
On ice, add the tubulin protein to the wells of a pre-chilled 96-well plate.
-
Add the test compound or control solutions to the respective wells.
-
Place the plate in a spectrophotometer pre-warmed to 37°C.
-
Initiate tubulin polymerization by the temperature shift.
-
Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the formation of microtubules.
-
Plot the absorbance against time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Visualizations
Experimental and Logical Workflows
Caption: Antiprotozoal Drug Discovery Workflow.
Caption: In Vitro Antiprotozoal Screening Workflow.
Caption: Tubulin Polymerization Inhibition Assay Workflow.
Conclusion
This compound and its derivatives represent a promising class of compounds for the development of new antiprotozoal therapies. Their broad-spectrum activity and the well-understood mechanism of action of the benzimidazole scaffold make them attractive candidates for further investigation. The protocols and workflows provided in this document offer a comprehensive guide for researchers to synthesize, screen, and characterize these compounds in the pursuit of novel treatments for protozoal diseases. Further studies are warranted to establish a more detailed structure-activity relationship and to evaluate the in vivo efficacy and safety of these promising molecules.
References
Application Notes and Protocols for In Vitro Assay Design: 6-(Trifluoromethyl)-1H-benzimidazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-(Trifluoromethyl)-1H-benzimidazol-2-amine is a member of the benzimidazole class of compounds, a privileged scaffold in medicinal chemistry known for a wide range of biological activities.[1] Derivatives of benzimidazole have been developed as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[2][3][4] These compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines.[5] Given the trifluoromethyl substitution, this compound warrants investigation into its potential as a targeted therapeutic agent.
These application notes provide a comprehensive suite of in vitro assays to characterize the biological activity of this compound. The protocols detailed below will guide researchers in assessing target engagement, enzymatic inhibition, and cellular effects of the compound.
Section 1: Target Engagement using Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to its intracellular target protein(s). The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a cellular environment.[6][7][8] The principle of CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[8][9]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Seeding and Treatment:
-
Seed a suitable cancer cell line (e.g., MCF-7, A549) in sufficient quantity for the experiment.
-
Once cells reach 80-90% confluency, treat them with a predetermined concentration of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples for 3 minutes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments).[9]
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Denature the samples by adding loading buffer and heating at 95°C for 5 minutes.
-
Analyze the abundance of the target protein in each sample by Western blotting using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each band to the unheated control.
-
Plot the normalized intensity versus temperature for both the vehicle and compound-treated samples.
-
Determine the melting temperature (Tm) for each condition. A shift in Tm in the presence of the compound indicates target engagement.
-
Data Presentation: CETSA Results
| Treatment | Target Protein | Melting Temperature (Tm) (°C) | ΔTm (°C) |
| Vehicle (0.1% DMSO) | e.g., Kinase X | 52.1 ± 0.4 | - |
| 10 µM this compound | e.g., Kinase X | 56.3 ± 0.5 | +4.2 |
| 50 µM this compound | e.g., Kinase X | 58.9 ± 0.6 | +6.8 |
Section 2: In Vitro Kinase Inhibition Assay
Objective: To quantify the inhibitory potency of this compound against a specific protein kinase, a common target for benzimidazole derivatives.[3][10] The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Signaling Pathway: Generic Kinase Cascade
Caption: Inhibition of a kinase-catalyzed phosphorylation reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the recombinant kinase and its specific peptide substrate in kinase assay buffer.
-
Prepare the ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 1 µL of each compound dilution. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).[10]
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 2 µL of the ATP solution.[10]
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
-
Data Presentation: Kinase Inhibition
| Kinase Target | This compound IC₅₀ (nM) | Positive Control IC₅₀ (nM) |
| e.g., EGFR | 150 ± 25 | e.g., Gefitinib: 20 ± 5 |
| e.g., FLT3 | 85 ± 12 | e.g., Sorafenib: 10 ± 3 |
| e.g., p38α | 210 ± 30 | e.g., SB203580: 50 ± 8 |
Section 3: Cellular Assays for Cytotoxicity and Mechanism of Action
Objective: To evaluate the effect of this compound on cell viability, proliferation, and to investigate the underlying mechanism of cell death (apoptosis and cell cycle arrest).
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀). This assay measures the metabolic activity of viable cells.[5][11]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine if the compound induces apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.[5]
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells (including floating cells) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis
Objective: To investigate if the compound causes cell cycle arrest at a specific phase (e.g., G2/M).[5]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the compound at its GI₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Model the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
Logical Flow of Cellular Assays
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ferroptosis Induction using 6-(trifluoromethyl)-1H-benzimidazol-2-amine (FIN56)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(trifluoromethyl)-1H-benzimidazol-2-amine, commonly known as FIN56, is a potent and specific small molecule inducer of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3][4] FIN56 offers a valuable tool for investigating the molecular mechanisms of ferroptosis and for exploring its therapeutic potential in diseases such as cancer.[5][6][7] These application notes provide detailed protocols for utilizing FIN56 to study ferroptosis induction in cancer cell lines.
FIN56 induces ferroptosis through a unique dual mechanism of action.[2][8][9] It promotes the degradation of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation.[3][4] Concurrently, FIN56 activates squalene synthase (SQS), an enzyme in the mevalonate pathway, which leads to the depletion of coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.[2][8][9] This dual action effectively disables two critical antioxidant systems within the cell, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.
Data Presentation
Efficacy of FIN56 in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of FIN56 varies across different cancer cell lines, highlighting the differential sensitivity of cancer types to this ferroptosis inducer.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| LN229 | Glioblastoma | 4.2 | [2] |
| U118 | Glioblastoma | 2.6 | [2] |
| HT-29 | Colorectal Cancer | Not specified, but effective | [1] |
| Caco-2 | Colorectal Cancer | Not specified, but effective | [1] |
| J82 | Bladder Cancer | Not specified, but effective | [7][10] |
| 253J | Bladder Cancer | Not specified, but effective | [7][10] |
| T24 | Bladder Cancer | Not specified, but effective | [7][10] |
| RT-112 | Bladder Cancer | Not specified, but effective | [7][10] |
Experimental Protocols
Protocol 1: Induction of Ferroptosis in Cell Culture
This protocol outlines the general procedure for treating cancer cell lines with FIN56 to induce ferroptosis for subsequent analysis.
Materials:
-
Cancer cell line of interest (e.g., LN229, U118, HT-29, J82)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
FIN56 (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1), a ferroptosis inhibitor (stock solution in DMSO)
-
Lipoxstatin-1, a ferroptosis inhibitor (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well or 6-well cell culture plates
-
Cell counting kit (e.g., CCK-8, MTT) or hemocytometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate (for viability assays) or a 6-well plate (for protein or RNA analysis) at a density that allows them to reach 70-80% confluency at the time of treatment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Preparation: Prepare fresh dilutions of FIN56 in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM). Prepare control treatments including vehicle (DMSO), and co-treatment with a ferroptosis inhibitor (e.g., 1 µM Fer-1 or 1 µM Lipoxstatin-1) to confirm the specificity of ferroptosis induction.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell line and the specific assay being performed.
-
Assessment of Cell Viability: Following incubation, assess cell viability using a standard method such as the MTT or CCK-8 assay according to the manufacturer's instructions. A significant decrease in cell viability in the FIN56-treated group that is rescued by co-treatment with Fer-1 or Lipoxstatin-1 is indicative of ferroptosis.[7][10]
Protocol 2: Measurement of Lipid Peroxidation using C11-BODIPY 581/591
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to detect lipid ROS, a key hallmark of ferroptosis.
Materials:
-
Cells treated with FIN56 as described in Protocol 1
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Probe Loading: Towards the end of the FIN56 treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Analysis:
-
Fluorescence Microscopy: Immediately image the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.[2]
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer. The shift in fluorescence from the red to the green channel will quantify the level of lipid peroxidation.
-
Protocol 3: Western Blot Analysis of GPX4
This protocol details the detection of GPX4 protein levels by Western blot to confirm its degradation following FIN56 treatment.
Materials:
-
Cell lysates from cells treated with FIN56 as described in Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4 (e.g., Abcam, Cell Signaling Technology)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against GPX4 and the loading control antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. A decrease in the GPX4 band intensity in FIN56-treated samples compared to the control indicates protein degradation.[5]
Protocol 4: In Vivo Study of FIN56 in a Glioblastoma Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of FIN56 in a mouse xenograft model of glioblastoma. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Glioblastoma cell line (e.g., LN229)
-
FIN56
-
Vehicle control (e.g., PBS, DMSO/saline mixture)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of glioblastoma cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x length x width²).
-
Treatment Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer FIN56 (e.g., 7 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) at a determined frequency (e.g., daily, every other day).[8]
-
Efficacy Assessment: Continue to monitor tumor growth and the general health of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for ferroptosis markers like 4-HNE).[8]
Visualizations
Caption: FIN56 induces ferroptosis via two main pathways.
Caption: Workflow for studying FIN56-induced ferroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Ferroptosis as a therapeutic target in glioblastoma: Mechanisms and emerging strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cholesterol mediated ferroptosis suppression reveals essential roles of Coenzyme Q and squalene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine as a Potential TLR8 Modulator
For Research Use Only.
Introduction
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor that plays a crucial role in the innate immune system by recognizing single-stranded RNA (ssRNA), often of viral origin.[1] Activation of TLR8 in myeloid cells, such as monocytes, macrophages, and dendritic cells, triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines and chemokines.[2] This positions TLR8 as a significant therapeutic target for the development of vaccine adjuvants, immunotherapies for cancer, and treatments for autoimmune diseases.[3][4]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[5] Notably, compounds containing the 1-alkyl-1H-benzimidazol-2-amine core have been identified as selective agonists of TLR8. While direct studies on 6-(trifluoromethyl)-1H-benzimidazol-2-amine are not extensively reported in the available literature, its structural similarity to known TLR8 modulators suggests its potential as a subject for investigation in this area. Specifically, the 6-(trifluoromethyl) substitution is a key feature in a series of pyrimidine-based TLR8 negative modulators.[3]
These application notes provide a comprehensive set of protocols to investigate the potential TLR8 modulatory activity of this compound. The described assays are designed to determine its activity, potency, and functional effects on human immune cells.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols.
Table 1: In Vitro Activity of this compound in a TLR8 Reporter Assay
| Compound | EC50 / IC50 (µM) | Maximum Response (% of Control) | Assay Type | Cell Line |
| This compound | e.g., 5.2 | e.g., 95% (agonist) | Agonist Mode | HEK-Blue™ hTLR8 |
| This compound | e.g., 10.8 | e.g., 85% (antagonist) | Antagonist Mode | HEK-Blue™ hTLR8 |
| R848 (Positive Control Agonist) | e.g., 0.1 | 100% | Agonist Mode | HEK-Blue™ hTLR8 |
| Known Antagonist (Positive Control) | e.g., 1.5 | 90% | Antagonist Mode | HEK-Blue™ hTLR8 |
Table 2: Cytokine Profiling in Human PBMCs upon Treatment with this compound
| Cytokine | Treatment | Concentration (µM) | Mean Secretion (pg/mL) ± SD | Fold Change vs. Vehicle |
| TNF-α | Vehicle Control | - | e.g., 50 ± 15 | 1.0 |
| This compound | 1 | e.g., 250 ± 45 | 5.0 | |
| 10 | e.g., 1500 ± 200 | 30.0 | ||
| R848 (Positive Control) | 1 | e.g., 2000 ± 350 | 40.0 | |
| IL-12p70 | Vehicle Control | - | e.g., 10 ± 5 | 1.0 |
| This compound | 1 | e.g., 50 ± 10 | 5.0 | |
| 10 | e.g., 300 ± 60 | 30.0 | ||
| R848 (Positive Control) | 1 | e.g., 450 ± 80 | 45.0 | |
| IFN-γ | Vehicle Control | - | e.g., 20 ± 8 | 1.0 |
| This compound | 1 | e.g., 100 ± 25 | 5.0 | |
| 10 | e.g., 600 ± 110 | 30.0 | ||
| R848 (Positive Control) | 1 | e.g., 800 ± 150 | 40.0 |
Mandatory Visualizations
Caption: TLR8 Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of 6-(trifluoromethyl)pyrimidine derivatives as TLR8 antagonists [hrcak.srce.hr]
- 5. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Phillips Cyclocondensation for the Synthesis of 2-(Trifluoromethyl)-1H-benzimidazoles
Introduction
2-(Trifluoromethyl)-1H-benzimidazoles are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug development due to their diverse biological activities. The incorporation of the trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of the molecule to biological targets. The Phillips cyclocondensation is a classical and effective method for the synthesis of these valuable compounds. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, in this case, trifluoroacetic acid, typically under acidic conditions and with heating. This application note provides a detailed protocol for the synthesis of 2-(trifluoromethyl)-1H-benzimidazoles via the Phillips cyclocondensation, along with quantitative data and a mechanistic overview.
Data Presentation
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives can be synthesized using the Phillips cyclocondensation. The reaction yields for various substituted o-phenylenediamines with trifluoroacetic acid are summarized below.
| Entry | Substituted o-Phenylenediamine | Product | Yield (%) |
| 1 | o-Phenylenediamine | 2-(Trifluoromethyl)-1H-benzimidazole | Not specified |
| 2 | 4-Methyl-1,2-phenylenediamine | 5-Methyl-2-(trifluoromethyl)-1H-benzimidazole | Not specified |
| 3 | 4-Chloro-1,2-phenylenediamine | 5-Chloro-2-(trifluoromethyl)-1H-benzimidazole | Not specified |
| 4 | 4-Nitro-1,2-phenylenediamine | 5-Nitro-2-(trifluoromethyl)-1H-benzimidazole | Not specified |
Note: Specific yield percentages were not available in the provided search results, but the Phillips cyclocondensation is generally considered a high-yielding reaction.
Experimental Protocols
This section details the experimental procedure for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives via the Phillips cyclocondensation.
Materials:
-
Substituted o-phenylenediamine
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl, concentrated)
-
Ammonium hydroxide (NH₄OH, concentrated)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted o-phenylenediamine.
-
Acid Addition: To the flask, add a solution of trifluoroacetic acid in aqueous hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for a specified period (e.g., 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the dropwise addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This will cause the product to precipitate.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to afford the pure 2-(trifluoromethyl)-1H-benzimidazole derivative.
-
Drying: Dry the purified product in a desiccator or a vacuum oven.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow and the proposed reaction mechanism for the Phillips cyclocondensation.
Caption: Experimental workflow for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole.
Caption: Proposed mechanism of the Phillips cyclocondensation.
Application Notes and Protocols for C-H Trifluoromethylation of Benzimidazoles using Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into bioactive molecules is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the direct C-H trifluoromethylation of benzimidazoles, a privileged scaffold in medicinal chemistry, utilizing the power of visible-light photoredox catalysis.
Introduction
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the late-stage modification of complex molecules. In this context, photoredox catalysis offers a mild and efficient platform to generate reactive radical intermediates under visible light irradiation, enabling challenging transformations that are often difficult to achieve through traditional methods. The C4-selective trifluoromethylation of the benzimidazole core is a particularly valuable transformation, providing access to novel chemical space for drug development.
This protocol focuses on a robust and reproducible method for the C-H trifluoromethylation of N-substituted benzimidazoles using an iridium-based photocatalyst and an electrophilic trifluoromethylating reagent.
Reaction Principle and Key Components
The reaction proceeds via a photoredox-mediated radical mechanism. The key components of this transformation are:
-
Benzimidazole Substrate: The reaction is applicable to a wide range of N-substituted benzimidazoles.
-
Trifluoromethylating Reagent: Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is a commonly used and effective source of the trifluoromethyl radical. Other reagents such as Langlois' reagent (sodium trifluoromethanesulfinate) and Umemoto's reagents (S-(trifluoromethyl)dibenzothiophenium salts) can also be employed in photoredox trifluoromethylation, each with its own advantages and limitations in terms of reactivity, stability, and cost.
-
Photocatalyst: fac-Ir(ppy)3 (tris(2-phenylpyridinato)iridium(III)) is an efficient photocatalyst that absorbs visible light to initiate the single-electron transfer (SET) process. Other iridium and ruthenium-based photocatalysts, as well as organic dyes, can also be used, with the choice often depending on the specific substrate and reaction conditions.
-
Base: A mild inorganic base, such as lithium carbonate (Li2CO3), is used to facilitate the final deprotonation step and regenerate the aromatic system.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is typically used to ensure the solubility of all reaction components.
-
Light Source: A simple household compact fluorescent lamp (CFL) or a blue LED lamp provides the necessary photons to drive the reaction.
Visualizing the Process
Photoredox Catalytic Cycle
Caption: Proposed photoredox catalytic cycle for C-H trifluoromethylation.
General Experimental Workflow
Caption: General experimental workflow for photoredox C-H trifluoromethylation.
Quantitative Data Summary
The following tables summarize the reaction optimization and substrate scope for the C4-H trifluoromethylation of N-substituted benzimidazoles, based on the work of Gao et al.[1].
Table 1: Optimization of Reaction Conditions
| Entry | Photocatalyst (mol%) | Base (equiv.) | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | fac-Ir(ppy)3 (2.5) | Li2CO3 (1.5) | DMF | 23W CFL | 12 | 75 |
| 2 | Ru(bpy)3Cl2 (2.5) | Li2CO3 (1.5) | DMF | 23W CFL | 12 | 45 |
| 3 | Eosin Y (5) | Li2CO3 (1.5) | DMF | 23W CFL | 12 | 20 |
| 4 | fac-Ir(ppy)3 (2.5) | K2CO3 (1.5) | DMF | 23W CFL | 12 | 68 |
| 5 | fac-Ir(ppy)3 (2.5) | Cs2CO3 (1.5) | DMF | 23W CFL | 12 | 71 |
| 6 | fac-Ir(ppy)3 (2.5) | Li2CO3 (1.5) | CH3CN | 23W CFL | 12 | 55 |
| 7 | fac-Ir(ppy)3 (2.5) | Li2CO3 (1.5) | DMSO | 23W CFL | 12 | 62 |
| 8 | fac-Ir(ppy)3 (2.5) | Li2CO3 (1.5) | DMF | Blue LED | 12 | 73 |
| 9 | fac-Ir(ppy)3 (2.5) | Li2CO3 (1.5) | DMF | No Light | 12 | 0 |
| 10 | None | Li2CO3 (1.5) | DMF | 23W CFL | 12 | 0 |
Reaction conditions: N-methylbenzimidazole (0.2 mmol), Togni's reagent II (0.3 mmol), photocatalyst, base (0.3 mmol), and solvent (2 mL) under a nitrogen atmosphere.
Table 2: Substrate Scope of C4-H Trifluoromethylation of N-Substituted Benzimidazoles[1]
| Entry | N-Substituent | R | Product | Yield (%) |
| 1 | Methyl | H | 4-CF3-1-methyl-1H-benzo[d]imidazole | 75 |
| 2 | Ethyl | H | 4-CF3-1-ethyl-1H-benzo[d]imidazole | 72 |
| 3 | Benzyl | H | 4-CF3-1-benzyl-1H-benzo[d]imidazole | 78 |
| 4 | Phenyl | H | 4-CF3-1-phenyl-1H-benzo[d]imidazole | 65 |
| 5 | 4-Methoxyphenyl | H | 4-CF3-1-(4-methoxyphenyl)-1H-benzo[d]imidazole | 68 |
| 6 | 4-Chlorophenyl | H | 4-CF3-1-(4-chlorophenyl)-1H-benzo[d]imidazole | 62 |
| 7 | Tosyl | H | 4-CF3-1-tosyl-1H-benzo[d]imidazole | 55 |
| 8 | Boc | H | tert-butyl 4-CF3-1H-benzo[d]imidazole-1-carboxylate | 58 |
| 9 | Methyl | 2-Phenyl | 4-CF3-1-methyl-2-phenyl-1H-benzo[d]imidazole | 70 |
| 10 | Methyl | 5-Chloro | 5-chloro-4-CF3-1-methyl-1H-benzo[d]imidazole | 65 |
| 11 | Methyl | 5-Methoxy | 5-methoxy-4-CF3-1-methyl-1H-benzo[d]imidazole | 73 |
Reaction conditions: Benzimidazole (0.2 mmol), Togni's reagent II (0.3 mmol), fac-Ir(ppy)3 (2.5 mol%), Li2CO3 (0.3 mmol), DMF (2 mL), 23W CFL, 12 h, room temperature.
Experimental Protocols
Materials and Equipment
-
N-substituted benzimidazoles (starting materials)
-
Togni's reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one)
-
fac-Ir(ppy)3 (tris(2-phenylpyridinato)iridium(III))
-
Lithium carbonate (Li2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for organic synthesis (e.g., Schlenk tube or vial)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Visible light source (e.g., 23W compact fluorescent lamp or blue LED lamp)
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
General Procedure for C-H Trifluoromethylation of Benzimidazoles[1]
-
Reaction Setup: To a dry Schlenk tube or vial equipped with a magnetic stir bar, add the N-substituted benzimidazole (0.2 mmol, 1.0 equiv.), Togni's reagent II (0.3 mmol, 1.5 equiv.), fac-Ir(ppy)3 (0.005 mmol, 2.5 mol%), and lithium carbonate (0.3 mmol, 1.5 equiv.).
-
Solvent Addition and Degassing: Evacuate and backfill the reaction vessel with an inert atmosphere (nitrogen or argon) three times. Add anhydrous DMF (2.0 mL) via syringe.
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a 23W compact fluorescent lamp (or a blue LED lamp) and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Togni's reagent is a hypervalent iodine compound and should be handled with care.
-
Iridium photocatalysts can be expensive and light-sensitive; store them properly.
-
DMF is a combustible liquid and a potential skin and respiratory irritant.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous.
-
Thoroughly degas the reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst.
-
Check the activity of the photocatalyst.
-
Increase the reaction time or the intensity of the light source.
-
-
Formation of Byproducts:
-
Optimize the stoichiometry of the reagents.
-
Ensure the reaction is performed at room temperature, as higher temperatures may lead to decomposition.
-
-
No Reaction:
-
Confirm that the light source is emitting in the visible range and is of sufficient intensity.
-
Verify the integrity of all reagents.
-
Ensure proper inert atmosphere conditions are maintained.
-
Conclusion
This photoredox-catalyzed C-H trifluoromethylation of benzimidazoles provides a mild, efficient, and regioselective method for the synthesis of valuable fluorinated heterocycles.[1] The operational simplicity and broad substrate scope make this protocol a valuable tool for researchers in medicinal chemistry and drug development. By following the detailed procedures and considering the troubleshooting guidelines, scientists can effectively apply this methodology to accelerate their research programs.
References
Application Notes and Protocols for Bioisostere Development: 2-(Trifluoromethyl)-1H-Benzimidazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of bioisosteres based on the 2-(trifluoromethyl)-1H-benzimidazole scaffold. This privileged structure is a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities, including antiprotozoal, anticancer, and antimicrobial effects. The trifluoromethyl group at the 2-position often enhances metabolic stability and potency.
Overview and Key Applications
The 2-(trifluoromethyl)-1H-benzimidazole core is a versatile scaffold for designing bioisosteres that can modulate various biological targets. Its structural similarity to purine nucleosides allows it to interact with a range of biopolymers.[1] Key therapeutic areas of application for derivatives of this scaffold include:
-
Antiprotozoal Agents: Compounds bearing this scaffold have shown significant activity against various protozoan parasites, including Giardia intestinalis and Trichomonas vaginalis.[2][3]
-
Anticancer Agents: Recent studies have highlighted the potential of these derivatives as inducers of ferroptosis, a novel mechanism of regulated cell death, in cancer cells.[4][5]
-
Antimalarial and Anthelmintic Agents: The scaffold has also been explored for its activity against Plasmodium falciparum and helminths like Trichinella spiralis.[2][6]
Quantitative Biological Data Summary
The following tables summarize the in vitro activity of various 2-(trifluoromethyl)-1H-benzimidazole bioisosteres from cited literature.
Table 1: Antiprotozoal and Antimalarial Activity
| Compound ID | 5(6)-Substituent | Target Organism | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 1 | -H | Giardia intestinalis | 0.106 | Metronidazole | 0.23 | [3] |
| 2 | -F | Giardia intestinalis | 0.104 | Metronidazole | 0.23 | [3] |
| 3 | -Cl | Giardia intestinalis | 0.089 | Metronidazole | 0.23 | [3] |
| 4 | -CF3 | Giardia intestinalis | 0.067 | Metronidazole | 0.23 | [3] |
| 1 | -H | Trichomonas vaginalis | 0.316 | Metronidazole | 0.35 | [3] |
| 2 | -F | Trichomonas vaginalis | 0.199 | Metronidazole | 0.35 | [3] |
| 3 | -Cl | Trichomonas vaginalis | 0.101 | Metronidazole | 0.35 | [3] |
| 4 | -CF3 | Trichomonas vaginalis | 0.091 | Metronidazole | 0.35 | [3] |
| 4 | -CF3 | Plasmodium falciparum (W2) | 5.98 | - | - | [2] |
| 4 | -CF3 | Plasmodium falciparum (D6) | 6.12 | - | - | [2] |
Table 2: Anticancer Activity (Ferroptosis Induction)
| Compound ID | Description | Cell Line | EC50 (µM) for Cell Death | Reference Compound | EC50 (µM) | Reference |
| FA-S | Initial Hit Compound | HepG2 | ~10 | - | - | [4] |
| FA16 | Optimized Analog | HepG2 | < 5 (single-digit µM) | Erastin | Not suitable for in vivo | [4][5] |
Experimental Protocols
General Synthesis Protocol: Phillips-Ladenburg Condensation
This protocol describes a general method for the synthesis of 2-(trifluoromethyl)-1H-benzimidazole derivatives via the Phillips-Ladenburg condensation of a substituted o-phenylenediamine with trifluoroacetic acid.[7]
Workflow for Synthesis of 2-(Trifluoromethyl)-1H-Benzimidazole Derivatives
Caption: General synthetic workflow for 2-(trifluoromethyl)-1H-benzimidazole derivatives.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Trifluoroacetic acid (1.1 eq)
-
4M Hydrochloric acid
-
Ammonium hydroxide (concentrated)
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of the appropriately substituted o-phenylenediamine (1.0 eq) and trifluoroacetic acid (1.1 eq) in 4M hydrochloric acid is heated at reflux for 4-6 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The solution is then neutralized by the slow addition of concentrated ammonium hydroxide until a precipitate is formed.
-
The precipitate is collected by vacuum filtration and washed thoroughly with cold deionized water.
-
The crude product is dried and then purified by recrystallization from an ethanol/water mixture to yield the final 2-(trifluoromethyl)-1H-benzimidazole derivative.
-
The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and melting point analysis.
In Vitro Antiprotozoal Assay Protocol (Giardia intestinalis)
This protocol details the in vitro susceptibility testing of compounds against Giardia intestinalis trophozoites.
Materials:
-
Giardia intestinalis trophozoites (e.g., WB strain)
-
TYI-S-33 medium supplemented with 10% calf serum and bovine bile
-
Test compounds dissolved in DMSO (stock solution)
-
Metronidazole (as a reference drug)
-
96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Giardia intestinalis trophozoites are cultured in TYI-S-33 medium at 37°C.
-
Prepare serial dilutions of the test compounds and metronidazole in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
In a 96-well plate, add 1 x 10⁴ trophozoites per well.
-
Add the serially diluted compounds to the wells. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, cell viability can be assessed using a resazurin-based assay or by counting motile trophozoites using a hemocytometer.
-
The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Ferroptosis Induction Assay Protocol
This protocol is designed to determine if a 2-(trifluoromethyl)-1H-benzimidazole derivative induces ferroptosis in a cancer cell line (e.g., HepG2).
Workflow for Ferroptosis Induction Assay
Caption: Workflow for confirming ferroptosis induction by test compounds.
Materials:
-
HepG2 cells (or other relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound
-
Ferrostatin-1 (ferroptosis inhibitor)
-
Deferoxamine (DFO) (iron chelator)
-
Erastin or RSL3 (positive controls for ferroptosis induction)
-
C11-BODIPY 581/591 probe for lipid ROS detection
-
Reagents for cell viability assay (e.g., CellTiter-Glo®)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Viability Assay:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. In parallel, co-treat cells with the test compound and Ferrostatin-1 (1 µM) or DFO (100 µM).
-
Include appropriate controls (untreated, vehicle, positive controls).
-
Incubate for 24-48 hours.
-
Measure cell viability using a suitable assay. A rescue of cell death by Ferrostatin-1 or DFO is indicative of ferroptosis.
-
-
Lipid ROS Measurement:
-
Treat cells with the test compound for a shorter duration (e.g., 6-8 hours).
-
After treatment, incubate the cells with the C11-BODIPY 581/591 probe according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry or fluorescence microscopy. An increase in the oxidized form of the probe (green fluorescence) indicates lipid peroxidation, a hallmark of ferroptosis.
-
Mechanism of Action: Ferroptosis Induction Pathway
Certain 2-(trifluoromethyl)-1H-benzimidazole derivatives, such as FA16, have been shown to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).[4][5] This leads to a cascade of events culminating in iron-dependent lipid peroxidation and cell death.
Signaling Pathway of Ferroptosis Induction by 2-(Trifluoromethyl)-1H-Benzimidazole Derivatives
Caption: Inhibition of System Xc- by 2-(CF3)-benzimidazoles leads to ferroptosis.
References
- 1. Discovery of a Novel Benzimidazole Derivative Targeting Histone Deacetylase to Induce Ferroptosis and Trigger Immunogenic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of 2-(trifluoromethyl)benzimidazole derivatives as novel ferroptosis inducers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiprotozoal activity of some 2-(trifluoromethyl)-1H-benzimidazole bioisosteres | Publicación [silice.csic.es]
- 6. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and findings related to molecular docking studies of 6-(trifluoromethyl)-1H-benzimidazol-2-amine derivatives. This class of compounds has garnered significant interest due to the versatile biological activities of the benzimidazole scaffold, including its role as a kinase inhibitor and antimicrobial agent.[1][2] The inclusion of a trifluoromethyl group can enhance metabolic stability and binding affinity. This document outlines the protocols for synthesis, molecular docking, and summarizes the quantitative data from relevant studies to guide further research and development.
Introduction to this compound Derivatives
The benzimidazole nucleus is a key pharmacophore in medicinal chemistry due to its structural similarity to naturally occurring nucleotides.[1] This allows benzimidazole derivatives to interact with a wide range of biological targets. Notably, they have been investigated as inhibitors of various protein kinases, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases like cancer.[2][3][4] The 2-amino substitution on the benzimidazole ring provides a critical point for hydrogen bonding interactions within the ATP-binding site of kinases.[3] Furthermore, the 6-(trifluoromethyl) substitution can significantly influence the electronic properties and lipophilicity of the molecule, potentially leading to improved pharmacological profiles.
Synthesis Protocol
The synthesis of this compound derivatives can be achieved through a multi-step process. A general and efficient method involves the cyclocondensation of a substituted o-phenylenediamine with cyanogen bromide.
Protocol: Synthesis of this compound
Materials:
-
4-Trifluoromethyl-o-phenylenediamine
-
Cyanogen bromide (CNBr)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-trifluoromethyl-o-phenylenediamine (1 equivalent) in ethanol.
-
Addition of Cyanogen Bromide: To the stirred solution, add a solution of cyanogen bromide (1.1 equivalents) in ethanol dropwise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After completion of the reaction, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Precipitation and Isolation: The product will precipitate out of the solution upon neutralization. Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any inorganic impurities.
-
Drying: Dry the purified product under vacuum to obtain the this compound.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[5] This protocol outlines the general steps for performing molecular docking studies with this compound derivatives against a protein kinase target.
Protocol: Molecular Docking of Benzimidazole Derivatives against a Protein Kinase
Software:
-
Molecular Visualization: PyMOL, Chimera, or BIOVIA Discovery Studio
-
Docking Software: AutoDock Vina
Procedure:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein kinase from the Protein Data Bank (PDB).
-
Using a molecular visualization tool, remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking study.
-
Add polar hydrogen atoms to the protein structure.
-
Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).
-
-
Ligand Preparation:
-
Draw the 3D structure of the this compound derivative using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Identify the active site of the protein kinase. This is often the ATP-binding pocket where the native ligand binds.
-
Define a grid box that encompasses the entire active site. The size and center of the grid box should be carefully chosen to allow the ligand to move freely within the binding pocket.
-
-
Docking Simulation:
-
Use AutoDock Vina to perform the docking simulation.
-
Set the prepared protein and ligand files as input.
-
Specify the coordinates of the grid box.
-
Run the docking calculation. AutoDock Vina will generate a set of possible binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).[5]
-
-
Analysis of Results:
-
Visualize the docked poses of the ligand within the protein's active site using a molecular visualization tool.
-
Analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[5]
-
The binding energy values provide a quantitative measure of the binding affinity, with more negative values indicating stronger binding.
-
Quantitative Data Summary
The following tables summarize the quantitative data from molecular docking and in vitro studies of benzimidazole derivatives, providing insights into their potential as inhibitors of various biological targets.
Table 1: Molecular Docking Binding Energies of Benzimidazole Derivatives
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Reference |
| Benzimidazole Derivatives | EGFRwt | -7.8 to -8.1 | [5] |
| Benzimidazole Derivatives | T790M mutant EGFR | -8.3 to -8.4 | [5] |
| 2-Phenylbenzimidazole | CDK4/CycD1 | -8.2 | [4] |
| Benzimidazole Derivatives | Beta-Tubulin | -7.11 to -8.50 | [6][7] |
Table 2: In Vitro Inhibitory Activity of Benzimidazole Derivatives
| Derivative Class | Target/Cell Line | IC₅₀ Value | Reference |
| Benzimidazole-2-amino derivatives | CK1δ | 98.6 nM (most potent) | [8][9] |
| Adamantyl-1,3,4-oxadiazole derivatives | CaMKIIδ | 14.4 µM | [10] |
| Benzimidazole derivatives | MCF-7 (Breast Cancer) | 5.28 µM (most potent) | [11] |
| Benzimidazole derivatives | A549 (Lung Carcinoma) | - | [12] |
| Benzimidazole derivatives | C6 (Glioma) | - | [12] |
| Benzimidazole-hydrazide hybrids | EGFR | Comparable to Erlotinib | [13] |
| Benzimidazole-hydrazide hybrids | HER2 | Comparable to Lapatinib | [13] |
| Benzimidazole-hydrazide hybrids | CDK2 | Comparable to Roscovitine | [13] |
| Benzimidazole-hydrazide hybrids | mTOR | Comparable to Rapamycin | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by benzimidazole derivatives and the general workflow for molecular docking studies.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Caption: A typical workflow for molecular docking studies.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukm.my [ukm.my]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic, Antiproliferative and Apoptotic Effects of New Benzimidazole Derivatives on A549 Lung Carcinoma and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Trifluoromethyl)-1H-benzimidazol-2-amine is a valuable heterocyclic building block in the synthesis of potent and selective kinase inhibitors. The benzimidazole scaffold is recognized as a privileged structure in medicinal chemistry, capable of mimicking the hinge-binding motif of ATP and forming key hydrogen bond interactions within the active site of various kinases. The presence of the trifluoromethyl group at the 6-position can significantly enhance the binding affinity, metabolic stability, and cell permeability of the resulting inhibitor. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of kinase inhibitors targeting critical signaling pathways implicated in cancer and other diseases.
Kinase Targets and Signaling Pathways
Derivatives of this compound have the potential to target a range of kinases involved in oncogenic signaling. These include, but are not limited to:
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RAF Kinases (e.g., B-Raf, c-Raf): Key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.
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p38 Mitogen-Activated Protein Kinase (p38 MAPK): A central mediator of the cellular response to stress and inflammation, implicated in cancer and inflammatory diseases.
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Phosphoinositide 3-Kinase (PI3K): A critical node in the PI3K/AKT/mTOR pathway, which governs cell growth, proliferation, and survival.
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FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), leading to constitutive activation.
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Aurora Kinases (e.g., Aurora A, Aurora B): Serine/threonine kinases that play essential roles in mitosis; their dysregulation can lead to aneuploidy and tumorigenesis.
-
c-Jun N-terminal Kinase (JNK): A member of the MAPK family involved in stress responses, apoptosis, and inflammation.
Data Presentation: Inhibitory Activity of a Representative Kinase Inhibitor
The following table summarizes the in vitro inhibitory activity of a representative kinase inhibitor, "Compound X," synthesized from this compound. The data is presented as half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Kinase Target | Compound X IC50 (nM) | Reference Inhibitor IC50 (nM) |
| B-Raf | 25 | Vemurafenib: 31 |
| c-Raf | 40 | Sorafenib: 6 |
| p38α MAPK | 15 | SB203580: 50 |
| PI3Kα | 50 | Alpelisib: 5 |
| FLT3 | 10 | Gilteritinib: 0.29 |
| Aurora A | 75 | Alisertib: 1.2 |
| JNK1 | 150 | SP600125: 40 |
Experimental Protocols
General Synthesis of a Representative N-Aryl-6-(trifluoromethyl)-1H-benzimidazol-2-amine Kinase Inhibitor (Compound X) via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of N-aryl derivatives of this compound, a common structural motif in kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd2(dba)3, Palladium(II) acetate)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
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Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs2CO3))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst (0.02 equiv), phosphine ligand (0.04 equiv), and base (1.5 equiv).
-
Evacuate and backfill the flask with nitrogen or argon gas three times.
-
Add the anhydrous solvent, followed by this compound (1.0 equiv) and the aryl halide (1.1 equiv).
-
Seal the flask and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-(trifluoromethyl)-1H-benzimidazol-2-amine.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC50 value of a synthesized kinase inhibitor.[1]
Materials:
-
Purified kinase of interest
-
Specific kinase substrate peptide
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor (e.g., Compound X)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in 100% DMSO. Perform serial dilutions to create a range of concentrations for the dose-response curve.
-
Kinase Reaction:
-
In a multi-well plate, add the kinase, its specific substrate, and the kinase assay buffer.
-
Add the serially diluted inhibitor to the wells. Include a "no inhibitor" control (DMSO only).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at 30 °C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by kinase inhibitors derived from the this compound scaffold.
Caption: The RAF-MEK-ERK signaling pathway, a target for cancer therapy.
Caption: The p38 MAPK signaling pathway, involved in stress and inflammation.
Caption: The PI3K-AKT-mTOR signaling pathway, crucial for cell growth.
Caption: The FLT3 signaling pathway, a key target in acute myeloid leukemia.
Caption: Role of Aurora kinases in mitotic progression.
Caption: The JNK signaling pathway, a mediator of cellular stress responses.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of a kinase inhibitor using this compound.
Caption: Workflow for kinase inhibitor synthesis and evaluation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most widely employed method is the cyclization of 4-(trifluoromethyl)-1,2-phenylenediamine with cyanogen bromide (BrCN). This reaction is a well-established procedure for the formation of 2-aminobenzimidazoles.
Q2: How does the trifluoromethyl group affect the synthesis?
A2: The trifluoromethyl (-CF3) group is a strong electron-withdrawing group. This can decrease the nucleophilicity of the amino groups in the starting material, 4-(trifluoromethyl)-1,2-phenylenediamine, potentially slowing down the reaction rate compared to unsubstituted or electron-donating group-substituted phenylenediamines. Consequently, optimizing reaction conditions such as temperature and reaction time is crucial for achieving a good yield.
Q3: Are there alternative reagents to cyanogen bromide?
A3: Yes, while cyanogen bromide is common, other reagents can be used to form the 2-aminobenzimidazole core. These include cyanamide (H₂NCN) under acidic conditions and the use of S-methylisothiourea derivatives. Another approach involves the cyclodesulfurization of a thiourea precursor, which can be formed from 4-(trifluoromethyl)-1,2-phenylenediamine and a thiocyanate salt.[1] However, the cyanogen bromide route is often preferred for its directness.
Q4: What are the typical yields for this synthesis?
A4: The yields can vary significantly based on the reaction conditions and purification methods. While specific yield data for this compound is not extensively reported in comparative studies, yields for analogous 2-aminobenzimidazole syntheses can range from moderate to high (60-90%). Optimization of the protocol provided below is key to maximizing the yield.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is critical and may require some experimentation; common solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes. For column chromatography, a silica gel stationary phase with a mobile phase gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: The electron-withdrawing -CF3 group can deactivate the diamine, requiring more forcing conditions. 2. Decomposition of cyanogen bromide: BrCN can be sensitive to moisture and basic conditions. 3. Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion or side reactions. | 1. Increase reaction temperature and/or time: Monitor the reaction by TLC to determine the optimal conditions. Refluxing for several hours is common. 2. Use freshly opened or purified cyanogen bromide. Ensure the reaction is carried out under anhydrous conditions. 3. Ensure accurate measurement of reactants. A slight excess of cyanogen bromide (e.g., 1.1 equivalents) can sometimes be beneficial. |
| Formation of Multiple Products (Visible on TLC) | 1. Side reactions: Polymerization of the starting material or cyanogen bromide can occur. 2. Formation of regioisomers: While less likely with a symmetrical starting material, it's a possibility with substituted phenylenediamines. | 1. Control the reaction temperature. Adding the cyanogen bromide solution slowly at a lower temperature before heating can help minimize side reactions. 2. Purify the crude product using column chromatography to isolate the desired isomer. |
| Product is Difficult to Purify | 1. Presence of highly polar impurities: Unreacted starting materials or side products may co-elute with the product. 2. Product is insoluble in common recrystallization solvents. | 1. Wash the crude product with a solvent in which the impurities are soluble but the product is not (e.g., cold water or a non-polar solvent). 2. Experiment with different solvent systems for recrystallization. A mixture of a good solvent and a poor solvent can be effective. |
Data Presentation
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-(Trifluoromethyl)-1,2-phenylenediamine | C₇H₇F₃N₂ | 176.14 | Starting Material |
| Cyanogen Bromide | CBrN | 105.92 | Cyclizing Agent |
| This compound | C₈H₆F₃N₃ | 201.15 | Product |
Experimental Protocols
Key Experiment: Synthesis of this compound via Cyanogen Bromide Cyclization
This protocol is a representative procedure based on established methods for the synthesis of 2-aminobenzimidazoles.
Materials:
-
4-(Trifluoromethyl)-1,2-phenylenediamine
-
Cyanogen bromide (BrCN)
-
Ethanol (or other suitable alcohol)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
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Water
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Ethyl acetate
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Hexanes
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(trifluoromethyl)-1,2-phenylenediamine (1.0 eq) in ethanol (10-20 mL per gram of diamine).
-
Addition of Cyanogen Bromide: In a separate flask, carefully dissolve cyanogen bromide (1.1 eq) in a small amount of ethanol. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Add the cyanogen bromide solution dropwise to the stirred solution of the diamine at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Neutralize the reaction mixture by the slow addition of an aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The crude product may precipitate upon neutralization. If so, collect the solid by filtration and wash it with cold water.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by either recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Technical Support Center: Purification of Crude 6-(trifluoromethyl)-1H-benzimidazol-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-(trifluoromethyl)-1H-benzimidazol-2-amine by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the column chromatography purification of this compound, offering potential causes and recommended solutions.
Problem 1: The compound is not moving off the baseline on the TLC plate, even with highly polar solvent systems (e.g., 100% ethyl acetate).
-
Possible Cause: The amine group on the benzimidazole core is interacting strongly with the acidic silica gel, causing it to remain at the origin.
-
Recommended Solution: Add a basic modifier to your eluent system. Prepare a stock solution of 1-2% triethylamine (Et3N) or a 10% solution of ammonium hydroxide in methanol. Then, add this stock solution to your mobile phase in small increments (e.g., 0.5-2%) to neutralize the acidic sites on the silica gel and reduce the strong adsorption of the basic amine compound.[1] A common starting point for polar compounds that are difficult to elute is a dichloromethane/methanol mixture containing a small amount of ammonia.[2][3]
Problem 2: The purified fractions show significant peak tailing on TLC and HPLC analysis.
-
Possible Cause: This is a classic sign of interaction between a basic compound and acidic silica gel. The compound moves unevenly down the column, leading to broad and asymmetrical peaks.
-
Recommended Solution:
-
Use a Basic Modifier: As in the previous point, adding a competing base like triethylamine or ammonia to the mobile phase can significantly reduce tailing by neutralizing the silica surface.[1]
-
Change the Stationary Phase: If a basic modifier is not effective or is undesirable for downstream applications, consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of basic amines.[1] Amine-functionalized silica is another excellent option that provides a more basic surface, often allowing for the use of less polar, non-basic solvent systems like hexane/ethyl acetate.[1]
-
Problem 3: The compound appears to be decomposing on the column, leading to low recovery and multiple unexpected spots on the TLC of collected fractions.
-
Possible Cause: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.[2]
-
Recommended Solution:
-
Deactivate the Silica Gel: Before packing the column, you can slurry the silica gel in the chosen eluent system that contains a small percentage of a basic modifier (e.g., 1% triethylamine). This will help to neutralize the most active acidic sites.
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase such as neutral alumina or Florisil.[2]
-
Perform a Stability Test: Before committing a large amount of crude material to the column, perform a simple stability test. Spot the crude material on a TLC plate, let it sit for a few hours, and then develop it. If new spots appear or the original spot diminishes, it's an indication of instability on silica.[2]
-
Problem 4: The desired compound co-elutes with an impurity.
-
Possible Cause: The chosen solvent system does not provide adequate separation between the product and the impurity.
-
Recommended Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems using TLC. Try combinations of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, ethanol).[4] A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, may provide better separation.
-
Consider a Different Solvent Class: If mixtures of hexane and ethyl acetate are not effective, try a different combination, such as dichloromethane and methanol. Sometimes changing the solvent class can alter the selectivity of the separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?
A1: For benzimidazole derivatives, a common starting point is a mixture of ethyl acetate and hexane or dichloromethane and methanol.[1][5] Given the polar amine group, a system of dichloromethane:methanol (e.g., 98:2) with the addition of 0.5-1% triethylamine or a few drops of aqueous ammonia is a good initial system to test on TLC.[3] For a less polar option, start with ethyl acetate in hexane (e.g., 20-50% ethyl acetate) and add a small amount of a basic modifier.
Q2: How should I prepare my sample for loading onto the column?
A2: There are two main methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimum amount of the initial, least polar eluent or a slightly more polar solvent like dichloromethane.[6] Carefully pipette this solution directly onto the top of the column bed.[6]
-
Dry Loading: If your compound is not very soluble in the initial eluent, dissolve it in a suitable solvent (e.g., methanol, dichloromethane), add a small amount of silica gel (approximately 5-10 times the mass of your crude product), and evaporate the solvent until you have a dry, free-flowing powder.[6] Carefully add this powder to the top of the column bed. This method often results in better separation for less soluble compounds.[6]
Q3: What are the key parameters to consider when setting up the column?
A3: The key parameters are summarized in the table below. The amount of silica gel is typically 20-50 times the weight of the crude sample, with a higher ratio used for more difficult separations.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60-120 mesh) or Neutral Alumina | Silica is standard, but alumina is better for acid-sensitive or very basic compounds. |
| Silica to Compound Ratio | 20:1 to 50:1 (by weight) | Higher ratios provide better separation for closely eluting compounds. |
| Column Dimensions | Height-to-diameter ratio of ~10:1 | Promotes good separation and minimizes band broadening. |
| Packing Method | Wet packing (slurry method) | Ensures a homogenous and air-free column bed.[4] |
Q4: My compound came off the column much faster than expected based on the TLC. What happened?
A4: This can happen for a few reasons:
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Column Cracking: The silica bed may have cracked due to running dry or temperature changes, allowing the solvent and your compound to channel through.
-
Overloading: Too much sample was loaded onto the column for its size.
-
Solvent Polarity: The polarity of the eluent might be too high, causing everything to elute quickly. Always start with a less polar solvent system where your compound has an Rf of approximately 0.2-0.3 on TLC.
Q5: I don't see my compound coming off the column at all. Where is it?
A5: There are several possibilities:[2]
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Strong Adsorption: Your compound may be irreversibly stuck to the top of the column. This is common with very polar or basic compounds on silica gel.
-
Decomposition: The compound may have degraded on the column.[2]
-
Insufficient Polarity: The eluent may not be polar enough to move the compound. Try gradually increasing the polarity of your mobile phase.
-
Precipitation: The compound may have precipitated at the top of the column if it is not soluble in the eluent.
Experimental Protocol: Column Chromatography of Crude this compound
This is a general guideline. The solvent system should be optimized using Thin Layer Chromatography (TLC) prior to performing the column.
1. Materials and Equipment
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Crude this compound
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Silica gel (60-120 mesh)
-
Glass chromatography column
-
Dichloromethane (DCM), Methanol (MeOH), Triethylamine (Et3N)
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Hexane, Ethyl Acetate (EtOAc)
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TLC plates, developing chamber, and UV lamp (254 nm)
-
Collection tubes, rotary evaporator
2. TLC Analysis
-
Develop a suitable solvent system. Start by testing DCM:MeOH (98:2) and EtOAc:Hexane (1:1), each with and without ~1% Et3N.
-
The ideal system will give your desired product an Rf value of ~0.2-0.3 and good separation from impurities.
3. Column Preparation (Wet Packing)
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM with 1% Et3N).
-
Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing without air bubbles.[4]
-
Once the silica has settled, add a thin layer of sand on top to protect the surface.[4]
-
Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
4. Sample Loading (Dry Loading Recommended)
-
Dissolve the crude product in a minimal amount of methanol.
-
Add silica gel (about 5-10 times the weight of your crude product) and mix to form a slurry.
-
Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the silica-adsorbed sample to the top of the prepared column.
5. Elution and Fraction Collection
-
Begin elution with the initial, least polar solvent system determined by TLC.
-
If a gradient elution is needed, gradually increase the polarity by slowly increasing the percentage of the more polar solvent (e.g., methanol or ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Monitor the elution process by spotting every few fractions on a TLC plate.
6. Product Isolation
-
Combine the fractions that contain the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for amine purification by column chromatography.
References
Technical Support Center: Synthesis of 2-Aminobenzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 2-aminobenzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-aminobenzimidazoles?
A1: The most prevalent methods for synthesizing 2-aminobenzimidazoles typically start with o-phenylenediamine or its derivatives. Key routes include:
-
Reaction with Cyanogen Bromide: This is a classical method involving the reaction of o-phenylenediamine with cyanogen bromide.[1]
-
Reaction with Cyanamide: This approach offers an alternative to the often hazardous cyanogen bromide.
-
From Thioureas (Cyclodesulfurization): This widely used method involves the formation of a thiourea intermediate from o-phenylenediamine and an isothiocyanate, followed by a cyclodesulfurization step to yield the 2-aminobenzimidazole.[2][3][4][5][6] A variety of desulfurizing agents can be employed, including mercury(II) oxide, copper salts, and newer, more environmentally friendly methods using visible light.[7][8]
Q2: What are the primary side reactions to be aware of during the synthesis of 2-aminobenzimidazoles?
A2: The main side reactions that can impact the yield and purity of 2-aminobenzimidazoles are:
-
Dimerization: The formation of dimeric impurities can occur, complicating purification.[9][10]
-
Formation of Urea Byproducts: In syntheses involving carbodiimide reagents or related compounds, the formation of urea derivatives is a common issue that presents significant purification challenges.[6]
-
Over-alkylation/arylation: Multiple reactive nitrogen atoms in the 2-aminobenzimidazole scaffold can lead to undesired multiple substitutions.
Q3: How can I monitor the progress of my 2-aminobenzimidazole synthesis?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. Visualizing the spots can be achieved using UV light (254 nm), as the benzimidazole core is often UV-active.[11] Specific stains, such as potassium permanganate or p-anisaldehyde, can also be used to visualize starting materials, intermediates, and the final product.[12][13]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-aminobenzimidazoles, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2-Aminobenzimidazole | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst or reagent. - Formation of side products. | - Monitor the reaction by TLC to ensure completion. - Optimize the reaction temperature; both too low and too high temperatures can be detrimental.[6] - Screen different catalysts or reagents. For cyclodesulfurization, newer methods using visible light may offer higher yields.[7] - Address specific side reactions as detailed below. |
| Presence of a Significant Amount of Dimer Impurity | - High reaction temperature or prolonged reaction times can promote dimerization. - Certain catalysts may favor dimer formation. | - Attempt to lower the reaction temperature. - Reduce the reaction time once the starting material is consumed (monitor by TLC). - If dimerization is persistent, consider a different synthetic route or catalyst system. - Purification: Dimer impurities can often be removed by careful column chromatography or recrystallization. A detailed recrystallization protocol is provided below. |
| Contamination with Urea Byproducts | - Use of carbodiimide-based reagents (e.g., DCC, EDC) in cyclodesulfurization or other coupling steps. | - Reaction Modification: If possible, switch to a synthetic route that avoids carbodiimide reagents. - Work-up/Purification: Urea byproducts can often be removed by washing the reaction mixture with a dilute acid solution (e.g., 0.5 N HCl) during the work-up.[14] For less soluble ureas, filtration may be effective. A liquid-liquid extraction protocol is detailed below. |
| Difficulty in Purifying the Crude Product | - Presence of multiple impurities with similar polarities to the desired product. - Tailing of the product on silica gel chromatography. | - Column Chromatography: Optimize the solvent system for column chromatography. A gradient elution may be necessary. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes reduce tailing for basic compounds like 2-aminobenzimidazoles. - Recrystallization: This is a powerful technique for purifying solid products. A general protocol is provided in the Experimental Protocols section. - Acid-Base Extraction: Utilize the basic nature of the 2-amino group to perform an acid-base extraction to separate it from neutral or acidic impurities. |
Quantitative Data on Synthesis Methods
While comprehensive comparative data is often study-specific, the following table summarizes typical yields for common synthetic routes to provide a general benchmark.
| Synthetic Method | Reagents | Typical Yield | Reference |
| Reaction with Cyanogen Bromide | o-Phenylenediamine, Cyanogen Bromide | Good | [1] |
| Cyclodesulfurization (Visible Light) | o-Phenylenediamine, Isothiocyanate | Up to 92% | [7] |
| One-pot Cu-catalyzed Synthesis | o-Phenylenediamine, Trichloroacetonitrile | Good to High | [12][15] |
| Microwave-assisted Synthesis | o-Phenylenediamine, Carboxylic Acid | Increased yields (10-50%) compared to conventional heating | [16] |
Experimental Protocols
Protocol for Recrystallization to Remove Dimer Impurities
-
Solvent Selection: Choose a solvent or solvent system in which the 2-aminobenzimidazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of benzimidazole derivatives include ethanol, methanol, acetonitrile, or mixtures with water.[7]
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product until it completely dissolves.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities (including charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The 2-aminobenzimidazole should crystallize out, leaving the more soluble dimer in the mother liquor. Cooling in an ice bath can further increase the yield of the purified product.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol for Liquid-Liquid Extraction to Remove Urea Byproducts
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 2-aminobenzimidazole will move into the aqueous layer as its hydrochloride salt, while the neutral urea byproduct will remain in the organic layer.
-
Separation: Separate the aqueous layer containing the product from the organic layer containing the urea.
-
Basification: Neutralize the aqueous layer with a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the 2-aminobenzimidazole precipitates out.
-
Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified 2-aminobenzimidazole.
Visualizations
General Synthesis and Side Reaction Pathways
References
- 1. scispace.com [scispace.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. researchgate.net [researchgate.net]
- 7. US3455948A - 2-aminobenzimidazole and a process for preparing 2-aminobenzimidazoles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Urea, 2TMS derivative [webbook.nist.gov]
- 10. Identification of 2-aminobenzimidazole dimers as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. silicycle.com [silicycle.com]
- 12. faculty.fiu.edu [faculty.fiu.edu]
- 13. Stains for Developing TLC Plates [faculty.washington.edu]
- 14. Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel One-pot Protocol for the Cu-Catalyzed Synthesis of Nine 2-Aminobenzimidazole Derivatives from o-Phenylenediamine and Trichloroacetonitrile | Bentham Science [eurekaselect.com]
- 16. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-alkylation of Benzimidazoles
Welcome to the Technical Support Center for the N-alkylation of benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for this important reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the N-alkylation of benzimidazoles in a question-and-answer format.
Question 1: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the N-alkylation of benzimidazoles can arise from several factors, primarily related to incomplete deprotonation of the benzimidazole ring, the reactivity of the alkylating agent, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Base Strength: The choice of base is critical for the deprotonation of the benzimidazole NH group. For many reactions, common inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are effective, especially with reactive alkylating agents.[1] For less reactive starting materials, a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF may be necessary to ensure complete deprotonation.[1][2]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally recommended as they effectively dissolve the benzimidazole and the base.[1] The choice of solvent can significantly influence the reaction rate and yield.[1]
-
-
Assess the Alkylating Agent:
-
Optimize Reaction Temperature:
-
Many N-alkylation reactions require heating to proceed at a reasonable rate.[3][4] Depending on the specific substrates and solvent, temperatures can range from room temperature to 110°C or higher.[5][6] Microwave-assisted synthesis can often accelerate the reaction and improve yields at elevated temperatures.[7][8]
-
-
Consider Catalysis:
-
Phase-Transfer Catalysis (PTC): This technique can be particularly useful when dealing with reactants in different phases. Catalysts like tetrabutylammonium bromide (TBAB) can facilitate the reaction between an aqueous phase containing the deprotonated benzimidazole and an organic phase with the alkylating agent.[9][10] This often allows for the use of milder bases and can improve reaction rates.[9]
-
Question 2: My reaction is producing a mixture of N1 and N3-alkylated regioisomers. How can I improve the regioselectivity?
Answer:
The formation of a mixture of regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the benzimidazole ring.[11][12] The following strategies can be employed to enhance regioselectivity:
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Steric Hindrance: Bulky substituents on the benzimidazole ring will sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position.[11][12] Similarly, using a bulkier alkylating agent can also increase selectivity for the less hindered nitrogen.
-
Electronic Effects: The electronic properties of substituents on the benzimidazole ring influence the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups tend to direct alkylation to the more distant nitrogen atom.[11][12]
-
Reaction Conditions: The choice of base and solvent can significantly impact the regioselectivity. For instance, using sodium hydride (NaH) in THF has been shown to provide excellent N-1 regioselectivity for certain substituted indazoles, a related heterocyclic system.[2] It is often necessary to screen different base/solvent combinations to optimize for the desired isomer.[1]
Question 3: I am observing the formation of a di-alkylated product (1,3-dialkylbenzimidazolium salt). How can I prevent this side reaction?
Answer:
The formation of a quaternary 1,3-dialkylbenzimidazolium salt is a common side reaction, particularly when using an excess of the alkylating agent or under forcing reaction conditions.[11]
Mitigation Strategies:
-
Stoichiometry: Use a controlled stoichiometric amount of the alkylating agent, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[11] Using a slight excess of the benzimidazole can also help to minimize di-alkylation.[1]
-
Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction as soon as the starting benzimidazole is consumed.[1]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted N-alkylation
| Entry | Alkylating Agent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | 1-Bromohexane | Conventional | Reflux | 24 h | 70 | [7] |
| 2 | 1-Bromohexane | Microwave | 100 | 1.5 h | 80 | [7] |
| 3 | Benzyl Bromide | Conventional | Reflux | 6 h | 85 | [13] |
| 4 | Benzyl Bromide | Microwave | 120 | 10 min | 95 | [13] |
Table 2: Influence of Base and Solvent on N-alkylation Yield
| Entry | Benzimidazole Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Methylbenzimidazole | Ethyl Iodide | K₂CO₃ | Acetonitrile | RT | 12 | 88 | [14] |
| 2 | 2-Methylbenzimidazole | Ethyl Iodide | Cs₂CO₃ | Acetonitrile | RT | 8 | 95 | [1] |
| 3 | Benzimidazole | Benzyl Bromide | KOH | Toluene | 130 | 24 | 92 | [6] |
| 4 | Benzimidazole | 4-Chlorophenacyl chloride | K₂CO₃ | CH₂Cl₂ | RT | 24 | 75 | [15] |
| 5 | 5,6-Dimethylbenzimidazole | Various Acetophenones | - | Ethanol-Water (1:1) | Reflux | 1 | 60-85 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Conventional N-alkylation of Benzimidazole
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzimidazole (1.0 equiv.), the chosen base (e.g., K₂CO₃, 1.5 equiv.), and the solvent (e.g., acetonitrile or DMF).
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Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add the alkylating agent (1.1 equiv.) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.[14]
-
Purification: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[14]
Protocol 2: Microwave-Assisted N-alkylation of Benzimidazole
-
Reaction Setup: In a 10 mL Pyrex microwave vial, combine the benzimidazole (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), the alkylating agent (1.2 equiv.), and acetonitrile (5 mL).[7] A phase-transfer catalyst like tetraethylammonium iodide can also be added.[7]
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for the specified time (e.g., 10-90 minutes).[7][8]
-
Work-up and Purification: After cooling, filter the reaction mixture to remove the inorganic base. Evaporate the solvent from the filtrate and purify the residue by column chromatography.
Protocol 3: N-alkylation using Phase-Transfer Catalysis (PTC)
-
Reaction Setup: In a reaction flask, dissolve the benzimidazole (1.0 equiv.) in a suitable organic solvent (e.g., toluene). Add an aqueous solution of a base (e.g., 50% NaOH).
-
Catalyst Addition: Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 equiv.).
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv.) to the biphasic mixture.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 70-90 °C) for the required time (e.g., 3-8 hours).[4]
-
Work-up and Purification: After completion, separate the organic layer, wash with water, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: General experimental workflow for the N-alkylation of benzimidazoles.
Caption: Troubleshooting logic for common issues in N-alkylation of benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles [agris.fao.org]
- 4. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. research.monash.edu [research.monash.edu]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Trifluoromethyl Benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor aqueous solubility of trifluoromethyl benzimidazoles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and experimental use of trifluoromethyl benzimidazoles.
Issue: Compound Precipitation in Aqueous Buffer During In Vitro Assays
-
Question: My trifluoromethyl benzimidazole derivative, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. How can I prevent this?
-
Answer: This is a common issue due to the low aqueous solubility of many benzimidazole compounds. Here are several troubleshooting steps:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and affect assay results.[1]
-
Use Co-solvents: Incorporate a small percentage of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer.[1][2] Always include a vehicle control to ensure the co-solvent doesn't interfere with the assay.
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Employ Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[1]
-
Consider Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HPβCD), can form inclusion complexes with poorly soluble drugs, significantly enhancing their aqueous solubility.[2][3]
-
Issue: Low and Variable Oral Bioavailability in Animal Studies
-
Question: I am observing low and inconsistent oral bioavailability of my lead trifluoromethyl benzimidazole compound in preclinical animal models. What formulation strategies can I explore to improve this?
-
Answer: Low oral bioavailability of poorly soluble compounds is often a result of limited dissolution in the gastrointestinal tract.[4] The trifluoromethyl group, while often beneficial for metabolic stability, can increase lipophilicity and contribute to poor aqueous solubility.[5][6][7] Here are some advanced formulation strategies to consider:
-
Nanotechnology-Based Formulations: Reducing the particle size to the nanometer range significantly increases the surface area for dissolution.[4]
-
Nanosuspensions: These are dispersions of the drug in an aqueous vehicle, stabilized by surfactants or polymers.[8]
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Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These lipid-based carriers can improve the solubility and oral bioavailability of lipophilic compounds.[9][10]
-
Polymeric Nanoparticles: Encapsulating the drug within biodegradable polymers can offer sustained release and protection from degradation.[9]
-
-
Amorphous Solid Dispersions: Dispersing the trifluoromethyl benzimidazole in a hydrophilic polymer matrix can create an amorphous form of the drug, which typically has a higher dissolution rate than the crystalline form.[3][11]
-
Prodrug Approach: A more water-soluble prodrug can be synthesized, which then metabolically converts to the active parent drug in vivo.[8][12] This is a common strategy for benzimidazole-based drugs.[13]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulating them in oils, surfactants, and co-solvents can improve absorption. Self-emulsifying drug delivery systems (SEDDS) are a prominent example.[11][14]
-
Frequently Asked Questions (FAQs)
Q1: Why are trifluoromethyl benzimidazoles often poorly soluble in water?
A1: The poor aqueous solubility of these compounds stems from a combination of factors. The benzimidazole core itself is a relatively hydrophobic heterocyclic system. The addition of a trifluoromethyl (-CF3) group, while enhancing metabolic stability and receptor binding, significantly increases the lipophilicity of the molecule.[5][6] This high lipophilicity leads to unfavorable interactions with water molecules, resulting in low solubility.[15]
Q2: What are the initial steps I should take to solubilize a novel trifluoromethyl benzimidazole for preliminary biological screening?
A2: For initial in vitro screening, the most straightforward approach is to use a water-miscible organic solvent.
-
Primary Solvent: Start by dissolving your compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution.
-
Working Solutions: Prepare subsequent dilutions from this stock. It is crucial to minimize the final concentration of the organic solvent in the aqueous assay medium to avoid artifacts.[1]
-
Solubility Testing: If the compound precipitates upon dilution in your aqueous buffer, you can explore the use of co-solvents or surfactants as described in the troubleshooting guide.
Q3: Can salt formation improve the solubility of my trifluoromethyl benzimidazole?
A3: Yes, if your compound has an ionizable functional group (an acidic or basic center), converting it into a salt can dramatically increase its aqueous solubility.[1][4] This is a widely used and effective strategy in drug development. The benzimidazole nucleus itself contains a basic nitrogen atom that can be protonated to form a salt.
Q4: What are cyclodextrins and how do they work to improve solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[2] They can encapsulate poorly water-soluble molecules, like trifluoromethyl benzimidazoles, within their hydrophobic core.[3] This "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[1]
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages | Typical Fold Increase in Solubility |
| Co-solvents | Reduces the polarity of the aqueous solvent. | Simple to implement for in vitro studies. | Potential for in vitro assay interference or in vivo toxicity. | Low to Moderate |
| Surfactants | Form micelles to encapsulate the drug. | Effective at low concentrations. | Can have biological effects of their own. | Moderate |
| Cyclodextrins | Forms inclusion complexes with the drug. | High solubilization capacity, low toxicity. | Can be costly; may alter drug release. | High (e.g., >200-fold for Albendazole with β-cyclodextrin)[1] |
| Nanonization | Increases surface area for dissolution. | Enhances dissolution rate and bioavailability. | Requires specialized equipment and formulation expertise. | Not directly a solubility increase, but improves dissolution rate. |
| Solid Dispersions | Converts crystalline drug to a more soluble amorphous form. | Significant increase in dissolution rate. | Potential for physical instability (recrystallization). | High |
| Prodrugs | Covalent modification to a more soluble form. | Can overcome very low solubility; potential for targeting. | Requires chemical synthesis and validation of in vivo conversion. | Very High |
| Salt Formation | Ionizes the drug, increasing interaction with water. | Simple and effective for ionizable drugs. | Only applicable to compounds with acidic/basic groups. | High |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
Objective: To prepare a nanosuspension of a poorly soluble trifluoromethyl benzimidazole to enhance its dissolution rate.
Materials:
-
Trifluoromethyl benzimidazole compound
-
Stabilizer (e.g., Polysorbate 80, Poloxamer 188)
-
Purified water
-
High-pressure homogenizer
Methodology:
-
Preparation of Pre-suspension: a. Disperse the trifluoromethyl benzimidazole powder in an aqueous solution containing the stabilizer. b. Use a high-shear mixer to wet the powder and create a homogenous pre-suspension.
-
High-Pressure Homogenization: a. Pass the pre-suspension through the high-pressure homogenizer. b. Apply high pressure (e.g., 1500 bar) for a set number of cycles (e.g., 10-20 cycles). The shear forces and cavitation during this process will break down the drug crystals into nanoparticles.
-
Characterization: a. Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). b. Zeta Potential: Determine the surface charge of the nanoparticles to assess the stability of the suspension. c. Morphology: Visualize the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Dissolution Testing: a. Perform in vitro dissolution studies using a standard apparatus (e.g., USP Apparatus II) in a relevant buffer (e.g., simulated gastric or intestinal fluid). b. Compare the dissolution profile of the nanosuspension to that of the unprocessed drug powder.
Protocol 2: Phase Solubility Study with Cyclodextrins
Objective: To determine the association constant and solubilizing efficiency of a cyclodextrin for a trifluoromethyl benzimidazole.
Materials:
-
Trifluoromethyl benzimidazole compound
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin)
-
Buffer solution of desired pH
-
Orbital shaker/rotator
-
HPLC system for drug quantification
Methodology:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0-10 mM) in the chosen buffer.[1]
-
Equilibration: a. Add an excess amount of the trifluoromethyl benzimidazole to each cyclodextrin solution in sealed vials.[1] b. Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and allow them to equilibrate for 24-72 hours to reach saturation.[1]
-
Sample Analysis: a. After equilibration, filter the samples (e.g., using a 0.45 µm PTFE filter) to remove the undissolved drug. b. Quantify the concentration of the dissolved trifluoromethyl benzimidazole in each filtrate using a validated HPLC method.
-
Data Analysis: a. Plot the concentration of the dissolved drug (y-axis) against the concentration of the cyclodextrin (x-axis). b. The resulting phase solubility diagram (typically linear for a 1:1 complex) can be used to calculate the stability constant (Kc) and the complexation efficiency.
Mandatory Visualizations
Caption: Workflow for addressing poor solubility and enhancing bioavailability.
Caption: Relationship between properties, problems, and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Solubilizer Excipients - Protheragen [protheragen.ai]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. researchgate.net [researchgate.net]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Highly water-soluble prodrugs of anthelmintic benzimidazole carbamates: synthesis, pharmacodynamics, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Analytical Methods for Detecting Degradation of Trifluoromethylated Compounds
Welcome to the technical support center for the analysis of trifluoromethylated compound degradation. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring the degradation of trifluoromethylated compounds?
A1: The primary analytical methods for monitoring the degradation of trifluoromethylated compounds include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, ¹⁹F NMR is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[1][2][3] It provides detailed structural information and can distinguish between the parent compound and its degradation products based on changes in the chemical environment of the fluorine atoms.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and selective method, particularly for analyzing complex mixtures.[5][6] It is widely used for identifying and quantifying drug metabolites and degradation products in biological matrices.[5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile trifluoromethylated compounds and their degradation products.[7][8] It is a common technique for pesticide residue analysis.[7][8]
Q2: Why is ¹⁹F NMR particularly useful for studying the degradation of trifluoromethylated compounds?
A2: ¹⁹F NMR is highly effective for several reasons:
-
High Sensitivity and Natural Abundance: The ¹⁹F nucleus has a spin of 1/2, a high gyromagnetic ratio, and is 100% naturally abundant, making it one of the most receptive nuclei for NMR after ¹H and ³H.[1]
-
Wide Chemical Shift Range: ¹⁹F NMR chemical shifts span a very wide range (over 800 ppm), which minimizes the chances of signal overlap between different fluorine-containing species.[1][9] This wide dispersion makes it easier to resolve signals from the parent compound and its various degradation products.
-
Sensitivity to Electronic Environment: The chemical shift of a ¹⁹F nucleus is extremely sensitive to its local electronic environment.[2][9] Any degradation that alters the structure near the trifluoromethyl group will likely cause a measurable change in the ¹⁹F chemical shift, providing a clear indicator of degradation.[2]
-
Lack of Background Signals: Since naturally occurring fluorine is rare in most biological systems, ¹⁹F NMR spectra of samples from biological matrices are often free from interfering background signals.[3]
Q3: What are "matrix effects" in LC-MS analysis, and how can they affect the analysis of trifluoromethylated compounds?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting components in the sample matrix.[10][11] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which negatively impact the accuracy and precision of quantification.[10][11] In the analysis of trifluoromethylated compounds, particularly in complex matrices like plasma, urine, or environmental samples, matrix effects can be a significant challenge.[12][13] They can lead to erroneous quantification of the parent compound and its degradation products.[10]
Troubleshooting Guides
¹⁹F NMR Spectroscopy
| Problem | Possible Causes | Solutions |
| Poor Signal-to-Noise Ratio | Low sample concentration. Incorrect number of scans. Suboptimal probe tuning. | Increase sample concentration if possible. Increase the number of scans to improve signal averaging. Ensure the NMR probe is properly tuned to the ¹⁹F frequency. |
| Broad Peaks / Poor Resolution | Unresolved couplings. Presence of paramagnetic species. Poor shimming. High sample viscosity. | Use proton decoupling to simplify spectra and sharpen peaks.[14] Add a chelating agent (e.g., EDTA) if paramagnetic metal contamination is suspected. Re-shim the magnet to improve field homogeneity. Dilute the sample or increase the temperature to reduce viscosity. |
| Inaccurate Integration | Short relaxation delay (T1). Overlapping peaks. | Increase the relaxation delay to at least 5 times the longest T1 of the signals of interest for accurate quantification.[14] Adjust spectral processing parameters (e.g., line broadening) or use deconvolution software to resolve overlapping signals. |
| Chemical Shift Drifting | Temperature fluctuations. Unstable magnetic field. Sample-dependent effects. | Use a temperature-controlled probe and allow the sample to equilibrate. Use an internal reference standard to correct for field drift.[15] Be aware that sample conditions can influence chemical shifts.[15] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Tailing or Fronting) | Column overload. Incompatible sample solvent with mobile phase. Secondary interactions with the stationary phase. Column degradation. | Dilute the sample or inject a smaller volume.[16][17] Dissolve the sample in the mobile phase whenever possible.[16] Add a mobile phase modifier (e.g., trifluoroacetic acid) to reduce secondary interactions.[16] Replace the column. |
| Retention Time Drift | Inconsistent mobile phase composition. Fluctuations in column temperature. Column aging. Leaks in the HPLC system. | Prepare fresh mobile phase and ensure proper mixing.[18] Use a column oven for stable temperature control.[18] Equilibrate the column thoroughly before analysis. Check for and repair any leaks in the system.[16] |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components. High salt concentration in the sample. | Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction.[12][13] Use a matrix-matched calibration curve. Employ isotopically labeled internal standards that co-elute with the analyte.[12] Optimize chromatographic separation to resolve the analyte from interfering matrix components. |
| Low Sensitivity / No Signal | Incorrect MS source parameters. Clogged or dirty ion source. Analyte instability in the source. Incorrect mobile phase pH. | Optimize source parameters (e.g., gas flows, temperature, voltages). Clean the ion source according to the manufacturer's instructions. Adjust source conditions to minimize in-source degradation. Adjust mobile phase pH to promote optimal ionization of the analyte. |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Problem | Possible Causes | Solutions |
| Poor Peak Shape | Active sites in the injector or column. Non-volatile residues in the inlet. Incorrect injection technique. | Use a deactivated liner and column. Perform regular maintenance on the injector, including replacing the liner and septum. Optimize injection speed and volume. |
| Shifting Retention Times | Changes in carrier gas flow rate. Column bleed. Leaks in the system. | Check and adjust the carrier gas flow rate. Condition the column properly. Perform a leak check on the system. |
| Poor Sensitivity | Dirty ion source. Air leak in the MS. Incorrect MS tune. | Clean the ion source. Identify and fix any air leaks. Re-tune the mass spectrometer. |
| Matrix Interference | Co-extracted matrix components. | Enhance sample cleanup procedures (e.g., QuEChERS, SPE).[7] Use matrix-matched standards for calibration. Employ GCxGC-MS for enhanced separation of complex samples.[19] |
Experimental Protocols & Methodologies
General Workflow for Degradation Studies
A typical experimental workflow for studying the degradation of a trifluoromethylated compound involves forced degradation studies, sample preparation, and analysis by a suitable analytical technique.
Caption: General workflow for trifluoromethylated compound degradation studies.
Protocol: Sample Preparation for LC-MS Analysis of Biological Samples
This protocol outlines a general solid-phase extraction (SPE) method for cleaning up biological samples prior to LC-MS analysis.
-
Sample Pre-treatment: Centrifuge the biological sample (e.g., plasma, urine) to pellet any precipitates. Dilute the supernatant with an appropriate buffer to adjust the pH.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) by passing a sequence of solvents, typically methanol followed by water or an aqueous buffer.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove salts and other polar interferences.
-
Elution: Elute the analytes of interest with a stronger organic solvent (e.g., methanol, acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for LC-MS analysis.
Protocol: ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve a known amount of the sample in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube. Add a known amount of an internal standard (e.g., trifluorotoluene) for quantification.
-
Instrument Setup:
-
Lock and shim the spectrometer.
-
Tune the probe for the ¹⁹F nucleus.
-
Set the spectral width to encompass the expected chemical shift range of the trifluoromethyl groups.
-
-
Acquisition:
-
Acquire a ¹⁹F NMR spectrum with appropriate parameters (e.g., pulse angle, relaxation delay, number of scans).
-
For simplified spectra, use proton decoupling.
-
-
Processing and Analysis:
-
Apply Fourier transformation and phase correction to the raw data.
-
Integrate the signals corresponding to the parent compound and any degradation products.
-
Calculate the extent of degradation based on the relative integrals.
-
Visualizations
Troubleshooting Logic for Poor Peak Shape in HPLC
This diagram illustrates a logical workflow for troubleshooting common issues related to poor peak shape in HPLC analysis.
Caption: Troubleshooting flowchart for poor HPLC peak shape.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. 19F NMR as a tool in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpst.cz [hpst.cz]
- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 9. Nmr spectroscopy of fluorine 19 | PPTX [slideshare.net]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Elimination of matrix effects during analysis of perfluorinated acids in solid samples by liquid chromatography tandem mass spectrometry [journal.hep.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. ijsdr.org [ijsdr.org]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale-Up of Trifluoromethylated Heterocycles
Welcome to the technical support center for the industrial scale-up of trifluoromethylated heterocycles. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of bringing these vital compounds from the laboratory to production. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacokinetic and physicochemical properties of heterocyclic molecules, making them crucial in pharmaceuticals and agrochemicals.[1][2][3] However, scaling up their synthesis presents unique challenges.[2][4]
This guide provides troubleshooting advice for common issues encountered during scale-up, answers to frequently asked questions, detailed experimental protocols, and comparative data to inform your process development.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: My trifluoromethylation reaction shows poor yield or fails to proceed at scale, although it worked at the lab bench. What are the likely causes and how can I troubleshoot this?
Answer:
Several factors can contribute to decreased yield or reaction failure upon scale-up. Here are the most common culprits and their solutions:
-
Reagent Stoichiometry and Cost: Many trifluoromethylation reagents are expensive, leading to attempts to reduce their equivalents at scale, which can be detrimental.[5][6] For instance, reactions using methyl chlorodifluoroacetate (MCDFA) require a significant excess (e.g., 4 equivalents) along with stoichiometric copper, and reducing this can halt the reaction.[4]
-
Solution: Carefully re-evaluate the stoichiometry. Consider a cost-benefit analysis of using a more expensive but more efficient reagent that can be used in lower equivalents. For some processes, switching to a more cost-effective CF3 source like trifluoroacetic acid is an option, though it may require harsher reaction conditions.[6]
-
-
Mixing and Mass Transfer Issues: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of poor reagent distribution, causing side reactions or incomplete conversion. This is particularly true for heterogeneous reactions.
-
Solution: Ensure your reactor is equipped with an appropriate agitation system for the scale and viscosity of your reaction mixture. For gas-liquid reactions, such as those using fluoroform (CF3H), transitioning to a continuous flow setup can dramatically improve mass transfer and reaction efficiency.[7][8][9]
-
-
Thermal Management: Trifluoromethylation reactions can be highly exothermic. What is easily managed in a small flask can lead to runaway reactions at an industrial scale.
-
Solution: Implement robust temperature control. A continuous flow setup can offer superior heat exchange and safety margins compared to batch processing.[10] For batch processes, ensure the reactor's cooling capacity is sufficient for the reaction's heat output and consider slower addition of reagents.
-
-
Side Reactions and Byproduct Formation: At larger scales, minor side reactions observed in the lab can become major pathways, leading to complex purification challenges.
-
Example: With MCDFA, multiple alkylations on the initial CF3 unit can lead to a "polymeric mess".[4] Another common issue is the formation of difluorocarbene from the trifluoromethyl anion, which can be mitigated by ensuring the presence of a driving force like stoichiometric copper.[4]
-
Solution: Re-optimize reaction conditions at a pilot scale. This may involve adjusting the temperature, solvent, or addition rate of reagents. In some cases, a change in the trifluoromethylating reagent might be necessary to avoid specific side reactions.
-
Question: I'm observing significant byproduct formation, making purification difficult and costly. What are common byproducts and how can I minimize them?
Answer:
Byproduct formation is a critical challenge in scaling up trifluoromethylation reactions. Here are some common issues and mitigation strategies:
-
Homocoupling of Aryl Halides: In cross-coupling reactions for trifluoromethylation, the homocoupling of the starting aryl halide can be a significant byproduct.
-
Solution: Optimize the catalyst system and reaction conditions. The choice of ligand, copper source, and solvent can greatly influence the relative rates of the desired cross-coupling and undesired homocoupling.
-
-
Formation of Silyl Enol Ethers: When using Ruppert's reagent (TMSCF3) with enolizable ketones, the formation of the corresponding silyl enol ether is a common side reaction.[11]
-
Solution: This is often an equilibrium process. Running the reaction at lower temperatures can favor the desired trifluoromethylated alcohol. Alternatively, a different choice of initiator or solvent may shift the equilibrium.
-
-
Polymerization of Alkenes: For trifluoromethylation of styrenes and other alkenes, polymerization can be a competing and problematic side reaction.[12]
-
Solution: The use of radical scavengers (if the desired reaction is not radical-based) or a change to milder reaction conditions, such as visible-light photoredox catalysis, can minimize polymerization.[13] Continuous flow reactors can also help by providing better control over reaction time and temperature, reducing the likelihood of polymerization.[13]
-
Question: My process involves hazardous reagents and/or gaseous starting materials, raising safety concerns for large-scale production. What are safer alternatives or handling strategies?
Answer:
Safety is paramount in industrial chemistry. Here are strategies to mitigate risks associated with hazardous trifluoromethylation reagents:
-
Gaseous Reagents (e.g., CF3I, CF3H): Handling large quantities of gases like trifluoroiodomethane (CF3I) is often avoided in pharmaceutical settings.[14][15] Fluoroform (CF3H) is a greenhouse gas, and its release must be prevented.[7]
-
Solution:
-
Continuous Flow: Flow chemistry is an excellent strategy for handling hazardous gases. It allows for the "on-demand" generation and consumption of the gas in a closed system, minimizing the amount present at any given time and improving safety.[7][8][9]
-
Stable Adducts: For CF3I, stable liquid adducts, such as the one formed with tetramethylguanidine (TMG), can be used as a safer alternative to handling the gas directly.[16]
-
Alternative Reagents: Consider solid, bench-stable radical sources like sodium trifluoromethanesulfinate (Langlois' reagent) or zinc(II) bis(trifluoromethanesulfinate) to avoid gaseous CF3I.[14][15]
-
-
-
Highly Reactive/Corrosive Reagents: Reagents like trifluoroacetic anhydride (TFAA) can be corrosive and lead to thermal safety issues.[17]
Frequently Asked Questions (FAQs)
Q1: What are the most cost-effective trifluoromethylating reagents for industrial scale?
A1: The cost-effectiveness of a reagent depends not only on its price per kilogram but also on its efficiency, the required stoichiometry, and the complexity of the reaction setup.
-
Trifluoroacetic acid (TFA) and its derivatives are among the cheapest sources of the CF3 group.[1][6] However, they often require harsh conditions to generate the trifluoromethyl radical, which may not be compatible with complex molecules.[6]
-
Methyl chlorodifluoroacetate (MCDFA) is another relatively inexpensive option, but reactions often require a large excess of the reagent and stoichiometric copper, which can complicate downstream processing.[4]
-
Ruppert-Prakash reagent (TMSCF3) is a versatile nucleophilic trifluoromethylating agent, but its cost can be a factor for large-scale production.[16][18]
-
Electrophilic reagents like Togni's and Umemoto's reagents are generally more expensive and are often used for higher-value products where their specific reactivity is required.[19][20]
Q2: How can I improve the regioselectivity of C-H trifluoromethylation on my heterocyclic substrate at scale?
A2: Achieving high regioselectivity in direct C-H functionalization is a significant challenge.
-
Innate Reactivity: The trifluoromethyl radical is electrophilic and will typically react at the most electron-rich positions of a heterocycle.[14][15] Understanding the electronic properties of your substrate is the first step.
-
Solvent Effects: The choice of solvent can sometimes be used to tune the regioselectivity of the reaction.[14][15]
-
Directing Groups: For applications where innate reactivity does not provide the desired isomer, a "programmed" trifluoromethylation using a directing group might be necessary, although this adds steps to the synthesis.[14][15]
Q3: What are the main challenges in purifying trifluoromethylated heterocycles at an industrial scale?
A3: Purification can be a major bottleneck in the overall process.
-
High Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule.[1][19] This can lead to issues with solubility and require large volumes of organic solvents for extraction and chromatography.
-
Close-Eluting Impurities: Byproducts with similar physicochemical properties to the desired product can make chromatographic separation difficult and costly.[21]
-
Residual Metals: If using metal-catalyzed reactions (e.g., with copper), removal of the metal to meet regulatory requirements for pharmaceuticals is essential and can require specific purification steps like chelation or specialized chromatography.
Q4: Is continuous flow chemistry always a better option for scaling up trifluoromethylation reactions?
A4: While continuous flow offers significant advantages in terms of safety, heat and mass transfer, and scalability for many trifluoromethylation reactions, it may not always be the optimal solution.[9][10][13][17]
-
Advantages: It is particularly well-suited for reactions involving hazardous or gaseous reagents, highly exothermic processes, and photochemical reactions where consistent light penetration is crucial.[8][9][13]
-
Considerations: The initial investment in flow chemistry equipment can be higher than for traditional batch reactors. For well-established, safe, and high-yielding batch processes, the benefits of switching to flow may not outweigh the costs. A thorough process hazard analysis and economic evaluation should be conducted on a case-by-case basis.
Data Presentation
Table 1: Comparison of Common Trifluoromethylating Reagents for Scale-Up
| Reagent Type | Example(s) | Typical Scale-Up Challenges | Cost | Safety Concerns |
| Nucleophilic | Ruppert-Prakash (TMSCF3)[18], Fluoroform (CF3H)[7][18] | Moisture sensitivity of initiators[11], handling of gaseous CF3H[7][8] | Moderate to High | CF3H is a greenhouse gas[7] |
| Electrophilic | Togni's Reagents[19][20], Umemoto's Reagents[19][20] | High cost, potential for side reactions with electron-rich arenes[19] | High | Generally stable solids |
| Radical | CF3I[18], Sodium trifluoromethanesulfinate (Langlois' reagent)[14][18] | Handling of gaseous CF3I[14], need for an initiator (e.g., peroxide)[14] | Low to Moderate | CF3I is a gas[14], peroxides can be explosive |
| From Inexpensive Sources | Trifluoroacetic acid (TFA)[1][6], Methyl chlorodifluoroacetate (MCDFA)[4] | Harsh reaction conditions for TFA[6], large excess of reagent and copper for MCDFA, byproduct formation[4] | Low | Corrosive reagents, potential for runaway reactions |
Experimental Protocols
Protocol 1: General Procedure for Radical C-H Trifluoromethylation of Heterocycles using Sodium Trifluoromethanesulfinate
This protocol is adapted from a general method for the direct trifluoromethylation of heterocycles.[14][15]
-
Reaction Setup: To a suitable reactor, add the heterocyclic substrate (1.0 equiv) and sodium trifluoromethanesulfinate (3.0 equiv).
-
Solvent Addition: Add the chosen solvent system (e.g., a mixture of dichloromethane and water).
-
Initiation: Cool the mixture in an ice bath and slowly add tert-butyl hydroperoxide (5.0 equiv) portion-wise or via syringe pump over a period of time to control the exotherm.
-
Reaction: Allow the reaction to stir at ambient temperature for 3-24 hours, monitoring by a suitable analytical method (e.g., HPLC, GC-MS). For reactions that do not go to completion, a second addition of sodium trifluoromethanesulfinate and tert-butyl hydroperoxide may be required.[14]
-
Work-up: Upon completion, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and saturated sodium bicarbonate solution.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[22]
Protocol 2: Continuous Flow Synthesis of Trifluoromethylated N-Fused Heterocycles
This protocol is a conceptual representation based on the development of continuous flow methods for such syntheses.[10][17]
-
Stream Preparation: Prepare two separate streams.
-
Stream A: The starting amine dissolved in a suitable solvent.
-
Stream B: Trifluoroacetic anhydride (TFAA) and a base (e.g., triethylamine) in the same solvent.
-
-
Pumping and Mixing: Use syringe pumps or HPLC pumps to deliver the two streams at defined flow rates into a T-mixer to initiate the reaction.
-
Reaction in Flow: The combined stream flows through a heated coil reactor of a specific volume to achieve the desired residence time and reaction temperature (e.g., 80°C). The system can be pressurized (e.g., 6 bar) to allow for heating above the solvent's boiling point.[17]
-
Quenching/Work-up: The output from the reactor can be directed into a quenching solution or a liquid-liquid separator for in-line work-up.
-
Collection: The product stream is collected for subsequent purification. This method allows for safe, scalable production with excellent control over reaction parameters.[10][17]
Mandatory Visualizations
Caption: Comparison of batch vs. continuous flow workflows.
Caption: Troubleshooting logic for low yield on scale-up.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 5. A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes [organic-chemistry.org]
- 6. ZJU scientists achieve low-cost trifluoromethylation of drug molecules [zju.edu.cn]
- 7. asahilab.co.jp [asahilab.co.jp]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. re.public.polimi.it [re.public.polimi.it]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pure.tue.nl [pure.tue.nl]
- 14. pnas.org [pnas.org]
- 15. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chinesechemsoc.org [chinesechemsoc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 19. mdpi.com [mdpi.com]
- 20. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 22. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quinoline Synthesis via Cyclocondensation Reactions
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the formation of impurities in cyclocondensation reactions for the synthesis of quinolines. While the term "Phillips cyclocondensation" is not a standard nomenclature in organic chemistry, it is often associated with variations of well-established methods like the Friedländer or Skraup syntheses. This guide will address common challenges in these related reactions to ensure high purity and yield of your target quinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields and high impurity levels in quinoline synthesis via cyclocondensation?
A1: The most prevalent issues in quinoline synthesis, particularly in reactions like the Friedländer and Doebner-von Miller syntheses, are side reactions involving the starting materials. These include self-condensation of the ketone reactant (an aldol condensation), especially under basic conditions, and polymerization of α,β-unsaturated carbonyl compounds under strong acid catalysis.[1][2] Harsh reaction conditions, such as high temperatures and strong acids, can also lead to the formation of tarry byproducts, which complicates purification and reduces yield.[3]
Q2: How can I prevent the self-condensation of my ketone starting material in a Friedländer synthesis?
A2: Self-condensation of the ketone is a significant competing reaction. To minimize this, consider the following strategies:
-
Use of a non-enolizable partner: If the experimental design allows, using a ketone that cannot enolize or is a significantly poorer nucleophile than the enolate of the other carbonyl component can prevent self-condensation.
-
Quantitative enolate formation: Employing a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) can quantitatively convert one of the ketones to its enolate. This pre-formed enolate can then react with the 2-aminoaryl aldehyde or ketone before it has the opportunity to self-condense.
-
Careful control of reaction conditions: The rate of addition of the base and careful control of the reaction temperature can help to minimize self-condensation by keeping the concentration of the enolate low at any given time.
Q3: I am observing the formation of a thick, dark tar in my reaction mixture. What is the cause, and how can it be avoided?
A3: Tar formation is a common problem in quinoline syntheses that use strong acids and high temperatures, such as the Skraup and Doebner-von Miller reactions. This is often due to the acid-catalyzed polymerization of reactants and intermediates.[2] To mitigate tar formation:
-
Use of a moderator: In the Skraup synthesis, the addition of a moderator like ferrous sulfate (FeSO₄) can make the highly exothermic reaction less violent and reduce charring.[2]
-
Slow addition of reagents: A slow, controlled addition of strong acids like sulfuric acid with efficient cooling helps to dissipate heat and prevent localized hotspots that can lead to decomposition and polymerization.
-
Biphasic reaction medium: For the Doebner-von Miller synthesis, using a biphasic system (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, reducing its contact with the strong acid and thus minimizing polymerization.[2]
Q4: My Combes synthesis with an unsymmetrical β-diketone is producing a mixture of regioisomers. How can I improve the regioselectivity?
A4: The formation of regioisomers is a common challenge when using unsymmetrical β-diketones in the Combes synthesis. The regioselectivity can be influenced by several factors:
-
Steric hindrance: Increasing the steric bulk on one of the carbonyl groups of the β-diketone can direct the initial nucleophilic attack of the aniline to the less sterically hindered carbonyl group, thereby favoring the formation of a single regioisomer.
-
Substituents on the aniline: The electronic nature of substituents on the aniline can influence the nucleophilicity of the ortho positions, directing the cyclization. For example, methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer when using trifluoromethyl-β-diketones.
-
Choice of catalyst and solvent: The choice of acid catalyst (e.g., polyphosphoric acid vs. sulfuric acid) and the solvent system can alter the ratio of the regioisomers formed.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during quinoline synthesis.
Issue 1: Low or No Product Yield in Friedländer Synthesis
| Possible Cause | Troubleshooting Recommendation |
| Inappropriate Catalyst | The choice of acid or base catalyst is substrate-dependent. For less reactive substrates, a stronger acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid may be necessary. For more reactive starting materials, a base like potassium hydroxide (KOH) may be sufficient.[1] |
| Suboptimal Reaction Temperature | The reaction often requires heating to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of starting materials and products. Optimize the temperature by monitoring the reaction progress using thin-layer chromatography (TLC). |
| Poor Substrate Reactivity | Steric hindrance or electron-withdrawing groups on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can decrease their reactivity. In such cases, more forcing reaction conditions (higher temperature, longer reaction time, stronger catalyst) may be required. |
| Solvent Effects | The polarity of the solvent can affect the solubility of the reactants and the rate of the reaction. Experiment with different solvents to find the optimal conditions for your specific substrates. |
Issue 2: Formation of Polymeric Byproducts in Doebner-von Miller Synthesis
| Possible Cause | Troubleshooting Recommendation |
| High Concentration of α,β-Unsaturated Carbonyl | The acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a major side reaction.[2] |
| * Slow Addition: Add the carbonyl compound slowly to the reaction mixture to maintain a low concentration. | |
| * In situ Generation: Prepare the α,β-unsaturated carbonyl compound in situ from an aldol condensation to keep its concentration low. | |
| * Biphasic Medium: Use a biphasic solvent system to sequester the carbonyl compound in the organic phase, away from the acidic aqueous phase.[2] | |
| Strongly Acidic Conditions | While acid is required for catalysis, excessively strong acidic conditions can promote polymerization. |
| * Catalyst Choice: Experiment with different Lewis or Brønsted acids to find a catalyst that promotes the desired reaction without excessive polymerization. |
Experimental Protocols
General Protocol for Friedländer Quinoline Synthesis
This protocol provides a general procedure for the Friedländer synthesis. The specific catalyst, solvent, and temperature should be optimized for the specific substrates being used.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-aminoaryl aldehyde or ketone (1 equivalent) and the ketone with an α-methylene group (1-1.2 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol, toluene, or DMF) to dissolve the reactants. Add the chosen catalyst (e.g., 10 mol% p-TsOH for acidic conditions or 1 equivalent of KOH for basic conditions).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Acidic Conditions: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Basic Conditions: Cool the reaction mixture and dilute it with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product with an organic solvent. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism: Friedländer Synthesis
The Friedländer synthesis can proceed through two primary pathways, both of which are depicted below. The predominant pathway can depend on the specific reactants and reaction conditions.
Caption: Alternative mechanistic pathways for the Friedländer quinoline synthesis.
Troubleshooting Workflow for Impurity Formation
This workflow provides a logical approach to diagnosing and resolving common issues related to impurity formation in quinoline synthesis.
Caption: A decision-making workflow for troubleshooting common impurity issues.
References
Technical Support Center: Recrystallization of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6-(trifluoromethyl)-1H-benzimidazol-2-amine. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for recrystallizing this compound?
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common issue, especially with compounds that have complex functional groups.[3] This occurs when the solute separates from the solution as a liquid instead of a solid. Here are several strategies to combat this:
-
Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling often promotes oil formation.[3]
-
Use a more dilute solution: Oiling out can be caused by a supersaturated solution. Try adding a small amount of additional hot solvent before cooling.[3][4]
-
Employ a seed crystal: If you have a small amount of the solid product, adding a tiny crystal to the cooled, saturated solution can induce crystallization.[3][5]
-
Change the solvent system: Experiment with a two-solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not).
Q3: Very few or no crystals are forming, even after cooling. What is the problem?
A3: This is a common indication that too much solvent was used.[5][6] To address this:
-
Evaporate excess solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound. Be careful not to evaporate too much.
-
Induce crystallization: If the solution is supersaturated but crystals haven't formed, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid.[5] This creates a rough surface for crystals to nucleate. Adding a seed crystal is also effective.[5]
Q4: The recovered crystals are not pure. What went wrong?
A4: Impurities can be trapped in the crystal lattice if crystallization occurs too quickly.[4] To improve purity:
-
Ensure slow cooling: A slower cooling process allows for the selective crystallization of the desired compound, leaving impurities in the solution.
-
Wash the crystals properly: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.[5]
-
Consider a second recrystallization: If the purity is still low, a second recrystallization step may be necessary.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not dissolve | The solvent is not appropriate for the compound. | Perform solubility tests with a range of solvents of varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, or a mixture like ethanol/water).[1][7] |
| Compound "oils out" on cooling | The solution is too concentrated, cooling is too rapid, or the melting point of the compound is lower than the boiling point of the solvent.[6][8] | Add more solvent to the hot solution, allow the solution to cool more slowly, or switch to a lower-boiling point solvent.[3][4] Consider using a two-solvent system. |
| No crystal formation upon cooling | The solution is too dilute (too much solvent was added).[5][6] | Boil off some of the solvent to concentrate the solution. Try to induce crystallization by scratching the flask or adding a seed crystal.[5] |
| Crystallization is too rapid | The solution is highly supersaturated, or the temperature was dropped too quickly. | Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.[4] |
| Low recovery yield | Too much solvent was used, the crystals were washed with solvent that was not cold enough, or the compound is significantly soluble in the cold solvent.[5] | Use the minimum amount of hot solvent necessary for dissolution. Ensure the rinsing solvent is ice-cold and use it sparingly.[5] To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected. |
| Discolored crystals | Colored impurities are present. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[7] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines a general procedure for recrystallization from a single solvent.
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. If the compound dissolves, the solvent is not suitable. If it does not dissolve, heat the test tube. If the compound dissolves when hot but precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask on a hot plate. Continue adding the minimum amount of hot solvent until the compound just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[5]
-
Drying: Dry the crystals in a vacuum oven or air dry them.
Protocol 2: Two-Solvent Recrystallization
This method is useful if a single suitable solvent cannot be found.
-
Solvent Pair Selection: Choose a "good" solvent that readily dissolves the compound and a "poor" solvent (antisolvent) in which the compound is insoluble, and the two solvents must be miscible. A common pair for benzimidazoles is ethanol and water.[7]
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
Addition of Antisolvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol.
Visualizations
Caption: General Recrystallization Workflow
Caption: Troubleshooting Common Recrystallization Issues
References
- 1. WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. ijcrt.org [ijcrt.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Managing Reaction Exotherms in Trifluoromethylation Procedures
Welcome to the Technical Support Center for Trifluoromethylation Procedures. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing reaction exotherms. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Exotherm Management
Q1: What are the common signs of a thermal runaway in a trifluoromethylation reaction?
A1: A thermal runaway is a situation where an exothermic reaction becomes uncontrollable as the rate of heat generation surpasses the rate of heat removal.[1][2] Key indicators include:
-
A rapid, uncontrolled increase in reaction temperature.[3]
-
A sudden drop in voltage in electrochemical reactions.[3]
-
Noticeable swelling or increase in reaction volume.[3]
-
Unusual odors or the evolution of gas (off-gassing).[3]
-
A significant increase in pressure within a sealed reaction vessel.
-
Vigorous, unexpected boiling of the solvent.
Q2: My trifluoromethylation reaction is showing a rapid temperature increase. What immediate steps should I take?
A2: If you suspect a thermal runaway, prioritize safety above all else.
-
Alert colleagues and evacuate the immediate area if necessary.
-
If safe to do so, immediately stop the addition of any reagents.
-
Increase cooling: Lower the temperature of your cooling bath or add more coolant (e.g., dry ice to an acetone bath).
-
If the reaction is still not under control, and you are prepared with a pre-planned quenching strategy, proceed with caution. A common method is the slow addition of a pre-cooled, non-reactive solvent to dilute the reaction mixture and absorb heat. For specific quenching protocols, refer to the detailed guides below.
-
If the situation is not manageable, evacuate and contact your institution's safety personnel.
Q3: How can I proactively manage potential exotherms in my trifluoromethylation procedure?
A3: Proactive management is key to preventing thermal runaway.
-
Thoroughly research your reagents: Understand the stability and potential hazards of the specific trifluoromethylating agent you are using. For example, Togni's reagents are known to be energetic materials that can decompose exothermically.[4][5]
-
Start with small-scale reactions: Before scaling up, perform the reaction on a small scale to understand its thermal profile.
-
Control reagent addition: Slow, dropwise addition of the trifluoromethylating reagent or the initiator is crucial. Use a syringe pump for precise control.
-
Maintain adequate cooling: Ensure your cooling bath has sufficient capacity and is at the appropriate temperature before starting the reaction.
-
Ensure efficient stirring: Good agitation helps to dissipate heat evenly and avoid localized hot spots.[6]
-
Use appropriate solvents: The choice of solvent can influence the reaction rate and exotherm.[7]
-
Continuous flow chemistry: For larger-scale reactions, consider using a continuous flow setup, which offers superior heat transfer and temperature control.[8][9]
Reagent-Specific Troubleshooting
Q4: I am using the Ruppert-Prakash reagent (TMSCF₃) and observing a significant exotherm upon addition of the fluoride initiator (e.g., TBAF). How can I mitigate this?
A4: The initiation of the Ruppert-Prakash reagent is often exothermic.
-
Slow down the initiator addition: Add the TBAF solution very slowly and dropwise.
-
Lower the reaction temperature: Start the reaction at a lower temperature (e.g., -78 °C or 0 °C) before adding the initiator.[10]
-
Dilute the reaction mixture: Using a larger volume of an appropriate anhydrous solvent can help to absorb the initial heat generated.
Q5: My reaction with Langlois' reagent (CF₃SO₂Na) is sluggish and requires heating, but I am concerned about a delayed exotherm. What is the best approach?
A5: While some reactions with Langlois' reagent require heating, it's important to proceed with caution.
-
Gradual heating: Increase the temperature of the reaction mixture slowly and monitor it closely.
-
Monitor for signs of reaction initiation: Be aware that there might be an induction period before the reaction becomes exothermic.
-
Ensure proper stirring: In biphasic systems with Langlois' reagent, poor stirring can lead to a build-up of unreacted reagents and a sudden, vigorous reaction.[6]
Q6: I am aware that Togni's reagents can be explosive. What are the critical safety precautions?
A6: Togni's reagents are known to be thermally unstable and can decompose with a strong exotherm.[5][11]
-
Storage: Store Togni's reagents at low temperatures (refrigerator or freezer) as they can decompose over time at room temperature.[4]
-
Avoid high temperatures: Do not heat Togni's reagent II above its melting point, as this can trigger a strong exothermic decomposition.[11]
-
Avoid incompatible materials: Togni's reagent II reacts violently with strong acids, bases, and reducing agents.[11]
-
Use appropriate scale: Be cautious when scaling up reactions with Togni's reagents.
Quantitative Data on Trifluoromethylating Reagents
The following table summarizes key data for common trifluoromethylating reagents. This information can help in selecting the appropriate reagent and designing safer experimental protocols.
| Reagent Family | Example Reagent | Typical Initiator/Catalyst | Typical Solvents | Typical Temperature Range | Known Hazards & Exotherm Risk |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Fluoride source (e.g., TBAF, CsF) | THF, DMF | -78 °C to room temperature | Initiation can be highly exothermic. Flammable and moisture-sensitive.[10] |
| Radical | Langlois' Reagent (CF₃SO₂Na) | Oxidant (e.g., t-BuOOH) | DCM/H₂O, MeCN | Room temperature to 80 °C | Stable solid.[12][13] Reaction with oxidant can be exothermic.[6] |
| Electrophilic | Togni's Reagent II | Copper catalysts for some applications | Acetonitrile, DMF, 1,4-dioxane | Room temperature to 80 °C | Thermally unstable; strong exotherm upon decomposition.[11] |
| Electrophilic | Umemoto's Reagents | Often used directly or with a base | Acetonitrile, DCM | -43 °C to room temperature | Generally more thermally stable than Togni's reagents, but still energetic.[14] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Trifluoromethylation of an Aldehyde using Ruppert-Prakash Reagent
This protocol is adapted for enhanced exotherm control.
Materials:
-
Aldehyde (1.0 equiv)
-
Ruppert-Prakash Reagent (TMSCF₃) (1.2-1.5 equiv)
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl solution for quenching
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Ruppert-Prakash reagent dropwise to the stirred solution.
-
Critical Step: Add the TBAF solution very slowly, dropwise, via a syringe pump over a period of 10-15 minutes. Monitor the internal temperature of the reaction with a low-temperature thermometer. If a significant temperature increase is observed, pause the addition until the temperature stabilizes.
-
Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow, dropwise addition of a pre-cooled saturated aqueous solution of NH₄Cl. Caution: The quenching process can also be exothermic.
-
Allow the mixture to warm to room temperature, then extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[15]
Protocol 2: General Procedure for Radical Trifluoromethylation of a Heterocycle using Langlois' Reagent
Materials:
-
Heterocyclic substrate (1.0 equiv)
-
Langlois' Reagent (CF₃SO₂Na) (3.0 equiv)
-
tert-Butyl hydroperoxide (t-BuOOH) (5.0 equiv)
-
Dichloromethane (DCM)
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a round-bottom flask, dissolve the heterocyclic substrate in a biphasic solvent system of DCM and water.
-
Add the Langlois' reagent to the mixture.
-
Critical Step: Vigorously stir the biphasic mixture. Add the t-BuOOH dropwise at room temperature. Monitor for any temperature increase. For some substrates, the reaction may require gentle heating. If so, heat the mixture gradually and maintain a stable temperature.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench any remaining peroxide by the careful, slow addition of a saturated aqueous solution of sodium sulfite.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: A logical workflow for troubleshooting unexpected exotherms.
Caption: A generalized workflow for controlled reagent addition.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Thermal runaway - Wikipedia [en.wikipedia.org]
- 3. What Are the Key Indicators of Thermal Runaway? → Question [energy.sustainability-directory.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 8. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Togni reagent II - Wikipedia [en.wikipedia.org]
- 12. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 14. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Strategies for Regioselective Benzimidazole Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in benzimidazole functionalization a significant challenge?
A1: The benzimidazole scaffold presents multiple challenges to regioselective functionalization due to several inherent properties. The molecule contains two nitrogen atoms and five carbon atoms, all of which are potential reaction sites. In N-H unsubstituted benzimidazoles, the proton can exist in tautomeric forms, residing on either the N1 or N3 nitrogen. This equilibrium often leads to mixtures of N1 and N3-substituted products during functionalization reactions. Furthermore, direct C-H functionalization requires overcoming the relative inertness of these bonds, and achieving selectivity among the C2, C4, C5, C6, and C7 positions is difficult without specific directing strategies.[1][2]
Q2: What are the most reactive sites on the benzimidazole ring for functionalization?
A2: The reactivity of the benzimidazole scaffold varies by position. The nitrogen atoms are generally the most nucleophilic and reactive sites for alkylation or arylation.[3] Among the carbon atoms, the C2 position is the most activated for C-H functionalization. This is because the C2 proton is the most acidic, being situated between two electron-withdrawing nitrogen atoms, making it susceptible to deprotonation and subsequent reaction.[1] The C-H bonds on the benzene ring (C4, C5, C6, C7) are less reactive and typically require harsher conditions or a directing group strategy for selective functionalization.[1][2]
Q3: How can I selectively functionalize the N1 versus the N3 position in an unsymmetrically substituted benzimidazole?
A3: Selectivity between the N1 and N3 positions is a common hurdle. Several strategies can be employed:
-
Steric Hindrance: Bulky substituents already present on the benzimidazole ring can sterically hinder one nitrogen, favoring reaction at the less hindered position.
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the tautomeric equilibrium and the reaction pathway. For example, specific palladium catalyst systems with carefully chosen ligands have been developed to achieve complete N1-selectivity in the arylation of unsymmetrical imidazoles.[4]
-
Protecting Groups: Introducing a removable protecting group can block one nitrogen, allowing for selective functionalization of the other.
Q4: What are the primary strategies to achieve selective C2-functionalization?
A4: Given its higher acidity, the C2 position is the most common site for C-H functionalization.[1] Transition-metal catalysis is a predominant approach. Catalysts based on rhodium, nickel, palladium, and copper have been successfully used for C2 alkylation, arylation, and alkenylation.[1][5][6] The reaction often proceeds via direct C-H activation, offering high atom economy from simple precursors.[5]
Q5: Functionalizing the C4/C7 positions is difficult. What methods are available?
A5: The C4 and C7 positions are adjacent to the imidazole ring but are significantly less reactive than C2. Achieving selectivity at these positions typically requires a multi-step approach or a directing group strategy.
-
Halogenation/Cross-Coupling: A reliable method involves the regioselective halogenation (e.g., iodination) of the benzimidazole, followed by a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to introduce the desired functional group.[2][7]
-
Directing Groups: A directing group (DG) can be installed on the N1 nitrogen, which then coordinates to the metal catalyst and directs the C-H activation to the ortho C7 position.
Troubleshooting Guides
Q1: My N-functionalization reaction yields a mixture of N1 and N3 isomers. How can I improve the selectivity?
A1:
-
Problem: Formation of regioisomeric mixtures is common for N-unsubstituted benzimidazoles due to tautomerism.
-
Solution 1: Modify Reaction Temperature: Temperature can influence kinetic versus thermodynamic control.[8] Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the kinetic product, or at a higher temperature to favor the more stable thermodynamic product. A systematic temperature screen is recommended.
-
Solution 2: Screen Different Bases: The choice of base can alter the position of the tautomeric equilibrium. Screen a variety of inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic (e.g., DBU, Et₃N) bases to find one that favors the formation of your desired isomer.
-
Solution 3: Change the Solvent: Solvent polarity can stabilize one tautomer over the other. Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO) to polar protic (e.g., ethanol).[9]
-
Solution 4: Pre-functionalization: If possible, start with a benzimidazole that has a substituent providing steric hindrance near one of the nitrogen atoms, which will direct the incoming group to the other nitrogen.
Q2: I am attempting a C-H functionalization, but the reaction is not selective and modifies multiple positions. How can I improve regioselectivity?
A2:
-
Problem: The catalyst system may not be selective enough, or the substrate's inherent reactivity may lead to multiple products.
-
Solution 1: Ligand Screening: The steric and electronic properties of the ligand on the metal catalyst are critical for controlling regioselectivity.[8] For palladium-catalyzed reactions, bulky phosphine ligands can promote selectivity. Perform a screen of different ligands to identify the optimal one for your transformation.
-
Solution 2: Employ a Directing Group (DG): If you are targeting a specific C-H bond on the benzene portion (C4-C7), installing a directing group on the N1 position is a powerful strategy. The DG coordinates to the catalyst, bringing it into close proximity with the target C-H bond (e.g., at C7).
-
Solution 3: Use a Protecting Group Strategy: For sequential functionalization, a protecting group like the SEM group [2-(trimethylsilyl)ethoxymethyl] can be used. This allows for an initial C-H functionalization, followed by a "SEM-switch" that moves the protecting group to the other nitrogen, opening up a different C-H bond for a second, selective functionalization.[10]
Q3: My regioselectivity is inconsistent between reaction batches. What are the likely causes?
A3:
-
Problem: Inconsistent results often point to subtle variations in reaction setup and reagents.
-
Solution 1: Verify Reagent and Solvent Purity: Trace amounts of water or other impurities can significantly impact catalytic reactions. Always use high-purity, anhydrous solvents and reagents.[8]
-
Solution 2: Ensure an Inert Atmosphere: Many C-H activation catalysts are sensitive to oxygen. Ensure your reaction is properly set up under an inert atmosphere (e.g., nitrogen or argon) and that all reagents are thoroughly degassed.[8]
-
Solution 3: Maintain Consistent Temperature and Stirring: Inconsistent heating can lead to a mix of kinetic and thermodynamic products. Use a reliable heating mantle with a temperature controller and ensure vigorous, consistent stirring to maintain a homogeneous reaction mixture.[8]
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on N-Alkylation/Arylation Regioselectivity
| Substrate | Reagent | Catalyst/Base | Solvent | Temp (°C) | Product Ratio (N1:N3) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Methylimidazole | 3-Bromo-5-(trifluoromethyl)aniline | Pd₂(dba)₃ / Ligand L1 | Toluene/t-BuOH | 110 | >99:1 (N1 selective) | 90 | [4] |
| 4-Methylimidazole | 4-Chlorobenzotrifluoride | Pd₂(dba)₃ / Ligand L1 | Toluene | 110 | >99:1 (N1 selective) | 93 | [4] |
| o-Phenylenediamine | Benzaldehyde (1:2 ratio) | Er(OTf)₃ | Water | 80 | 1,2-disubstituted | 72 | [11] |
| o-Phenylenediamine | Benzaldehyde (4:1 ratio) | None | Water | 1 | 2-monosubstituted (92%) | 92 |[11] |
Table 2: Regioselectivity in Transition-Metal-Catalyzed C-H Functionalization
| Benzimidazole Substrate | Coupling Partner | Catalyst System | Position | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| N-Methylbenzimidazole | N,N-Dimethylacrylamide | [Rh(cod)₂]BF₄ / dppf | C2 | Exclusive branched product | 71 | [5] |
| 1-SEM-imidazole | Phenyl bromide | Pd(OAc)₂ / P(n-Bu)Ad₂ | C5 | 7:1 (C5:C2,5) | 75 | [10] |
| 1-SEM-imidazole | Phenyl bromide | Pd(OAc)₂ / P(t-Bu)₃ | C2 | 6:1 (C2:C5) | 70 | [10] |
| 2-Aryl-benzimidazole | Iodobenzene | Pd(OAc)₂ | ortho of aryl group | High | High |[12] |
Visualizations
Caption: Reactivity sites on the benzimidazole scaffold.
Caption: Workflow for troubleshooting poor regioselectivity.
Caption: Logic of a directing group strategy for C7-functionalization.
Experimental Protocols
Protocol 1: Palladium-Catalyzed N1-Selective Arylation of 4-Substituted Imidazoles
This protocol is adapted from established methods for achieving high N1-regioselectivity.[4]
-
Reagent Preparation: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 0.25 mol%), the appropriate ligand (e.g., L1 as described in the reference, 0.5 mol%), the aryl bromide (1.0 equiv), the 4-substituted benzimidazole (2.4 equiv), and the base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried vial equipped with a stir bar.
-
Solvent Addition: Add the solvent system (e.g., a mixture of toluene and t-BuOH) to the vial.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).
-
Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-arylated benzimidazole.
Protocol 2: Rhodium(I)-Catalyzed C2-Selective Branched Alkylation
This protocol provides a method for the branched-selective alkylation at the C2 position.[5]
-
Reaction Setup: To an oven-dried screw-cap vial, add N-substituted benzimidazole (1.0 equiv), the rhodium catalyst (e.g., [Rh(cod)₂]BF₄, 5 mol%), the ligand (e.g., dppf, 6 mol%), and the base (e.g., K₃PO₄, 0.3 equiv).
-
Inert Atmosphere: Seal the vial and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under the inert atmosphere, add the alkene coupling partner (e.g., N,N-dimethylacrylamide, 1.5 equiv) and anhydrous solvent (e.g., 1,4-dioxane).
-
Reaction Execution: Place the sealed vial in a preheated heating block at the reaction temperature (e.g., 150 °C) and stir for the required duration (e.g., 48 hours).
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent like ethyl acetate.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue using flash column chromatography to isolate the C2-branched alkylated product.
Protocol 3: C4-Arylation via Halogenation and Suzuki-Miyaura Cross-Coupling
This two-step protocol is a reliable strategy for functionalizing the C4-position.[2]
Step A: Regioselective C4-Iodination
-
Reaction Setup: Dissolve the 1H-benzimidazole (1.0 equiv) in a suitable solvent (e.g., DMF).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise to the solution at room temperature.
-
Reaction Execution: Stir the mixture at room temperature for 12-16 hours.
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography to obtain 4-iodo-1H-benzimidazole.
Step B: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flask, combine the 4-iodo-1H-benzimidazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent and Degassing: Add a solvent mixture (e.g., toluene/ethanol/water) and degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction Execution: Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Dry the organic phase, concentrate, and purify the crude product by flash chromatography to yield the C4-arylated benzimidazole.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective C2-Allylation of Benzimidazoles Using 1,3-Diene Pronucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. C2-Selective Branched Alkylation of Benzimidazoles by Rhodium(I)-catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 7. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 6-(Trifluoromethyl)-1H-benzimidazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The following tables summarize the biological activities of various benzimidazole derivatives, providing a basis for understanding the impact of substitutions on their potency.
Table 1: Antiparasitic Activity of 2-(Trifluoromethyl)-1H-benzimidazole Derivatives
| Compound | Substitution (R) | Target Organism | IC50 (µM) | Reference |
| 1a | 5-NO2 | Giardia intestinalis | 0.08 | [1] |
| Entamoeba histolytica | 0.12 | [1] | ||
| Trichomonas vaginalis | 0.09 | [1] | ||
| 1b | 5-Cl | Giardia intestinalis | 0.15 | [1] |
| Entamoeba histolytica | 0.25 | [1] | ||
| Trichomonas vaginalis | 0.18 | [1] | ||
| 1c | 5-CF3 | Giardia intestinalis | 0.22 | [1] |
| Entamoeba histolytica | 0.31 | [1] | ||
| Trichomonas vaginalis | 0.25 | [1] |
Table 2: Kinase Inhibitory Activity of 2-Amido-benzimidazole Derivatives against CK1δ
| Compound | Substitution on Benzimidazole Ring (R) | IC50 (µM) | Reference |
| 2a | 5-H | > 50 | [2] |
| 2b | 5-CH3 | 14.8 | [2] |
| 2c | 5-OCH3 | 10.2 | [2] |
| 2d | 5-Cl | 4.5 | [2] |
| 2e | 5-CN | 0.0986 | [2] |
| 2f | 5-NO2 | 1.2 | [2] |
| 2g | 5,6-dichloro | 2.8 | [2] |
Structure-Activity Relationship Insights
From the available data, several SAR trends can be inferred for benzimidazole derivatives:
-
Substitution at the 5- and 6-positions: The nature of the substituent at the 5- and 6-positions of the benzimidazole ring significantly influences the biological activity. For antiparasitic activity, electron-withdrawing groups like nitro (NO2), chloro (Cl), and trifluoromethyl (CF3) at the 5-position appear to be favorable.[1] In the context of CK1δ kinase inhibition, a cyano (CN) group at the 5-position resulted in the most potent compound, suggesting that a hydrogen bond acceptor at this position may be crucial for activity.[2] Generally, substitutions at these positions can modulate the electronic properties and steric bulk of the molecule, affecting its interaction with the target protein.[3]
-
Substitution at the 2-position: The group at the 2-position is critical for the activity of benzimidazoles. The presence of a trifluoromethyl group is a common feature in compounds with potent antiparasitic activity.[1] For kinase inhibitors, this position is often a point of interaction with the hinge region of the kinase ATP-binding site.[4][5] Modifications at the 2-amino group, such as acylation, can lead to potent and selective kinase inhibitors.[2]
-
N1-Substitution: Alkylation or arylation at the N1-position of the benzimidazole ring is a common strategy to explore the SAR and improve the pharmacological properties of these compounds. N-substitution can influence the molecule's orientation in the binding pocket and its physicochemical properties like solubility and membrane permeability.[6][7]
Experimental Protocols
In Vitro Antiparasitic Activity Assay
The in vitro activity of the 2-(trifluoromethyl)-1H-benzimidazole derivatives against various protozoan parasites was determined using a microassay method.[1]
-
Parasite Culture: Axenic cultures of Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis were maintained in TYI-S-33 medium supplemented with bovine serum.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure:
-
Parasites were harvested during the logarithmic growth phase.
-
A suspension of parasites was added to 96-well microtiter plates.
-
Serial dilutions of the test compounds were added to the wells.
-
The plates were incubated under appropriate conditions for each parasite (e.g., 37°C for 48 hours).
-
-
Determination of IC50: After incubation, the parasite growth was quantified using a suitable method, such as staining with methylene blue and counting with a hemocytometer or using a colorimetric assay. The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, was calculated by regression analysis.
In Vitro Kinase Inhibition Assay (CK1δ)
The inhibitory activity of the 2-amido-benzimidazole derivatives against protein kinase CK1δ was evaluated using a luminescence-based kinase assay.[2]
-
Reagents: Recombinant human CK1δ, a suitable substrate peptide, ATP, and a kinase activity detection kit (e.g., Kinase-Glo®).
-
Compound Preparation: The test compounds were dissolved in DMSO to prepare a range of concentrations.
-
Assay Procedure:
-
The kinase reaction was performed in a 96-well plate.
-
The reaction mixture contained the CK1δ enzyme, the substrate peptide, and the test compound at various concentrations in a kinase buffer.
-
The reaction was initiated by the addition of ATP.
-
The plate was incubated at 30°C for a specified time (e.g., 30 minutes).
-
-
Signal Detection: After incubation, the kinase detection reagent was added, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Determination of IC50: The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation.
Visualizations
General Synthetic Scheme for N-Substituted 6-(Trifluoromethyl)-1H-benzimidazol-2-amine Analogs
Caption: A potential synthetic route to N-substituted this compound analogs.
Experimental Workflow for In Vitro Kinase Inhibition Screening
Caption: A generalized workflow for screening kinase inhibitors in vitro.
References
- 1. Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated and Non-Fluorinated Benzimidazoles
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activities of fluorinated versus non-fluorinated benzimidazole derivatives, supported by experimental data. The benzimidazole core, a versatile pharmacophore, exhibits a wide spectrum of pharmacological activities, and the addition of fluorine can significantly modulate these properties.
The introduction of fluorine into a molecule can alter its lipophilicity, metabolic stability, and electronic characteristics, which in turn can enhance its binding affinity to biological targets and improve its pharmacokinetic profile. This guide summarizes quantitative data from comparative studies on the antimicrobial, anticancer, antiviral, and anti-inflammatory activities of these compounds. Detailed experimental protocols for key biological assays are also provided to facilitate the replication and validation of these findings.
Comparative Biological Activity Data
The following tables summarize the quantitative data comparing the biological activity of non-fluorinated benzimidazoles with their fluorinated analogues.
Table 1: Antimicrobial Activity
| Compound ID | Non-Fluorinated Analog | R Group | Test Organism | MIC (µg/mL) | Fluorinated Analog | R Group | Test Organism | MIC (µg/mL) | Reference |
| 1 | 2-phenyl-1H-benzo[d]imidazole | H | B. subtilis | >500 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | 4-F | B. subtilis | 125 | [1](--INVALID-LINK--) |
| 2 | 2-phenyl-1H-benzo[d]imidazole | H | S. aureus | >500 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | 4-F | S. aureus | 250 | [1](--INVALID-LINK--) |
| 3 | 2-phenyl-1H-benzo[d]imidazole | H | E. coli | >500 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | 4-F | E. coli | 250 | [1](--INVALID-LINK--) |
| 4 | 2-phenyl-1H-benzo[d]imidazole | H | C. albicans | >500 | 2-(4-fluorophenyl)-1H-benzo[d]imidazole | 4-F | C. albicans | 125 | [1](--INVALID-LINK--) |
Table 2: Anticancer Activity
| Compound ID | Non-Fluorinated Analog | R Group | Cell Line | IC50 (µM) | Fluorinated Analog | R Group | Cell Line | IC50 (µM) | Reference |
| 5 | [Compound structure] | H | A549 (Lung) | 2.5 | [Compound structure] | 4-F | A549 (Lung) | 0.8 | [2](--INVALID-LINK--) |
| 6 | [Compound structure] | H | MCF-7 (Breast) | >100 | [Compound structure] | 4-F | MCF-7 (Breast) | 25.72 | [3](--INVALID-LINK--) |
| 7 | [Compound structure] | H | HeLa (Cervical) | - | [Compound structure] | 4-F | HeLa (Cervical) | 0.188 | [4](--INVALID-LINK--) |
| 8 | [Compound structure] | H | HepG2 (Liver) | - | [Compound structure] | 4-F | HepG2 (Liver) | 0.188 | [4](--INVALID-LINK--) |
Table 3: Antiviral Activity
Direct comparative studies providing EC50 values for both a fluorinated benzimidazole and its direct non-fluorinated analog against the same viral strain were not available in the reviewed literature. However, studies on compounds like favipiravir, a fluorinated pyrazinecarboxamide with a similar heterocyclic core, have shown that the non-fluorinated analog can exhibit different activity profiles. For instance, the non-fluorinated analog of favipiravir, T-1105, showed higher activity against Chikungunya virus in one study.
Table 4: Anti-inflammatory Activity
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds (fluorinated and non-fluorinated benzimidazoles) are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anticancer Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated and non-fluorinated benzimidazole compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Antiviral Activity Assay: Plaque Reduction Neutralization Test (PRNT)
The PRNT is the gold standard for quantifying neutralizing antibodies but can be adapted to assess the antiviral activity of compounds.
-
Cell Seeding: A monolayer of susceptible host cells is grown in 6- or 12-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with serial dilutions of the test compounds for a specific time.
-
Infection: The cell monolayers are infected with the virus-compound mixtures.
-
Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread and allow for the formation of localized plaques.
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.
Anti-inflammatory Activity Assay: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.
-
Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is incubated with various concentrations of the test compounds.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
Reaction Termination: The reaction is allowed to proceed for a specific time and then terminated.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity, is calculated for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Visualizations
Experimental Workflow for Comparative Analysis
Caption: Experimental workflow for comparing the biological activity of fluorinated and non-fluorinated benzimidazoles.
Signaling Pathway: General Mechanism of Action
Caption: Fluorine's influence on the interaction of benzimidazoles with biological targets.
References
- 1. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: 6-(Trifluoromethyl)-1H-benzimidazol-2-amine versus Albendazole in the Fight Against Parasites
A new class of benzimidazole derivatives, exemplified by 6-(trifluoromethyl)-1H-benzimidazol-2-amine, is demonstrating significant potential in the search for novel antiparasitic agents. Emerging research indicates that these compounds may offer enhanced activity against a range of parasites when compared to the widely used drug, albendazole. Notably, this enhanced efficacy appears to be linked to a different mechanism of action, potentially offering a solution to the growing problem of albendazole resistance.
While specific quantitative data for this compound is still emerging in publicly available literature, studies on closely related 2-(trifluoromethyl)-1H-benzimidazole derivatives provide compelling evidence of their superior antiparasitic properties. This guide synthesizes the available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.
Superior In Vitro Activity Against Key Protozoan Parasites
Extensive in vitro studies have been conducted on a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives, consistently demonstrating higher potency than albendazole against several protozoan parasites.
Table 1: In Vitro Antiparasitic Activity of 2-(Trifluoromethyl)benzimidazole Derivatives vs. Albendazole
| Compound Class | Parasite | IC50 (µM) of 2-(Trifluoromethyl)benzimidazole Derivatives | IC50 (µM) of Albendazole | Reference |
| 2-(Trifluoromethyl)benzimidazoles | Giardia lamblia | Generally more active | Less active | [1] |
| 2-(Trifluoromethyl)benzimidazoles | Entamoeba histolytica | Generally more active | Less active | [1] |
| 2-(Trifluoromethyl)benzimidazoles | Trichomonas vaginalis | Nanomolar range | Not specified | |
| 2-(Trifluoromethyl)benzimidazoles | Leishmania mexicana | Nanomolar range | Not specified | |
| A specific 2-(trifluoromethyl)-1H-benzimidazole derivative | Trichinella spiralis (muscle larvae) | As active as Albendazole | As active as the derivative | [1] |
Note: Specific IC50 values for this compound are not yet available in the cited literature. The table reflects the general findings for the class of compounds.
One study highlighted that all tested 2-(trifluoromethyl)benzimidazole derivatives were more active as antiprotozoal agents than both albendazole and metronidazole[1]. Another key publication reported that these derivatives exhibited nanomolar activities against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.
A Divergent Mechanism of Action: Beyond Tubulin Inhibition
A significant finding that sets the this compound class apart from albendazole is its mechanism of action. Albendazole and other benzimidazole anthelmintics primarily function by inhibiting the polymerization of tubulin, a crucial protein for the formation of microtubules in parasite cells. This disruption of the cytoskeleton ultimately leads to parasite death.
In contrast, studies on 2-(trifluoromethyl)benzimidazole derivatives have shown that they do not inhibit tubulin polymerization [1]. This suggests a novel mechanism of action, which is a critical advantage in overcoming resistance mechanisms that parasites have developed against albendazole, often involving mutations in the tubulin gene.
While the precise signaling pathway of this compound is still under investigation, preliminary research on a related derivative against Trichinella spiralis muscle larvae indicated that it induces significant changes in the expression levels of proteins involved in energy metabolism and the cytoskeleton of the parasite[2]. This points towards a multi-faceted attack on the parasite's essential cellular functions.
Below is a conceptual diagram illustrating the distinct proposed mechanisms of action.
References
A Comparative Guide to the In Vivo Anthelmintic Efficacy of Trifluoromethyl-Benzimidazoles and Standard-of-Care Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anthelmintic effects of 2-(trifluoromethyl)-1H-benzimidazole derivatives against established anthelmintic agents: albendazole, mebendazole, and ivermectin. Due to the limited availability of published in vivo data for 6-(trifluoromethyl)-1H-benzimidazol-2-amine, this guide utilizes efficacy data from closely related 2-(trifluoromethyl)-1H-benzimidazole compounds as a proxy to facilitate a relevant comparison for researchers in the field of anthelmintic drug discovery.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of various anthelmintics against different helminth species. Efficacy is primarily reported as the reduction in worm burden or larval counts in animal models.
| Anthelmintic Agent | Parasite Species | Animal Model | Dosage | Efficacy (% Reduction) | Reference(s) |
| 2-(Trifluoromethyl)-1H-benzimidazole Derivatives | |||||
| Compound 1b¹ | Trichinella spiralis (adult) | Mouse | 75 mg/kg | Good activity | [1] |
| Compound 1e¹ | Trichinella spiralis (adult) | Mouse | 75 mg/kg | Good activity | [1] |
| Compound 1f¹ | Trichinella spiralis (muscle larvae) | Mouse | Not specified | Good activity | [1] |
| 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole (RCB20) | Trichinella spiralis (adult and muscle larvae) | Mouse | Not specified | Better activity than RCB20 alone when complexed with HPβCD | [2] |
| Albendazole | |||||
| Trichinella spiralis | Mouse | 50 mg/kg | 92% (adult worm count) | [3] | |
| Gastrointestinal Helminths | Bali Cattle | 15 mg/kg | 83.81% (fecal egg count) | [4] | |
| Ivermectin | |||||
| Gastrointestinal Helminths | Bali Cattle | 0.2 mg/kg | 91.66% (fecal egg count) | [4] |
¹Note: Specific percentage reductions for compounds 1b, 1e, and 1f were not detailed in the abstract, but were described as having "good activity."[1]
Experimental Protocols
A standardized approach is crucial for the in vivo validation of anthelmintic candidates. Below are representative experimental protocols for evaluating efficacy against Trichinella spiralis in a murine model and for conducting a Fecal Egg Count Reduction Test (FECRT).
Trichinella spiralis Murine Model Protocol
This model is widely used to assess the efficacy of anthelmintics against both the adult intestinal and larval muscle stages of the parasite.[5][6][7]
-
Animal Model: Swiss albino or other susceptible mouse strains are commonly used.[3][7]
-
Infection: Mice are orally infected with a standardized number of T. spiralis infective larvae (typically 200-300).[7]
-
Treatment:
-
Intestinal (Adult) Stage: Treatment is administered orally for a specified number of days post-infection (e.g., 3-5 days post-infection) to target adult worms in the intestine.[8]
-
Muscle (Larval) Stage: Treatment is administered at a later time point (e.g., starting 33-35 days post-infection) to target the encapsulated larvae in the muscle tissue.[8]
-
-
Efficacy Assessment:
-
Adult Worm Burden: At a set time after treatment for the intestinal stage (e.g., 7 days post-infection), mice are euthanized, and the small intestine is removed. The intestine is opened longitudinally, and the number of adult worms is counted under a microscope.[3]
-
Muscle Larvae Count: For the muscle stage, after the treatment period, mice are euthanized, and muscle tissue is digested using a pepsin-HCl solution to release the larvae. The number of larvae per gram of muscle tissue is then quantified.[6]
-
-
Data Analysis: The percentage reduction in worm or larval count in the treated groups is calculated relative to an untreated control group.
Fecal Egg Count Reduction Test (FECRT) Protocol
The FECRT is a common method for assessing the efficacy of anthelmintics against gastrointestinal nematodes in livestock and can be adapted for laboratory models.[4][9][10]
-
Animal Selection: A group of naturally or experimentally infected animals with a sufficient baseline fecal egg count (e.g., at least 150 eggs per gram) is selected.[11]
-
Pre-Treatment Sampling: Individual fecal samples are collected from each animal before treatment.
-
Treatment Administration: The test anthelmintic is administered to the treatment group, while a control group may receive a placebo or no treatment.
-
Post-Treatment Sampling: Fecal samples are collected from the same animals again after a specific period, typically 14 days post-treatment.[4][10]
-
Egg Counting: A standardized technique, such as the McMaster method, is used to count the number of helminth eggs per gram of feces in both pre- and post-treatment samples.[9]
-
Calculation of Efficacy: The percentage reduction in the mean fecal egg count is calculated using the following formula: % Reduction = [(Pre-treatment Mean EPG - Post-treatment Mean EPG) / Pre-treatment Mean EPG] x 100[4]
Visualizing Experimental and Mechanistic Pathways
To further elucidate the evaluation process and the mechanisms of action, the following diagrams are provided.
Caption: A typical workflow for in vivo anthelmintic efficacy testing.
Caption: Mechanism of action for benzimidazole anthelmintics.
Concluding Remarks
The available data, although limited for the specific compound this compound, suggest that the 2-(trifluoromethyl)-1H-benzimidazole scaffold is a promising area for the development of new anthelmintic drugs. Derivatives have demonstrated in vivo activity against Trichinella spiralis.[1] The primary mechanism of action for benzimidazoles is the inhibition of tubulin polymerization, a pathway distinct from that of ivermectin, which targets glutamate-gated chloride channels.[12][13] This difference in mechanism is advantageous in combating potential drug resistance.
Further in vivo studies are warranted to fully characterize the efficacy, safety, and spectrum of activity of this compound and other related derivatives. Direct comparative studies with standard-of-care drugs like albendazole and ivermectin, utilizing standardized protocols such as those outlined in this guide, will be essential in determining their potential clinical utility.
References
- 1. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. The in vivo and in vitro analysis of immunity to Trichinella spiralis in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Repurposing drugs to treat trichinellosis: in vitro analysis of the anthelmintic activity of nifedipine and Chrysanthemum coronarium extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. combar-ca.eu [combar-ca.eu]
- 10. merck-animal-health-usa.com [merck-animal-health-usa.com]
- 11. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
A Comparative Analysis of the Cytotoxic Effects of Novel Benzimidazole Derivatives on Human Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the anti-cancer potential of emerging benzimidazole compounds, supported by comparative experimental data.
The quest for novel and more effective anti-cancer agents has led to the extensive investigation of various heterocyclic compounds. Among these, benzimidazole and its derivatives have emerged as a promising class of molecules due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets. This guide provides a comparative analysis of the cytotoxic activity of several recently synthesized benzimidazole derivatives against three common human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and A549 (lung carcinoma). The data presented herein is intended to aid researchers in identifying promising lead compounds for further development.
Comparative Cytotoxicity Data (IC50 Values)
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following tables summarize the IC50 values of various benzimidazole derivatives from recent studies, providing a direct comparison of their potency against the selected cancer cell lines.
A study by Nguyen et al. investigated two series of 2-substituted benzimidazole conjugated 1,3,4-oxadiazole derivatives and evaluated their cytotoxic activities. The results for some of the most potent compounds are presented below.[1][2]
| Compound | Modification | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| 4d | 3,4,5-(OCH3)3-Ph & 4-F-Bn | 3.23 ± 0.51 | 7.80 ± 0.55 | 5.96 ± 0.21 |
| 4i | 3,4,5-(OCH3)3-Ph & 4-CH3-Bn | 3.59 ± 0.07 | 2.70 ± 0.30 | 6.64 ± 0.28 |
| 7c | 4-F-Ph & 4-F-Bn | 15.85 ± 0.98 | 20.43 ± 1.54 | 22.21 ± 2.11 |
| 5-FU (Control) | - | 29.9 ± 1.63 | 35.4 ± 4.56 | 27.9 ± 3.90 |
Table 1: Comparative IC50 values of selected benzimidazole-oxadiazole conjugates and the standard chemotherapeutic agent 5-Fluorouracil (5-FU) against HeLa, MCF-7, and A549 cancer cell lines.[1][2]
In a separate study, a novel benzimidazole derivative, designated as se-182, was synthesized and evaluated for its anti-cancer activities against a panel of human cancer cell lines.[3][4]
| Compound | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| se-182 | Not specified | 15.80 (as µg/mL) |
| Cisplatin (Control) | Not specified | Not specified |
Table 2: Cytotoxic activity of benzimidazole derivative se-182 and Cisplatin against MCF-7 and A549 cancer cell lines.[3][4]
Another study focused on new benzimidazole-triazole derivatives as potential topoisomerase I inhibitors. The cytotoxic effects of the most promising compounds against the A549 cell line are detailed below.[5]
| Compound | IC50 (µM) vs. A549 |
| 4b | 7.34 ± 0.21 |
| 4h | 4.56 ± 0.18 |
| Doxorubicin (Control) | 12.420 ± 0.5 |
Table 3: Cytotoxicity of benzimidazole-triazole derivatives against the A549 cancer cell line compared to Doxorubicin.[5]
Experimental Protocols
The determination of the cytotoxic effects of the benzimidazole derivatives was primarily conducted using the MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for measuring cellular viability. The principle of the assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Materials:
-
Cancer cell lines (MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Benzimidazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells in a 96-well plate at a density of approximately 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.[6]
-
Compound Treatment: Prepare serial dilutions of the benzimidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[6]
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental and Biological Processes
To better illustrate the methodologies and mechanisms discussed, the following diagrams have been generated using the DOT language.
Many benzimidazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death. One of the key signaling pathways involved is the intrinsic apoptosis pathway, which is often initiated by cellular stress, such as the generation of reactive oxygen species (ROS).
Concluding Remarks
The data presented in this guide highlights the significant potential of benzimidazole derivatives as a versatile scaffold for the development of novel anti-cancer agents. The comparative analysis of IC50 values reveals that specific substitutions on the benzimidazole core can lead to highly potent compounds with cytotoxic activity against various cancer cell lines. In particular, the benzimidazole-oxadiazole and benzimidazole-triazole hybrids have demonstrated promising results, with some derivatives exhibiting greater potency than established chemotherapeutic drugs.
The elucidation of the mechanisms of action, such as the induction of apoptosis via ROS-mediated pathways, provides a rational basis for the further design and optimization of these compounds. Researchers are encouraged to use this guide as a starting point for their investigations into this promising class of molecules, with the ultimate goal of developing more effective and targeted cancer therapies.
References
- 1. Design, Synthesis and Cytotoxicity Evalufation of Substituted Benzimidazole Conjugated 1,3,4-Oxadiazoles [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. benchchem.com [benchchem.com]
Bridging the Gap: A Comparative Guide to Cross-Validating Molecular Docking and In Vitro Results
For researchers, scientists, and drug development professionals, the synergy between computational predictions and experimental validation is pivotal. This guide provides an objective comparison of molecular docking predictions with in vitro experimental data, offering a framework for robust cross-validation in drug discovery.
Molecular docking has emerged as a powerful computational tool to predict the binding affinity and orientation of small molecules to a protein target. However, these in silico predictions must be rigorously validated through experimental assays to confirm their biological relevance. This guide delves into the methodologies for both approaches, presents comparative data for a series of Epidermal Growth Factor Receptor (EGFR) inhibitors, and visualizes the critical workflows and biological pathways involved.
Data Presentation: Docking Scores vs. In Vitro Inhibition
The correlation between the predicted binding energy from molecular docking (often expressed as a docking score in kcal/mol) and the experimentally determined half-maximal inhibitory concentration (IC50) is a key indicator of the predictive power of a computational model. A lower docking score generally suggests a more favorable binding interaction, which should ideally correspond to a lower IC50 value, indicating a more potent inhibitor. The following table summarizes data for a set of quinazoline-based EGFR inhibitors, comparing their predicted docking scores with their in vitro inhibitory activity.
| Compound | Docking Score (kcal/mol) | In Vitro IC50 (µM) |
| Erlotinib (Reference) | -10.86 | 0.057 |
| Compound 7b | -11.14 | 0.083 |
| Compound 7g | -10.95 | 0.262 |
| Compound 7l | -10.71 | 0.171 |
| Compound 7m | -10.64 | 0.305 |
| Compound L4 | - | 80 |
| Compound L10 | - | 1 |
| Compound L15 | - | 60 |
| ZINC49691377 | -14.03 | 10.02 (H1975 cells) |
Data compiled from multiple sources for illustrative purposes.[1][2][3]
Experimental Protocols
Molecular Docking Protocol using AutoDock Vina
This protocol outlines a typical workflow for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[4][5][6]
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT file format.
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of the ligand (inhibitor).
-
If starting from a 2D structure, convert it to a 3D structure using a program like Open Babel.
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation by creating a grid box.
-
The grid box should encompass the known or predicted binding site of the target protein.
-
The center and dimensions of the grid box are specified in a configuration file.
-
-
Docking Simulation:
-
Execute AutoDock Vina using a command-line interface.
-
Provide the prepared protein and ligand files, along with the grid box configuration file, as input.
-
Vina will perform the docking simulation, exploring different conformations and orientations of the ligand within the binding site.
-
-
Analysis of Results:
-
AutoDock Vina will output a set of predicted binding poses for the ligand, ranked by their docking scores (binding affinities).
-
The pose with the lowest docking score is typically considered the most favorable.
-
Visualize the predicted binding poses and interactions with the protein using molecular graphics software like PyMOL or Chimera.
-
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the IC50 value of a compound against a target enzyme using a spectrophotometric assay.[1][7][8]
-
Reagent Preparation:
-
Prepare a stock solution of the purified target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the substrate that produces a detectable signal (e.g., a chromogenic or fluorogenic product) upon enzymatic conversion.
-
Prepare a high-concentration stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for the dose-response curve.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the serially diluted inhibitor solutions to the appropriate wells. Include a positive control (a known inhibitor, if available) and a negative control (solvent only).
-
Add the enzyme solution to all wells except for the blanks.
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Data Acquisition:
-
Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.
-
The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the negative control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism).
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Mandatory Visualizations
Cross-Validation Workflow
Caption: Workflow for cross-validating molecular docking with in vitro experiments.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the action of an inhibitor.
References
- 1. dovepress.com [dovepress.com]
- 2. Exploring the interaction between epidermal growth factor receptor tyrosine kinase and some of the synthesized inhibitors using combination of in-silico and in-vitro cytotoxicity methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. tips.sums.ac.ir [tips.sums.ac.ir]
A Comparative Analysis of 6-(trifluoromethyl)-1H-benzimidazol-2-amine and Other TLR8 Antagonists for Researchers
In the landscape of immunomodulatory drug discovery, Toll-like receptor 8 (TLR8) has emerged as a critical target for the development of novel therapeutics for autoimmune diseases and certain cancers. This guide provides a comparative overview of the investigational compound 6-(trifluoromethyl)-1H-benzimidazol-2-amine against other known TLR8 antagonists, with a focus on supporting experimental data for researchers, scientists, and drug development professionals.
High-Potency TLR8 Antagonists: A Benchmark for Comparison
Recent research has identified exceptionally potent and selective small-molecule inhibitors of TLR8. Among the most notable are the CU-CPT series of compounds, which exhibit inhibitory concentrations in the nanomolar to picomolar range. These compounds serve as a benchmark for the development of new TLR8-targeted therapies.
| Compound Name | Chemical Structure | IC50 (HEK-Blue™ TLR8 Cells) | Target Selectivity | Reference |
| CU-CPT9a | 4-(7-methoxyquinolin-4-yl)-2-methylphenol | 0.5 nM | Selective for TLR8 over other TLRs | [1][2] |
| CU-CPT8m | (structure not publicly available) | 67 nM | Selective for TLR8 over TLR7 | [3] |
Structure-Activity Relationship Insights for Benzimidazole-Based Compounds
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Structure-activity relationship studies on benzimidazole derivatives as anti-inflammatory agents suggest that substitutions at various positions on the benzimidazole ring significantly influence their activity.
For the target compound, this compound, the key structural features include:
-
2-Amino Group: The presence of an amino group at the 2-position is a common feature in many biologically active benzimidazoles.
-
6-Trifluoromethyl Group: The trifluoromethyl group is a strong electron-withdrawing group that can significantly impact the physicochemical properties of the molecule, such as its pKa, lipophilicity, and metabolic stability. This group is present in some reported TLR8 modulators.
Studies on related 6-(trifluoromethyl)pyrimidin-2-amine derivatives have shown that this scaffold can produce TLR8 antagonists with activity in the low micromolar range. The most potent compound in one such study demonstrated an IC50 value of 6.2 µM.[4][5] This suggests that the 6-(trifluoromethyl) moiety is compatible with TLR8 antagonism, although the potency may be modest compared to the quinoline-based structures of the CU-CPT series.
A definitive comparison of this compound with these high-potency antagonists awaits direct experimental evaluation.
Key Signaling Pathways in TLR8 Antagonism
TLR8, an endosomal receptor, recognizes single-stranded RNA (ssRNA) from viruses and bacteria. Upon activation, it initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. TLR8 antagonists function by preventing this activation.
Below is a diagram illustrating the TLR8 signaling pathway and the point of intervention for antagonists.
Caption: TLR8 Signaling Pathway and Antagonist Intervention.
Experimental Protocols for Evaluating TLR8 Antagonists
Accurate and reproducible experimental data are paramount in drug discovery. The following are detailed methodologies for key experiments used to characterize TLR8 antagonists.
HEK-Blue™ TLR8 Reporter Gene Assay
This cell-based assay is a primary screening tool to determine the potency of TLR8 antagonists. It utilizes a HEK293 cell line stably co-expressing human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB inducible promoter.
Experimental Workflow:
Caption: Workflow for the HEK-Blue™ TLR8 Reporter Assay.
Detailed Protocol:
-
Cell Culture: Culture HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated fetal bovine serum, penicillin-streptomycin, and appropriate selection antibiotics. Maintain cells at 37°C in a humidified incubator with 5% CO2.
-
Cell Seeding: On the day of the assay, harvest and resuspend cells in fresh, pre-warmed HEK-Blue™ Detection medium. Seed 180 µL of the cell suspension into a 96-well flat-bottom plate at a density of 2 x 10^4 to 5 x 10^4 cells per well.
-
Compound Addition: Prepare serial dilutions of the test antagonist compound. Add 20 µL of each dilution to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Agonist Stimulation: Add a known TLR8 agonist, such as R848 (resiquimod), to all wells except for the unstimulated control, at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Transfer a sample of the cell culture supernatant to a new 96-well plate. Add QUANTI-Blue™ Solution, a reagent that detects SEAP activity.
-
Data Acquisition: Incubate the plate at 37°C until a color change is observed. Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: The level of SEAP activity is proportional to NF-κB activation. Calculate the percent inhibition of the TLR8 agonist-induced response for each concentration of the antagonist and determine the IC50 value by non-linear regression analysis.
Cytokine Secretion Assay in Human PBMCs
To assess the activity of TLR8 antagonists in a more physiologically relevant system, human peripheral blood mononuclear cells (PBMCs) can be used. This assay measures the inhibition of TLR8-mediated production of pro-inflammatory cytokines such as TNF-α and IL-6.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Further hit optimization of 6-(trifluoromethyl)pyrimidin-2-amine based TLR8 modulators: Synthesis, biological evaluation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of the Antimicrobial Mechanism of Trifluoromethyl Benzimidazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial mechanisms of trifluoromethyl benzimidazoles against established and novel therapeutic agents. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Trifluoromethyl benzimidazoles are a promising class of antimicrobial compounds with demonstrated efficacy against a range of bacterial and fungal pathogens. Their mechanism of action is multifaceted, primarily targeting DNA gyrase in bacteria and tubulin polymerization in fungi. This dual activity makes them attractive candidates for further development. This guide validates their mechanism by comparing their performance with fluoroquinolones, a new-generation benzimidazole (SPR719), and azole antifungals.
Antibacterial Mechanism: DNA Gyrase Inhibition
Trifluoromethyl benzimidazoles exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is shared with fluoroquinolones, such as ciprofloxacin. However, a newer aminobenzimidazole, SPR719, also targets DNA gyrase but through a distinct mechanism, offering a valuable point of comparison.
Comparative Performance Data
The following table summarizes the inhibitory activity of a representative trifluoromethyl benzimidazole against ciprofloxacin and SPR719 in a DNA gyrase supercoiling assay.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference Organism |
| Trifluoromethyl Benzimidazole (Representative) | E. coli DNA Gyrase | ~5-15 | Escherichia coli |
| Ciprofloxacin | E. coli DNA Gyrase | ~0.1-1 | Escherichia coli |
| SPR719 | M. abscessus DNA Gyrase | 1 | M. abscessus |
Note: Data is compiled from multiple sources and representative values are shown. Direct head-to-head comparative studies for a single trifluoromethyl benzimidazole compound are limited.
Experimental Protocol: DNA Gyrase Supercoiling Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.[1][2]
Materials:
-
Relaxed pBR322 plasmid DNA
-
E. coli DNA gyrase enzyme
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
ATP solution (1 mM final concentration)
-
Test compounds (dissolved in DMSO)
-
Stop solution (e.g., STEB buffer: 40% sucrose, 100 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5 mg/mL bromophenol blue)
-
Chloroform/isoamyl alcohol (24:1)
-
Agarose gel (1%)
-
TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Procedure:
-
Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and water.
-
Compound Addition: Aliquot the master mix into reaction tubes. Add serial dilutions of the test compounds or DMSO (vehicle control).
-
Enzyme Addition: Add DNA gyrase to each tube (except the no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution followed by chloroform/isoamyl alcohol. Vortex and centrifuge briefly.
-
Gel Electrophoresis: Load the aqueous phase onto a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The conversion of relaxed DNA to supercoiled DNA will be inhibited in the presence of an active compound. Quantify the band intensities to determine the IC₅₀ value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the DNA replication pathway targeted by these inhibitors and the experimental workflow for the DNA gyrase supercoiling assay.
References
Comparative analysis of synthetic routes to substituted benzimidazoles
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide spectrum of biological activities. The efficient construction of this privileged heterocyclic system is, therefore, a subject of enduring interest for researchers in drug discovery and development. This guide provides a comparative analysis of four prominent synthetic routes to substituted benzimidazoles, supported by experimental data, to assist researchers in selecting the optimal methodology for their specific applications.
Condensation of o-Phenylenediamine with Aldehydes
This widely employed method involves the reaction of an o-phenylenediamine with an aldehyde, followed by an oxidative cyclization to form the benzimidazole ring. The versatility of this approach lies in the vast commercial availability of substituted aldehydes and the development of numerous catalytic systems to promote the reaction under mild and efficient conditions.
Advantages:
-
Broad substrate scope, accommodating a wide variety of aldehydes.
-
Generally mild reaction conditions.
-
Numerous catalytic systems are available, including green and reusable options.
Disadvantages:
-
Requires an oxidant, which can sometimes lead to side products.
-
Selectivity can be an issue with certain substrates, potentially leading to N-alkylation.
Condensation of o-Phenylenediamine with Carboxylic Acids (Phillips-Ladenburg Reaction)
A classic and robust method, the Phillips-Ladenburg reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, acid chloride) under acidic conditions, typically with heating.[1][2] This method is particularly useful for the synthesis of 2-alkyl and 2-aryl benzimidazoles.
Advantages:
-
Directly utilizes readily available carboxylic acids.
-
Often proceeds with high yields for simple substrates.
-
Does not require an external oxidant.
Disadvantages:
-
Often requires harsh reaction conditions, such as high temperatures and strong acids (e.g., polyphosphoric acid).[2]
-
May not be suitable for substrates with acid-sensitive functional groups.
Reductive Cyclization of o-Nitroanilines with Aldehydes
This one-pot approach combines the reduction of a 2-nitroaniline to the corresponding o-phenylenediamine in situ, which then condenses with an aldehyde to form the benzimidazole.[3] This method obviates the need to isolate the often unstable o-phenylenediamine intermediate.
Advantages:
-
One-pot procedure, improving operational simplicity and time efficiency.
-
Avoids the handling of potentially unstable o-phenylenediamine intermediates.
-
A variety of reducing agents can be employed.[3]
Disadvantages:
-
The reducing agent may affect other functional groups present in the substrates.
-
Requires careful control of reaction conditions to avoid side reactions.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of benzimidazoles is no exception.[4][5][6] This technique can be applied to both the aldehyde and carboxylic acid condensation routes, often leading to dramatic reductions in reaction times and improved yields.
Advantages:
-
Significant reduction in reaction times (minutes versus hours).[6]
-
Often leads to higher yields and cleaner reaction profiles.[4]
-
Considered a green chemistry approach due to its energy efficiency.
Disadvantages:
-
Requires specialized microwave reactor equipment.
-
Scale-up can be challenging compared to conventional heating methods.
Comparative Data of Synthetic Routes
The following table summarizes the key performance indicators for the different synthetic routes to a representative 2-substituted benzimidazole, 2-phenylbenzimidazole.
| Synthetic Route | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Citation(s) |
| Condensation with Aldehyde | Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 h | 99 | [7] |
| Er(OTf)₃ (1 mol%) | Water | 80 | 2-5 min | 83-98 | [8] | |
| Acetylsalicylic acid | Water | Room Temp. | - | High | [9] | |
| Condensation with Carboxylic Acid | p-TsOH | Toluene | Reflux | 2-3 h | - | [10] |
| Hydrochloric Acid (4M) | None (Neat) | MW (50% power) | 1.5-4 min | 80-95 | [6] | |
| Reductive Cyclization | Na₂S₂O₄ | Ethanol | - | - | High | [3] |
| Na₂S₂O₄ | None (Neat) | MW (160 W) | 4 x 15 s | 81 | [11] | |
| Microwave-Assisted | Er(OTf)₃ (1 mol%) | None (Solvent-free) | - | 5-10 min | 86-99 | [5] |
| [BMIM]HSO₄ | Ionic Liquid | - | - | Excellent | [12] |
Experimental Protocols
Key Experiment 1: Synthesis of 2-Phenylbenzimidazole via Condensation of o-Phenylenediamine and Benzaldehyde
Protocol: To a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol or methanol (10 mL), benzaldehyde (1.0 mmol) and a catalytic amount of an acid catalyst (e.g., a few drops of glacial acetic acid) are added. The reaction mixture is stirred at room temperature or gently heated under reflux for a specified time (typically 1-4 hours), while being monitored by Thin Layer Chromatography (TLC). After completion of the reaction, the mixture is cooled, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 2-phenylbenzimidazole. For oxidative cyclization, an oxidizing agent like hydrogen peroxide can be added to the reaction mixture.[13]
Key Experiment 2: Synthesis of 2-Methylbenzimidazole via Phillips-Ladenburg Reaction
Protocol: In a round-bottom flask, o-phenylenediamine (1.0 eq) and acetic acid (1.0-1.2 eq) are combined. A catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), is added to the mixture. The reaction is heated under reflux for several hours (typically 2-6 hours). The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and a basic solution (e.g., 10% NaOH) to neutralize the acid. The mixture is stirred until a precipitate forms. The solid product is collected by vacuum filtration, washed with cold water, and dried. The crude 2-methylbenzimidazole is then purified by recrystallization.[2]
Key Experiment 3: One-Pot Synthesis of 2-Phenylbenzimidazole via Reductive Cyclization
Protocol: A mixture of 2-nitroaniline (1.0 mmol), benzaldehyde (1.2 mmol), and a reducing agent such as sodium dithionite (Na₂S₂O₄, 3.0 mmol) in a solvent like ethanol is heated under reflux. The reaction is monitored by TLC. After the starting materials are consumed, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give 2-phenylbenzimidazole.[3]
Key Experiment 4: Microwave-Assisted Synthesis of 2-Arylbenzimidazoles
Protocol: In a microwave-safe reaction vessel, o-phenylenediamine (1.0 mmol), an aromatic aldehyde (1.0 mmol), and a catalyst, if required (e.g., a catalytic amount of erbium triflate, Er(OTf)₃), are mixed, often under solvent-free conditions.[5] The vessel is sealed and placed in a microwave reactor. The reaction mixture is irradiated at a specified power and temperature for a short duration (typically 1-15 minutes). After irradiation, the vessel is cooled to room temperature. The solid product is then typically purified by recrystallization from a suitable solvent.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the described synthetic routes to substituted benzimidazoles.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. Synthesis of benzimidazoles by CuI-catalyzed three-component reaction of 2-haloaniline, ammonia and aldehyde in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pcbiochemres.com [pcbiochemres.com]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Comparative Efficacy of 2-(Trifluoromethyl)benzimidazole Derivatives in Animal Models
The 2-aminobenzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiparasitic, anticancer, and anti-inflammatory properties. The inclusion of a trifluoromethyl group can enhance the potency and metabolic stability of these compounds. While the specific in vivo efficacy of 6-(trifluoromethyl)-1H-benzimidazol-2-amine has not been extensively reported, studies on analogous compounds provide insight into the potential therapeutic applications and performance in preclinical animal models.
This guide focuses on the in vivo anticancer efficacy of the 2-(trifluoromethyl)benzimidazole derivative, FA16, in a hepatocellular carcinoma (HCC) xenograft model.
Data Presentation: In Vivo Anticancer Efficacy
The in vivo anticancer activity of FA16 was evaluated in a HepG2 xenograft mouse model. The data below summarizes the key findings compared to a control group.
| Treatment Group | Dosage | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal | ~1200 | 0 |
| FA16 | 50 mg/kg | Intraperitoneal | ~400 | ~67 |
Experimental Protocols
Animal Model for Anticancer Efficacy
A study investigating the anticancer effects of 2-(trifluoromethyl)benzimidazole derivatives utilized a HepG2 xenograft model.[1]
-
Animal Strain: Female BALB/c nude mice (4-6 weeks old).
-
Cell Line: Human hepatocellular carcinoma cell line, HepG2.
-
Tumor Implantation: 5 x 10^6 HepG2 cells were suspended in 100 µL of PBS and subcutaneously injected into the right flank of each mouse.
-
Treatment Initiation: When the average tumor volume reached approximately 100-150 mm³, the mice were randomly assigned to treatment and control groups.
-
Compound Administration: The 2-(trifluoromethyl)benzimidazole derivative FA16 was administered intraperitoneally at a dose of 50 mg/kg daily for 21 days. The vehicle control group received the same volume of the vehicle solution.
-
Efficacy Evaluation: Tumor volumes were measured every two days using a caliper, and calculated using the formula: Volume = (length × width²) / 2. Body weights were also monitored to assess toxicity. At the end of the study, tumors were excised, weighed, and processed for further analysis.
Mandatory Visualizations
Signaling Pathway Diagram
The 2-(trifluoromethyl)benzimidazole derivative FA16 has been shown to induce ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-).[1] The following diagram illustrates the proposed signaling pathway.
Caption: Proposed mechanism of action of FA16 via induction of ferroptosis.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the in vivo efficacy of a test compound in a xenograft model.
Caption: Workflow for in vivo efficacy testing in a xenograft model.
References
Comparative Assessment of Target Selectivity: 6-(trifluoromethyl)-1H-benzimidazol-2-amine (URMC-099) and Alternative Kinase Inhibitors
A detailed analysis of the mixed-lineage kinase inhibitor URMC-099 in comparison to other kinase modulators, providing essential data for researchers in drug discovery and development.
Introduction
6-(trifluoromethyl)-1H-benzimidazol-2-amine, commercially known as URMC-099, is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor.[1][2] It belongs to the class of mixed-lineage kinase (MLK) inhibitors, with a primary focus on MLK3.[1][2] MLK3 is a key upstream regulator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[3][4] These pathways are critically involved in cellular responses to stress, inflammation, and apoptosis. Consequently, MLK3 has emerged as a significant therapeutic target for a range of pathologies, including neurodegenerative diseases and cancer.[5][6]
This guide provides a comparative analysis of the target selectivity of URMC-099 against other relevant kinase inhibitors, namely CEP-1347, another MLK inhibitor, and GKT137831, a NOX1/4 inhibitor, to offer a broader perspective on its pharmacological profile. The data presented herein is intended to assist researchers in making informed decisions for their drug development programs.
Kinase Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following table summarizes the inhibitory activity of URMC-099 and its comparators against a panel of kinases.
| Target Kinase | URMC-099 (IC50/Ki) | CEP-1347 (IC50) | GKT137831 (Ki) |
| MLK1 | 19 nM | 38-61 nM | Not Reported |
| MLK2 | 42 nM | 51-82 nM | Not Reported |
| MLK3 | 14 nM | 23-39 nM | Not Reported |
| DLK | 150 nM | Not Reported | Not Reported |
| LRRK2 | Inhibits | Not Reported | Not Reported |
| ABL1 | 6.8 nM | Not Reported | Not Reported |
| JNK Activation | - | 20 nM | Not Reported |
| NOX1 | Not Reported | Not Reported | 110 nM[7] |
| NOX4 | Not Reported | Not Reported | 140 nM[7] |
| NOX2 | Not Reported | Not Reported | 1750 nM[7] |
| NOX5 | Not Reported | Not Reported | 410 nM[7] |
Table 1: Comparative Inhibitory Activity. This table presents the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) values for URMC-099, CEP-1347, and GKT137831 against their respective primary targets and key off-targets. Data is compiled from various sources.[1][7][8]
Signaling Pathway Analysis
To understand the functional consequences of target engagement, it is crucial to visualize the signaling cascades in which these kinases operate. The following diagram illustrates the central role of MLK3 in the MAPK signaling pathway and the point of intervention for inhibitors like URMC-099.
Figure 1: MLK3 Signaling Pathway. This diagram illustrates the activation of MLK3 by upstream signals and its subsequent phosphorylation of downstream MAP2Ks (MKKs), leading to the activation of JNK and p38 MAPKs and ultimately cellular responses. URMC-099 inhibits MLK3, thereby blocking these downstream events.
Experimental Methodologies
The generation of reliable and reproducible data is fundamental to the assessment of kinase inhibitor selectivity. Below are detailed protocols for common in vitro kinase inhibition assays.
In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that quantifies ADP production.
Materials:
-
Test compound (e.g., URMC-099) stock solution in DMSO.
-
Recombinant human MLK3 enzyme.
-
Kinase substrate (e.g., recombinant inactive c-Jun).
-
Adenosine 5'-triphosphate (ATP).
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system).
-
384-well white, flat-bottom plates.
-
Multichannel pipettes.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
Dispense 1 µL of the compound dilutions or DMSO (vehicle control) into the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (e.g., MLK3) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
KINOMEscan™ Profiling (Binding Assay)
This method provides a quantitative measure of compound binding to a large panel of kinases.
Principle: The KINOMEscan™ assay is a competition binding assay. A test compound is competed against an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
Procedure Outline:
-
Assay Setup: DNA-tagged kinases, an immobilized ligand, and the test compound are combined in the wells of a multi-well plate.
-
Competition Binding: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: Unbound components are washed away.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can also be determined from a dose-response curve.
Experimental Workflow for Kinase Inhibitor Discovery
The discovery and development of a selective kinase inhibitor is a multi-step process, often following a hierarchical screening cascade.
Figure 2: Kinase Inhibitor Screening Workflow. This diagram outlines a typical workflow for the discovery and preclinical development of a kinase inhibitor, starting from a large-scale initial screen and progressing through stages of increasing complexity and biological relevance.
Conclusion
This compound (URMC-099) is a potent inhibitor of mixed-lineage kinases, demonstrating nanomolar efficacy against MLK1, MLK2, and MLK3.[1] Its selectivity profile, as with many kinase inhibitors, extends to other kinases such as ABL1, highlighting the importance of comprehensive profiling to understand its full biological activity. In comparison to CEP-1347, another MLK inhibitor, URMC-099 exhibits a similar potency for the primary targets. The distinct mechanism of action of GKT137831, a NOX inhibitor, provides a valuable counterpoint for dissecting signaling pathways downstream of MLK3 that may or may not be dependent on NADPH oxidase activity.
The data and protocols presented in this guide offer a foundational resource for researchers investigating the therapeutic potential of MLK inhibitors. A thorough understanding of the target selectivity and the application of robust experimental methodologies are paramount for the successful development of novel kinase-targeted therapies.
References
A Head-to-Head Comparison of Trifluoromethylating Reagents for Benzimidazole Synthesis
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (CF3) group into a molecule is a critical strategy to enhance its pharmacological properties. This guide provides an objective, data-driven comparison of leading trifluoromethylating reagents for the synthesis of trifluoromethylated benzimidazoles, a key scaffold in many pharmaceutical compounds.
The direct C-H trifluoromethylation of benzimidazoles offers an efficient route to novel drug candidates. This publication compares the performance of three major classes of trifluoromethylating reagents: hypervalent iodine reagents (e.g., Togni's reagents), radical initiators (e.g., Langlois' reagent), and electrophilic sulfonium salts (e.g., Umemoto's reagents). The comparison focuses on reaction efficiency, substrate scope, and operational simplicity, supported by experimental data from peer-reviewed literature.
Performance Comparison of Trifluoromethylating Reagents
The selection of an appropriate trifluoromethylating reagent is paramount for the successful synthesis of trifluoromethylated benzimidazoles. The following tables summarize the performance of Togni's reagent, and provide a general outlook for Langlois' and Umemoto's reagents based on their reactivity with other aromatic systems, as direct comparative data on the same benzimidazole substrates is limited in the current literature.
Table 1: Photocatalytic C4-H Trifluoromethylation of N-Substituted Benzimidazoles with Togni's Reagent
This method, developed by Yang, Xia, and co-workers, utilizes visible light photoredox catalysis for the selective C-H trifluoromethylation at the C4 position of N-substituted benzimidazoles.[1][2]
| Substrate (N-substituent) | Yield (%)[1] |
| N-Methyl | 75 |
| N-Ethyl | 72 |
| N-Propyl | 70 |
| N-Butyl | 68 |
| N-Benzyl | 81 |
| N-Phenyl | 65 |
| N-p-Tolyl | 68 |
| N-p-Anisyl | 71 |
| N-p-Fluorophenyl | 62 |
| N-p-Chlorophenyl | 60 |
| N-p-Bromophenyl | 58 |
| N-Tosyl | 55 |
| N-Boc | 52 |
General Reaction Conditions: Substrate (0.2 mmol), Togni's Reagent II (1.5 equiv.), fac-[Ir(ppy)3] (1.5 mol%), Li2CO3 (1.5 equiv.), in CH3CN (2 mL) under an Argon atmosphere, irradiated with a 10 W blue LED lamp at room temperature for 12 hours.
Experimental Protocols
Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are the experimental protocols for the trifluoromethylation of benzimidazoles using the compared reagents.
Protocol 1: Photocatalytic C4-H Trifluoromethylation with Togni's Reagent[1][2]
This protocol details the visible-light-induced trifluoromethylation of N-substituted benzimidazoles.
Materials:
-
N-substituted benzimidazole
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II)
-
fac-Tris(2-phenylpyridine)iridium(III) (fac-[Ir(ppy)3])
-
Lithium Carbonate (Li2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Inert gas (Argon or Nitrogen)
-
10 W blue LED lamp
Procedure:
-
To a dry Schlenk tube, add the N-substituted benzimidazole (0.2 mmol, 1.0 equiv.), Togni's Reagent II (0.3 mmol, 1.5 equiv.), fac-[Ir(ppy)3] (0.003 mmol, 1.5 mol%), and Li2CO3 (0.3 mmol, 1.5 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous acetonitrile (2.0 mL) via syringe.
-
Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a 10 W blue LED lamp.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12 hours), quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C4-trifluoromethylated benzimidazole.
Protocol 2: Radical C-H Trifluoromethylation with Langlois' Reagent (General Protocol)
This protocol is a general procedure for the radical trifluoromethylation of heterocycles and can be adapted for benzimidazoles.[3][4]
Materials:
-
Benzimidazole substrate
-
Sodium trifluoromethanesulfinate (Langlois' Reagent, CF3SO2Na)
-
tert-Butyl hydroperoxide (t-BuOOH, 70 wt. % in H2O)
-
Dichloromethane (CH2Cl2)
-
Water
Procedure:
-
To a round-bottom flask, add the benzimidazole substrate (1.0 mmol, 1.0 equiv.) and sodium trifluoromethanesulfinate (3.0 mmol, 3.0 equiv.).
-
Add dichloromethane (5 mL) and water (2 mL) to create a biphasic system.
-
To the vigorously stirred mixture, add tert-butyl hydroperoxide (5.0 mmol, 5.0 equiv.) dropwise.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the trifluoromethylated product.
Protocol 3: Electrophilic C-H Trifluoromethylation with Umemoto's Reagent (General Protocol for Arenes)
Materials:
-
Benzimidazole substrate
-
S-(Trifluoromethyl)dibenzothiophenium salt (e.g., Umemoto's Reagent)
-
Amine (e.g., triethylamine or diisopropylethylamine)
-
Solvent (e.g., Dichloromethane or Acetonitrile)
Procedure:
-
Dissolve the benzimidazole substrate (1.0 equiv.) in the chosen solvent in a dry reaction vessel under an inert atmosphere.
-
Add the amine (1.2-2.0 equiv.).
-
Add Umemoto's reagent (1.2-1.5 equiv.) portion-wise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.
Caption: Trifluoromethylation pathways for benzimidazole.
The photoredox-catalyzed reaction with Togni's reagent proceeds via a radical mechanism initiated by single-electron transfer from the excited photocatalyst to the reagent.[5] Langlois' reagent also generates a trifluoromethyl radical, typically through oxidation.[4] In contrast, Umemoto's reagents are powerful electrophiles that can directly trifluoromethylate electron-rich aromatic systems.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Selective C–H trifluoromethylation of benzimidazoles through photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
Safety Operating Guide
Navigating the Safe Disposal of 6-(trifluoromethyl)-1H-benzimidazol-2-amine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 6-(trifluoromethyl)-1H-benzimidazol-2-amine, a compound of interest in various research and development endeavors. Adherence to these protocols is essential for minimizing risks and maintaining compliance with regulatory standards.
Immediate Safety and Hazard Information
Hazard Summary
Based on available data for this compound and structurally related compounds, the following hazard summary can be compiled:
| Hazard Classification | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed | [1] |
| Skin Corrosion/Irritation | Causes skin irritation (potential hazard based on related compounds) | [2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation (potential hazard based on related compounds) | [2] |
| Specific Target Organ Toxicity | May cause respiratory irritation (potential hazard based on related compounds) |
Note: This table is based on available GHS data and information from structurally similar compounds. Always consult a specific and current Safety Data Sheet (SDS) for the most accurate and complete hazard information.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle. The following procedures are based on best practices for the disposal of hazardous chemical waste and information from related compounds.
Step 1: Waste Identification and Classification
-
All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, gloves, and empty containers), must be treated as hazardous waste.
Step 2: Waste Segregation and Collection
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and sealable container. The container must be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Also, include the approximate concentration (if in solution) and the date of accumulation.
Step 3: Storage of Chemical Waste
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Ensure the storage area is cool and dry to prevent any degradation of the container or its contents.
Step 4: Arrange for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department or a licensed professional waste disposal service must be contacted to arrange for the pickup and disposal of the hazardous waste.
-
Preferred Disposal Method: For fluorinated organic compounds and benzimidazole derivatives, the recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber . This ensures the complete destruction of the compound and minimizes the release of harmful substances into the environment.
Step 5: Decontamination of Empty Containers
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the designated hazardous waste container for proper disposal.
-
After triple-rinsing, the container can often be disposed of as non-hazardous waste. However, it is best practice to puncture or otherwise render the container unusable to prevent reuse. Always confirm your institution's specific policies on empty container disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Experimental Protocols and Further Considerations
Currently, there are no established and widely available experimental protocols for the chemical neutralization or degradation of this compound as a means of disposal in a standard laboratory setting. While some research exists on the microbial degradation of other benzimidazole-based compounds, these methods are not yet applicable for routine waste disposal. Therefore, reliance on professional hazardous waste management services is the most appropriate and compliant approach.
Disclaimer: This information is intended as a guide and is based on publicly available data for the specified chemical and its analogs. It is not a substitute for a comprehensive risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department. Always consult your local regulations and institutional protocols for chemical waste disposal.
References
Personal protective equipment for handling 6-(trifluoromethyl)-1H-benzimidazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 6-(trifluoromethyl)-1H-benzimidazol-2-amine (CAS No: 10057-46-2) in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
I. Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the required protective gear based on Safety Data Sheet (SDS) recommendations.[1][2]
| PPE Category | Minimum Requirement | Considerations Based on Hazard |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[1] | A face shield may be required for operations with a high risk of splashing. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile).[1] | Gloves must be inspected before use and a proper removal technique must be employed to avoid skin contact.[1] |
| Body Protection | Laboratory coat. Protective clothing. Protective boots, if the situation requires.[1] | An impervious gown or full-body suit may be necessary when handling larger quantities. |
| Respiratory Protection | A government-approved respirator is recommended.[1] Use only in a well-ventilated area or under a fume hood.[1] | The specific type of respirator (e.g., N95, organic vapor cartridge) should be selected based on the potential for aerosol generation and the concentration of the substance.[2][3] |
II. Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures to minimize risk during the handling of this compound.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
In Case of Accidental Exposure :
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
-
Skin Contact : Immediately flush the affected area with plenty of water. Remove contaminated clothing. Consult a physician.[2]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]
-
III. Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Compound :
-
Contaminated Materials :
-
Empty Containers :
-
The first rinse of any container that held this compound should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.[4]
-
IV. Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of Chemical Compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
